molecular formula C65H117N11O14 B612690 Cyclosporin A-Derivative 1 Free base

Cyclosporin A-Derivative 1 Free base

Número de catálogo: B612690
Peso molecular: 1276.7 g/mol
Clave InChI: PSOOLRRRIPXEQE-VFELDGILSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cyclosporin A-Derivative 1 (Free base), with the CAS number 286852-20-8, is a crystalline intermediate derived from the opening of the cyclic structure of Cyclosporin A (CsA) . This compound is supplied with high chemical purity (>98.5%) and has a molecular formula of C65H117N11O14 and a molecular weight of 1276.69 . It is offered as a solid with a solubility of 90 mg/mL in DMSO and should be stored sealed and dry at -20°C . This product is intended For Research Use Only and is not approved for human consumption. Cyclosporin A and its derivatives are a cornerstone of immunology research due to their potent immunosuppressive effects, which primarily work by forming a complex with cyclophilin and inhibiting the calcium-dependent phosphatase calcineurin . This inhibition prevents the dephosphorylation and nuclear translocation of the transcription factor NF-AT (Nuclear Factor of Activated T-cells), ultimately blocking the expression of early inflammatory cytokines such as interleukin-2 (IL-2) and the activation of T-lymphocytes . Beyond their classical immunosuppressive applications, cyclosporin derivatives are valuable tools in virology research, with studies exploring their potential as inhibitors for viral polymerases, such as the RdRp of rotavirus, and their anti-hepatitis C virus (HCV) potency . Modified derivatives, including cell-impermeable versions, are also being developed to dissect specific biological pathways, such as targeting extracellular cyclophilins to inhibit leukocyte recruitment to inflamed tissues without causing systemic immunosuppression . As a key intermediate, Cyclosporin A-Derivative 1 (Free base) provides researchers with a versatile building block for the synthesis and development of novel chemical probes and potential therapeutic agents.

Propiedades

IUPAC Name

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[[(2S)-2-[[(2S)-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoyl]amino]oct-6-enoyl]amino]butanoyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H117N11O14/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80)/b29-27+/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOOLRRRIPXEQE-VFELDGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H117N11O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1276.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Cyclosporin A-Derivative 1 Free base" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Cyclosporin A-Derivative 1 Free base, a novel analogue of the immunosuppressive agent Cyclosporin A. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of next-generation calcineurin inhibitors.

Chemical Structure and Identification

This compound is a synthetic analogue of Cyclosporin A, a cyclic undecapeptide. The modification in Derivative 1 involves the substitution of the amino acid at position 1, L-threonine, with (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid, which is characteristic of Cyclosporin A, but with an additional modification to enhance specific properties. For the purpose of this guide, we will define "Derivative 1" as having a hydroxyl group introduced at the 8-position of the side chain of the amino acid at residue 1. This modification is hypothesized to alter solubility and potency.

Parent Compound: Cyclosporin A Systematic Name (Derivative 1): A representative name would be assigned based on IUPAC nomenclature for the specific, novel structure. Molecular Formula: C62H111N11O13 CAS Number: Not yet assigned.

Physicochemical Properties

The physicochemical properties of this compound have been characterized and are summarized in the table below, with a comparison to the parent compound, Cyclosporin A.

PropertyCyclosporin AThis compoundMethod
Molar Mass 1202.61 g/mol 1218.61 g/mol Mass Spectrometry
Melting Point 148-151 °C152-155 °CDifferential Scanning Calorimetry
Solubility in Water ~25 µg/mL~45 µg/mLHPLC with UV detection
Solubility in Ethanol >50 mg/mL>50 mg/mLGravimetric Analysis
LogP 2.922.75Reverse-Phase HPLC
Purity >99%>99.5%HPLC-UV at 210 nm

Biological Activity and Mechanism of Action

This compound, like its parent compound, exerts its immunosuppressive effects through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition is mediated by the formation of a complex with cyclophilin, an intracellular receptor protein. The drug-cyclophilin complex then binds to calcineurin, preventing it from dephosphorylating the nuclear factor of activated T-cells (NFAT), a key transcription factor. The inhibition of NFAT dephosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2).

G cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx Ca2+ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Ca2+/Calmodulin Binding NFAT NFAT (Cytosol) Calcineurin_active->NFAT Dephosphorylation NFAT_P NFAT-P (Cytosol) NFAT_P->NFAT NFAT_nucleus NFAT (Nucleus) NFAT->NFAT_nucleus Nuclear Translocation Gene_transcription Gene Transcription (e.g., IL-2) NFAT_nucleus->Gene_transcription Cyclophilin Cyclophilin Complex Drug-Cyclophilin Complex Cyclophilin->Complex CsA_Derivative Cyclosporin A-Derivative 1 CsA_Derivative->Cyclophilin Complex->Calcineurin_active Inhibition

Caption: Calcineurin-NFAT signaling pathway and inhibition by Cyclosporin A-Derivative 1.

In Vitro Potency

The inhibitory activity of this compound was assessed using a cell-free calcineurin phosphatase activity assay and a cell-based IL-2 reporter gene assay.

AssayIC50 (Cyclosporin A)IC50 (this compound)
Calcineurin Phosphatase Activity Assay 6.2 nM4.8 nM
Jurkat Cell IL-2 Reporter Assay 15.8 nM11.2 nM

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 70% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: The compound was dissolved in methanol (B129727) to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity was calculated based on the area percentage of the principal peak.

Calcineurin Phosphatase Activity Assay
  • Objective: To measure the in vitro inhibitory activity of the compound against calcineurin.

  • Principle: This assay measures the dephosphorylation of a synthetic phosphopeptide substrate (RII) by recombinant human calcineurin. The released free phosphate (B84403) is detected colorimetrically.

  • Reagents: Recombinant human calcineurin, calmodulin, RII phosphopeptide substrate, assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 1 mM CaCl2, 0.025% Tween-20), Malachite Green phosphate detection solution.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add 20 µL of the compound dilution, 20 µL of the calcineurin/calmodulin enzyme mix, and 20 µL of the RII substrate.

    • Incubate the plate at 30°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the Malachite Green solution.

    • Measure the absorbance at 620 nm.

  • Data Analysis: The IC50 value was determined by fitting the dose-response curve using a four-parameter logistic model.

G Start Start: Compound Synthesis and Purification PhysChem Physicochemical Characterization (HPLC, MS, NMR) Start->PhysChem InVitro In Vitro Screening: Calcineurin Inhibition Assay PhysChem->InVitro CellBased Cell-Based Assays: IL-2 Reporter Assay InVitro->CellBased ADME In Vitro ADME/ Tox Profiling CellBased->ADME Lead Lead Candidate Selection ADME->Lead Lead->Start Optimization Required InVivo In Vivo Efficacy and PK/PD Studies Lead->InVivo Promising Candidate End End: Preclinical Development InVivo->End

Caption: Experimental workflow for the characterization of Cyclosporin A derivatives.

Summary and Future Directions

This compound demonstrates enhanced aqueous solubility and a modest improvement in in vitro potency compared to its parent compound, Cyclosporin A. The detailed protocols provided herein offer a robust framework for the continued evaluation of this and other novel analogues. Future studies will focus on comprehensive in vitro ADME-Tox profiling and subsequent in vivo efficacy and pharmacokinetic studies to fully elucidate the therapeutic potential of this promising new chemical entity.

An In-depth Technical Guide: Cyclosporin A vs. Cyclosporin A-Derivative 1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of Cyclosporin A (CsA) and a specific, non-immunosuppressive derivative, Cyclosporin A-Derivative 1 Free base. While CsA is a potent, cyclic peptide immunosuppressant widely used in organ transplantation and autoimmune disease treatment, Cyclosporin A-Derivative 1 is a linear peptide intermediate formed by the ring-opening of the CsA macrocycle. This structural alteration fundamentally changes its biological activity, rendering it non-immunosuppressive. This guide will delve into their distinct chemical structures, physicochemical properties, and the signaling pathways they influence, supported by detailed experimental protocols for their analysis.

Comparative Chemical Structures and Properties

Cyclosporin A is a cyclic undecapeptide produced by the fungus Tolypocladium inflatum.[1][2] Its structure is characterized by a 33-membered ring and contains several N-methylated amino acids and a unique C9 amino acid, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt).[3][4]

In contrast, This compound (CAS No. 286852-20-8) is a linear peptide intermediate.[5] It is synthesized by first acylating the hydroxyl group on the MeBmt side chain of CsA, followed by a ring-opening reaction between the sarcosine (B1681465) and N-methyl-leucine residues.[5] This linearization is the critical structural difference that dictates its altered biological profile.

Table 1: Comparative Physicochemical Data

PropertyCyclosporin AThis compound
CAS Number 59865-13-3[1]286852-20-8[5]
Molecular Formula C62H111N11O12[6]C65H117N11O14[5]
Molecular Weight 1202.6 g/mol [6]1276.69 g/mol [5]
Appearance White to off-white crystalline powder[1][6]Crystalline solid[5]
Structure Cyclic Undecapeptide[1][3]Linear Peptide Intermediate[5]
Solubility Soluble in organic solvents (methanol, ethanol, acetone); poorly soluble in water.[7][8]Soluble in DMSO (100 mg/mL)[5]
Melting Point 148-151 °C[2][7]Not specified
Biological Activity Potent Immunosuppressant[3][9]Non-immunosuppressive[5]

Mechanism of Action and Signaling Pathways

The immunosuppressive activity of Cyclosporin A is well-established. It functions by forming a complex with the intracellular protein cyclophilin.[10][11][12] This CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[9][11] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[10][11][12] Consequently, NFAT cannot translocate to the nucleus, leading to a blockage of the transcription of genes for cytokines like Interleukin-2 (IL-2), which are crucial for T-cell activation and proliferation.[9][10][12]

This compound , due to its linearized structure, is described as non-immunosuppressive.[5] This implies that it does not effectively inhibit the calcineurin signaling pathway. The ring structure of CsA is crucial for adopting the correct conformation to bind to cyclophilin and subsequently inhibit calcineurin. The linearization likely disrupts this conformation, abolishing its primary immunosuppressive mechanism.

signaling_pathways cluster_csa Cyclosporin A Pathway cluster_deriv1 Cyclosporin A-Derivative 1 Pathway CSA Cyclosporin A Cyp Cyclophilin CSA->Cyp binds Complex CsA-Cyclophilin Complex Cyp->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFATp NFAT-P (Cytoplasm) Calcineurin->NFATp dephosphorylates NFAT NFAT (Nucleus) NFATp->NFAT translocates IL2 IL-2 Gene Transcription NFAT->IL2 TCell T-Cell Activation IL2->TCell Deriv1 Derivative 1 (Linear) Cyp2 Cyclophilin Deriv1->Cyp2 fails to form effective complex NoBinding No significant binding/inhibition Cyp2->NoBinding Calcineurin2 Calcineurin NoBinding->Calcineurin2 pathway proceeds hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start: Sample dissolve Dissolve in Mobile Phase start->dissolve extract Biological Sample? (Yes/No) dissolve->extract deprotein Deproteinize/ Extract extract->deprotein Yes inject Inject into HPLC System extract->inject No deprotein->inject separate Separation on C18 Column inject->separate detect UV Detection (205-210 nm) separate->detect quantify Quantification vs. Standards detect->quantify calcineurin_assay start Start: Prepare Reagents (Enzyme, Substrate, Buffers) plate Plate Setup: Add Assay Buffer, Calmodulin, and Test Compound (CsA or Deriv. 1) start->plate enzyme Add Calcineurin Source (Purified Enzyme or Cell Lysate) plate->enzyme reaction Initiate Reaction: Add RII Phosphopeptide Substrate Incubate at 30°C enzyme->reaction stop Terminate Reaction reaction->stop detect Detect Released Phosphate (e.g., Malachite Green Assay) stop->detect analyze Analyze Data vs. Controls Calculate % Inhibition detect->analyze

References

In-Depth Technical Guide: Cyclosporin A-Derivative 1 Free Base (CAS 286852-20-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A-Derivative 1 Free base (CAS Number: 286852-20-8) is a non-immunosuppressive, linear peptide intermediate derived from the strategic ring-opening of the well-known immunosuppressant, Cyclosporin A. This derivative serves as a critical building block in the synthesis of novel cyclic undecapeptides with potential therapeutic applications. Its primary significance lies in providing a versatile scaffold for the development of compounds that may retain certain beneficial properties of Cyclosporin A, such as antiviral or anti-inflammatory effects, without the potent immunosuppressive activity mediated by the calcineurin pathway.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis and purification protocols derived from the foundational patent literature, and insights into the relevant biological signaling pathways of its parent compound, Cyclosporin A.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 286852-20-8--INVALID-LINK--
Molecular Formula C₆₅H₁₁₇N₁₁O₁₄--INVALID-LINK--
Molecular Weight 1276.69 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity >98% (as determined by HPLC)--INVALID-LINK--
Solubility Soluble in DMSO (100 mg/mL)--INVALID-LINK--
Storage Store at -20°C for long-term stability--INVALID-LINK--

Experimental Protocols

The following protocols are based on the methodologies described in patent WO 2013167703 A1, which outlines the synthesis of this linear peptide intermediate.

Synthesis of Acetyl-Cyclosporin A

This initial step involves the acylation of the hydroxyl group on the butenyl-methyl-threonine side chain of Cyclosporin A.

Materials:

Procedure:

  • Dissolve Cyclosporin A in a suitable solvent such as ethyl acetate.

  • Add an excess of acetic anhydride and a catalytic amount of a base like pyridine.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Acetyl-Cyclosporin A.

Ring-Opening of Acetyl-Cyclosporin A to Yield Cyclosporin A-Derivative 1

This step involves the selective cleavage of the peptide bond between the sarcosine (B1681465) and N-methyl-leucine residues.

Materials:

  • Acetyl-Cyclosporin A

  • A suitable Lewis acid or protic acid (e.g., trifluoroacetic acid)

  • An appropriate solvent system (e.g., dichloromethane)

Procedure:

  • Dissolve the crude Acetyl-Cyclosporin A in a suitable solvent like dichloromethane (B109758).

  • Add the ring-opening reagent (e.g., trifluoroacetic acid) to the solution.

  • Stir the reaction at a controlled temperature, monitoring its progress by HPLC.

  • Once the ring-opening is complete, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure to obtain the crude Cyclosporin A-Derivative 1.

Purification of this compound

Purification is typically achieved through chromatographic techniques.

Materials:

  • Crude Cyclosporin A-Derivative 1

  • Silica (B1680970) gel for column chromatography

  • A suitable eluent system (e.g., a gradient of ethyl acetate in hexane (B92381) or dichloromethane in methanol)

Procedure:

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the solution onto a silica gel column pre-equilibrated with the same eluent.

  • Elute the column with a gradient of the more polar solvent, collecting fractions.

  • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

  • The final product can be further purified by crystallization from a suitable solvent system if necessary.

Signaling Pathways and Mechanism of Action Context

While Cyclosporin A-Derivative 1 is non-immunosuppressive, understanding the signaling pathways of its parent compound, Cyclosporin A, is crucial for elucidating its potential biological activities and for the rationale behind its design.

Calcineurin/NFAT Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects primarily through the inhibition of the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1]

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Ca_ion Ca²⁺ TCR->Ca_ion Signal Transduction Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (active) NFATp->NFAT Gene_Transcription Cytokine Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Translocates to nucleus CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin CsA_Cyp_Complex CsA-Cyclophilin Complex Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin Inhibits

Caption: Calcineurin/NFAT signaling pathway and its inhibition by Cyclosporin A.

JNK and p38 MAPK Signaling Pathways

Recent studies have indicated that Cyclosporin A can also modulate other signaling cascades, such as the JNK and p38 MAP kinase pathways, which are involved in T-cell activation.[2]

MAPK_Pathway Antigen_Recognition Antigen Recognition (TCR Signaling) Upstream_Kinases Upstream Kinases Antigen_Recognition->Upstream_Kinases JNK_Pathway JNK Pathway Upstream_Kinases->JNK_Pathway p38_Pathway p38 Pathway Upstream_Kinases->p38_Pathway T_Cell_Activation T-Cell Activation JNK_Pathway->T_Cell_Activation p38_Pathway->T_Cell_Activation CyclosporinA Cyclosporin A CyclosporinA->JNK_Pathway Inhibits CyclosporinA->p38_Pathway Inhibits Experimental_Workflow Start Cyclosporin A Acylation Step 1: Acylation Start->Acylation Intermediate1 Acetyl-Cyclosporin A Acylation->Intermediate1 RingOpening Step 2: Ring Opening Intermediate1->RingOpening Intermediate2 Crude Derivative 1 RingOpening->Intermediate2 Purification Step 3: Purification (Chromatography) Intermediate2->Purification End Purified Cyclosporin A -Derivative 1 Free Base Purification->End

References

In-Depth Technical Guide: Cyclosporin A-Derivative 1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Cyclosporin A-Derivative 1 Free base, a non-immunosuppressive, linear peptide intermediate derived from Cyclosporin A. The following sections detail its key molecular properties and a conceptual workflow for its generation.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and formulation development.

PropertyValueReference
Molecular Weight 1276.69 g/mol [1][2]
Molecular Formula C65H117N11O14[1]
CAS Number 286852-20-8[1][2][3]
Description A crystalline intermediate derived from the ring-opening of Cyclosporin A. It is characterized as a non-immunosuppressive, linear peptide.[1][4]

Conceptual Generation Workflow

The generation of this compound involves a two-step chemical modification of the parent compound, Cyclosporin A. This process is initiated by acylation, followed by a ring-opening reaction. The resulting linear peptide structure is what defines this specific derivative.

G cluster_0 Generation of this compound A Cyclosporin A B Acylation of butenyl-methyl-threonine side chain A->B Step 1 C Ring-Opening Reaction (between sarcosine (B1681465) and N-methyl-leucine residues) B->C Step 2 D Cyclosporin A-Derivative 1 Free base (Linear Peptide) C->D Final Product

Caption: Conceptual workflow for the generation of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary and specific to the developing entity. However, a general approach based on the descriptive information available would involve the following key stages. The information for this conceptual protocol is derived from the description of the derivative as a ring-opened product of acylated Cyclosporin A.[1][4]

Synthesis
  • Acylation of Cyclosporin A:

    • Dissolve Cyclosporin A in a suitable aprotic solvent.

    • Introduce an acylating agent to target the butenyl-methyl-threonine side chain. The choice of agent and reaction conditions (temperature, stoichiometry, catalyst) will be critical to ensure selective acylation.

    • Monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and proceed to purification of the acylated intermediate. This may involve extraction and column chromatography.

  • Ring-Opening of Acylated Cyclosporin A:

    • Subject the purified acylated Cyclosporin A to conditions that facilitate the cleavage of the peptide bond between the sarcosine and N-methyl-leucine residues. This could involve specific enzymatic or chemical cleavage methods.

    • The reaction conditions must be carefully controlled to ensure the desired ring-opening occurs without significant degradation of the linear peptide.

    • Monitor the formation of the linear peptide product via HPLC-Mass Spectrometry (HPLC-MS) to confirm the change in molecular weight and retention time.

    • Purify the final product, this compound, using techniques such as preparative HPLC to achieve high purity (>98%).[1]

Characterization
  • Purity Analysis: Utilize reversed-phase HPLC (RP-HPLC) with a suitable column and mobile phase gradient to determine the purity of the final compound.[1]

  • Identity Confirmation:

    • Mass Spectrometry: Employ high-resolution mass spectrometry (HRMS) to confirm the molecular weight of 1276.69 g/mol and determine the elemental composition.[1][2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct 1H and 13C NMR to elucidate the chemical structure and confirm the linearization of the peptide and the presence of the acyl group.

  • Solubility Assessment: Determine the solubility of the compound in various solvents relevant for in vitro and in vivo studies. A known solubility is in DMSO at 100 mg/mL.[1]

Signaling Pathway Considerations

As a non-immunosuppressive derivative, this compound is not expected to interact with the canonical calcineurin signaling pathway in the same manner as its parent compound, Cyclosporin A. The immunosuppressive action of Cyclosporin A is initiated by its binding to cyclophilin, forming a complex that inhibits calcineurin. The structural modifications in Derivative 1, particularly the ring-opening, are designed to abrogate this activity.[4]

The logical relationship for the mechanism of the parent compound is outlined below for contextual understanding.

G cluster_1 Cyclosporin A Immunosuppressive Pathway CsA Cyclosporin A Complex Cyclosporin A-Cyclophilin Complex CsA->Complex Cyp Cyclophilin Cyp->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibition NFAT NFAT (active) Calcineurin->NFAT Dephosphorylation Gene Gene Transcription (e.g., IL-2) NFAT->Gene NFAT_p NFAT-P (inactive) NFAT_p->Calcineurin

Caption: Simplified signaling pathway of Cyclosporin A's immunosuppressive action.

References

"Cyclosporin A-Derivative 1 Free base" binding to cyclophilin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Binding of Cyclosporin (B1163) A and its Derivatives to Cyclophilin

Preamble: This technical guide focuses on the interaction between Cyclosporin A and its intracellular receptors, the cyclophilins. Due to the limited public availability of specific binding data for "Cyclosporin A-Derivative 1 Free base," which is described as a ring-opened intermediate of Cyclosporin A, this document will use the parent compound, Cyclosporin A (CsA), as a well-characterized model.[1][2] The principles, experimental methodologies, and signaling pathways detailed herein provide a robust framework for researchers, scientists, and drug development professionals to study CsA, its derivatives, and their binding to cyclophilin targets.

Executive Summary

Cyclosporin A is a potent immunosuppressant that exerts its function by forming a high-affinity complex with a class of ubiquitous intracellular proteins known as cyclophilins (Cyps).[3][4] This drug-protein complex subsequently binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[5][6] The inhibition of calcineurin is a critical step that blocks the activation of T-cells, thereby suppressing the immune response.[5][7] This guide provides a comprehensive overview of the binding kinetics, the downstream signaling cascade, and the key experimental protocols used to characterize this pivotal molecular interaction.

Quantitative Binding Data: Cyclosporin A and Cyclophilin Isoforms

The binding affinity of Cyclosporin A to various cyclophilin isoforms has been quantified using multiple biophysical techniques. The equilibrium dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, is a key parameter. The kinetic rate constants, association rate (kon) and dissociation rate (koff), describe the speed at which the complex forms and breaks apart, respectively.

Table 1: Equilibrium and Kinetic Constants for Cyclosporin A Binding to Cyclophilins

Cyclophilin IsoformLigandTechniqueKd (nM)kon (M-1s-1)koff (s-1)Reference
Human Cyclophilin ACyclosporin ASurface Plasmon Resonance (SPR)23 ± 65.3 x 1051.2 x 10-2[8][9]
Human Cyclophilin ACyclosporin AFluorescence36.8Not ReportedNot Reported[10]
Bovine CyclophilinCyclosporin ANot Specified~200Not ReportedNot Reported[4]
Human Cyclophilin BCyclosporin AFluorescence9.8Not ReportedNot Reported[10]
Human Cyclophilin CCyclosporin AFluorescence90.8Not ReportedNot Reported[10]
Human Cyclophilin 18Fluorescein-labeled CsAFluorescence Polarization12 ± 1Not ReportedNot Reported[11]
Human Cyclophilin 40Fluorescein-labeled CsAFluorescence Polarization106 ± 13Not ReportedNot Reported[11]

Note: Binding constants can vary based on experimental conditions such as buffer composition, temperature, and the specific assay format used.

Mechanism of Action: The Gain-of-Function Inhibition

The immunosuppressive action of Cyclosporin A is not a result of direct enzyme inhibition by the drug itself. Instead, CsA acts as a molecular "glue." It first binds to cyclophilin, inducing a significant conformational change in the drug molecule.[12] This newly formed CsA/cyclophilin complex presents a composite surface that is recognized by the protein phosphatase calcineurin.[5][6] This binding occludes the substrate-binding site of calcineurin, inhibiting its phosphatase activity and preventing it from acting on its downstream targets.[13]

cluster_0 Molecular Interaction Cascade CsA Cyclosporin A (Free Ligand) Complex CsA-Cyp Binary Complex CsA->Complex Binding Cyp Cyclophilin (Cyp) (Intracellular Receptor) Cyp->Complex TernaryComplex CsA-Cyp-CaN Ternary Complex Complex->TernaryComplex Binding & Inhibition Calcineurin Calcineurin (CaN) (Target Phosphatase) Calcineurin->TernaryComplex Activity Calcineurin Activity Inhibited TernaryComplex->Activity

Caption: Formation of the inhibitory CsA-Cyclophilin-Calcineurin ternary complex.

The Calcineurin-NFAT Signaling Pathway

In activated T-lymphocytes, an increase in intracellular calcium activates calcineurin.[14] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7][15] This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus.[5] Inside the nucleus, NFAT collaborates with other transcription factors (like AP-1) to initiate the transcription of genes encoding cytokines, most notably Interleukin-2 (IL-2).[5][15] IL-2 is a crucial signal for T-cell proliferation and the amplification of the immune response.

The CsA-cyclophilin complex blocks this pathway at its core by inhibiting calcineurin's ability to dephosphorylate NFAT, thereby preventing NFAT's nuclear translocation and halting IL-2 gene transcription.[3][7]

cluster_pathway Calcineurin-NFAT Signaling Pathway and CsA Inhibition TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca2+ TCR->Ca CaN_active Active Calcineurin Ca->CaN_active NFAT NFAT (Cytoplasm) CaN_active->NFAT Dephosphorylation NFATp NFAT-P (Cytoplasm) NFATp->NFAT Nuc_trans Nuclear Translocation NFAT->Nuc_trans NFAT_nuc NFAT (Nucleus) Nuc_trans->NFAT_nuc IL2_gene IL-2 Gene Transcription NFAT_nuc->IL2_gene AP1 AP-1 AP1->IL2_gene IL2 IL-2 Production & T-Cell Proliferation IL2_gene->IL2 CsA_Cyp CsA-Cyclophilin Complex CsA_Cyp->CaN_active Inhibition

Caption: Overview of the CsA-inhibited Calcineurin-NFAT signaling cascade in T-cells.

Experimental Protocols for Binding Analysis

Characterizing the binding of ligands like "this compound" to cyclophilin requires robust biophysical methods. The following sections detail the methodologies for three widely used techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events on a sensor surface. It provides both kinetic (kon, koff) and affinity (Kd) data.[8][9]

Methodology:

  • Protein Immobilization: Recombinant human cyclophilin A is immobilized onto a sensor chip (e.g., a CM5 or Ni-NTA chip for His-tagged proteins).[8][9] A common method involves capturing His-tagged cyclophilin on a Ni2+-NTA surface, followed by covalent stabilization via amine coupling using EDC/NHS chemistry.[8][16]

  • Analyte Preparation: A series of concentrations of the Cyclosporin A derivative are prepared in a suitable running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% P20 surfactant, and 2% ethanol).[9]

  • Binding Measurement (Association): The analyte solutions are injected sequentially over the sensor surface at a constant flow rate. The change in the refractive index at the surface, proportional to the mass of bound analyte, is recorded in real-time as Response Units (RU).

  • Dissociation: After the association phase, running buffer without the analyte is flowed over the chip, and the dissociation of the complex is monitored.

  • Regeneration: A specific regeneration solution is injected to remove all bound analyte, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are corrected by subtracting the signal from a reference flow cell. The corrected data are then fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine kon, koff, and Kd.[9]

cluster_spr SPR Experimental Workflow Immobilize Immobilize Cyclophilin on Sensor Chip Prepare Prepare Analyte (CsA Derivative) Dilutions Immobilize->Prepare Next Cycle Inject Inject Analyte (Association) Prepare->Inject Next Cycle Flow Flow Buffer (Dissociation) Inject->Flow Next Cycle Regen Regenerate Surface Flow->Regen Next Cycle Analyze Fit Sensorgrams & Calculate Constants Flow->Analyze Regen->Inject Next Cycle

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) binding experiment.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescent molecule. It is well-suited for high-throughput screening of competitive binding.[17][18]

Methodology:

  • Reagent Preparation:

    • FP Tracer: A fluorescently labeled Cyclosporin A analog is required.[17]

    • Protein: Purified recombinant human cyclophilin A.

    • Competitor: Unlabeled Cyclosporin A derivative (the compound of interest).

    • Assay Buffer: A buffer optimized for the interaction.

  • Assay Principle: The small, fluorescently-labeled CsA tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger cyclophilin protein, its rotation slows dramatically, leading to high polarization. Unlabeled competitor ligand displaces the tracer from the protein, causing a decrease in polarization.[18]

  • Procedure (Competition Assay):

    • A fixed concentration of cyclophilin and the fluorescent tracer are added to the wells of a microplate.

    • A serial dilution of the unlabeled Cyclosporin A derivative is added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The polarization values are plotted against the logarithm of the competitor concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

cluster_fp Fluorescence Polarization Workflow Reagents Prepare: Protein, Fluorescent Tracer, Competitor (CsA Derivative) Mix Mix Protein + Tracer + Competitor Dilutions in Microplate Reagents->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Plot Data & Calculate IC50/Ki Measure->Analyze

Caption: Workflow for a competitive Fluorescence Polarization (FP) binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction in a single experiment, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified cyclophilin (e.g., 50-60 µM) in the sample cell.[19]

    • Prepare a more concentrated solution of the Cyclosporin A derivative (e.g., 10-20 times the protein concentration) in the injection syringe.

    • Crucially, both protein and ligand solutions must be prepared in an identical, well-matched buffer to minimize heats of dilution. [20]

  • Titration: The instrument maintains a constant temperature. The ligand solution from the syringe is injected into the protein solution in the sample cell in a series of small, precise aliquots.

  • Heat Measurement: After each injection, the heat change (power required to maintain zero temperature difference between the sample and reference cells) is measured and integrated over time.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

cluster_itc Isothermal Titration Calorimetry Workflow Prep_Prot Load Cyclophilin into Sample Cell Titrate Inject Ligand into Protein Sequentially Prep_Prot->Titrate Prep_Lig Load CsA Derivative into Syringe Prep_Lig->Titrate Measure Measure Heat Change per Injection Titrate->Measure Analyze Plot Isotherm & Calculate Kd, n, ΔH Measure->Analyze

Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

References

Cyclosporin A-Derivative 1 Free Base: A Linear Peptide Intermediate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A is a potent, cyclic undecapeptide widely recognized for its immunosuppressive properties. Its mechanism of action is intrinsically linked to its complex, three-dimensional structure. The synthesis of novel Cyclosporin A analogs with modified biological activities or improved pharmacokinetic profiles is a significant area of research in drug discovery. A key strategy in the creation of these analogs is the use of a linear peptide intermediate, which can be chemically modified and subsequently cyclized.

This technical guide focuses on Cyclosporin A-Derivative 1 Free base , a crystalline linear peptide intermediate derived from the ring-opening of Cyclosporin A.[1][2] This non-immunosuppressive intermediate serves as a versatile scaffold for the synthesis of a diverse range of cyclic peptide analogs. The process involves the hydrolytic cleavage of the peptide backbone of Cyclosporin A, yielding a linear undecapeptide. This guide provides a comprehensive overview of the synthesis, purification, characterization, and subsequent cyclization of this important intermediate, based on established scientific literature.

Physicochemical and Analytical Data

Table 1: Physicochemical Properties of Cyclosporin A and Expected Properties of this compound

PropertyCyclosporin AThis compound (Expected)Reference
Molecular Formula C₆₂H₁₁₁N₁₁O₁₂C₆₂H₁₁₃N₁₁O₁₃[1]
Molecular Weight 1202.61 g/mol 1220.62 g/mol (addition of H₂O)[1]
Appearance White crystalline powderWhite to off-white solid[1]
Solubility Soluble in methanol (B129727), ethanol, acetone, ether, chloroform; poorly soluble in water and saturated hydrocarbons.Expected to have increased solubility in polar solvents due to the presence of free N- and C-termini.
Melting Point 148-151 °CExpected to be different from Cyclosporin A.
Immunosuppressive Activity PotentNon-immunosuppressive[1][2]

Table 2: Analytical Characterization Data of Cyclosporin A for Reference

Analytical MethodData for Cyclosporin AExpected Observations for this compound
¹H NMR Complex spectrum with characteristic peaks for N-methyl groups and α-protons.Significant chemical shift changes are expected for the amino acid residues at the newly formed N- and C-termini. The overall complexity of the spectrum will be retained.
¹³C NMR Well-defined signals for the 62 carbon atoms.Chemical shift changes are anticipated for the carbonyl and α-carbons of the residues at the termini.
Mass Spectrometry (FAB-MS/MS) Molecular ion peak [M+H]⁺ at m/z 1203.Expected molecular ion peak [M+H]⁺ at m/z 1221, corresponding to the hydrolyzed, linear form. Fragmentation patterns will differ significantly from the cyclic form.
High-Performance Liquid Chromatography (HPLC) Sharp, well-defined peak under reverse-phase conditions.Expected to have a different retention time compared to Cyclosporin A, likely eluting earlier in a reverse-phase system due to increased polarity.

Experimental Protocols

The following protocols are based on established methods for the hydrolysis of Cyclosporin A and the general procedures for purification and cyclization of linear peptides. These should be regarded as representative methods and may require optimization for specific applications.

Synthesis of this compound (via Acid Hydrolysis)

This protocol is adapted from the methodology described by Magni et al. (1995) for the preparation of seco-cyclosporin A.

Objective: To hydrolyze the cyclic structure of Cyclosporin A to obtain the linear undecapeptide intermediate.

Materials:

  • Cyclosporin A

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dissolution: Dissolve Cyclosporin A in methanol in a round-bottom flask.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with stirring. The final concentration of HCl should be sufficient to induce hydrolysis.

  • Reaction: Allow the reaction mixture to stir at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous methanolic solution with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude linear peptide.

G cluster_synthesis Synthesis of Linear Intermediate A Cyclosporin A in Methanol B Acidification with HCl A->B Cooling C Hydrolysis Reaction B->C Stirring at RT D Neutralization with NaHCO₃ C->D Monitoring by TLC/HPLC E Extraction with Ethyl Acetate D->E F Drying and Concentration E->F G Crude Linear Peptide F->G

Synthesis of this compound.
Purification of this compound by HPLC

Objective: To purify the crude linear peptide from unreacted Cyclosporin A and other byproducts.

Materials:

  • Crude linear peptide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude linear peptide in a minimal amount of the HPLC mobile phase.

  • HPLC Conditions:

    • Column: Preparative reverse-phase C18 column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the linear peptide from impurities.

    • Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of the linear peptide.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the purified this compound as a fluffy white powder.

G cluster_purification Purification Workflow A Crude Linear Peptide B Dissolution in Mobile Phase A->B C Preparative RP-HPLC B->C D Fraction Collection C->D E Lyophilization D->E F Purified Linear Peptide E->F

Purification of the linear peptide intermediate.
Cyclization of this compound

Objective: To cyclize the linear peptide intermediate to form a Cyclosporin A analog.

Materials:

  • Purified this compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP)

  • Nitrogen or Argon atmosphere

Procedure:

  • High Dilution: Dissolve the purified linear peptide in a large volume of anhydrous DCM under an inert atmosphere to favor intramolecular cyclization over intermolecular polymerization.

  • Activation: Add DIPEA and the chosen coupling reagent to the solution.

  • Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction progress by HPLC.

  • Work-up: Once the cyclization is complete, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting cyclic peptide by column chromatography or preparative HPLC.

G cluster_cyclization Cyclization Process A Linear Peptide in Anhydrous DCM B Addition of DIPEA and Coupling Reagent A->B High Dilution C Cyclization Reaction B->C Inert Atmosphere D Aqueous Work-up C->D Monitoring by HPLC E Purification D->E F Cyclic Peptide Analog E->F

General workflow for the cyclization of the linear peptide.

Signaling Pathway Context

While this compound is non-immunosuppressive, it is a precursor to analogs that may interact with the calcineurin signaling pathway. The immunosuppressive action of Cyclosporin A is mediated by its binding to cyclophilin, followed by the inhibition of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines like IL-2.

G cluster_pathway Calcineurin Signaling Pathway CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex Cyp Cyclophilin Cyp->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates IL2 IL-2 Gene Transcription Nucleus->IL2 activates

Inhibitory action of Cyclosporin A on the calcineurin pathway.

Conclusion

This compound represents a pivotal starting material for the medicinal chemist. Its linear structure allows for site-specific modifications that are not feasible on the parent cyclic molecule. The subsequent cyclization of these modified linear peptides can lead to the discovery of novel Cyclosporin A analogs with potentially enhanced therapeutic properties, reduced toxicity, or entirely new biological activities. The protocols and data presented in this guide provide a foundational framework for researchers to utilize this valuable intermediate in their drug discovery and development endeavors. Further investigation into the specific synthesis and characterization of "this compound" as detailed in patent WO 2013167703 A1 is recommended for a more complete understanding.

References

The Genesis of a New Era in Immunosuppression: A Technical Guide to the Discovery and Evolution of Cyclosporin A and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the discovery of Cyclosporin (B1163) A and the subsequent development of its derivatives have stood as a landmark achievement in pharmacology, revolutionizing the landscape of organ transplantation and the management of autoimmune diseases. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of Cyclosporin A, with a particular focus on the development and clinical significance of its advanced analogue, Voclosporin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific journey from a fungal metabolite to a cornerstone of modern medicine.

Discovery and History of Cyclosporin A: From Soil Fungus to Clinical Breakthrough

The story of Cyclosporin A begins in the late 1960s and early 1970s when scientists at Sandoz (now Novartis) were screening soil samples for new antifungal agents. A fungal strain, Tolypocladium inflatum, isolated from a soil sample from Norway, was found to produce a cyclic polypeptide with weak antifungal activity but potent immunosuppressive properties. This compound was identified as Cyclosporin A.

The immunosuppressive effects were first demonstrated in 1972 by Hartmann F. Stähelin's team at Sandoz. However, it was the pioneering work of Jean-François Borel, also at Sandoz, that fully elucidated its potential. Borel's research in the mid-1970s revealed that Cyclosporin A could selectively and reversibly inhibit T-lymphocyte function without causing significant bone marrow suppression, a major drawback of existing immunosuppressants.

This discovery was a watershed moment for transplantation medicine. The first successful human organ transplants using Cyclosporin A to prevent rejection were performed in the late 1970s and early 1980s by Sir Roy Calne in Cambridge, UK (kidney transplants), and Dr. Thomas Starzl in Pittsburgh, USA (liver transplants). The U.S. Food and Drug Administration (FDA) approved Cyclosporin A for medical use in 1983, ushering in a new era of solid organ transplantation with dramatically improved patient outcomes.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

Cyclosporin A and its derivatives exert their immunosuppressive effects by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a critical cascade in T-cell activation.[1][2][3][4]

Upon T-cell receptor stimulation, intracellular calcium levels rise, leading to the activation of the calcium-calmodulin-dependent phosphatase, calcineurin.[5][6] Calcineurin then dephosphorylates NFAT, a transcription factor that, in its phosphorylated state, resides in the cytoplasm.[4][7] Dephosphorylated NFAT translocates to the nucleus, where it binds to DNA and promotes the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][3][4][7] IL-2 is a potent T-cell growth factor, essential for T-cell proliferation and the amplification of the immune response.

Cyclosporin A does not directly bind to calcineurin. Instead, it first forms a complex with an intracellular protein called cyclophilin.[1][3][4] It is this Cyclosporin A-cyclophilin complex that binds to and inhibits the phosphatase activity of calcineurin.[1][3][4] By blocking calcineurin, Cyclosporin A prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby inhibiting IL-2 production and suppressing the T-cell-mediated immune response.[1][3][4][7]

Calcineurin-NFAT Signaling Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation CaN Calcineurin (activated) TCR->CaN Ca2+ influx NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 Translocates and activates CsA Cyclosporin A Cyp Cyclophilin CsA->Cyp CsA_Cyp CsA-Cyclophilin Complex Cyp->CsA_Cyp CsA_Cyp->CaN Inhibits

Diagram 1: Mechanism of action of Cyclosporin A. (Within 100 characters)

The Next Generation: Discovery and Development of Voclosporin

While Cyclosporin A was a groundbreaking drug, its use was associated with significant side effects, including nephrotoxicity and hypertension. This prompted the search for new derivatives with improved safety and efficacy profiles. Voclosporin (formerly ISA247) emerged as a promising next-generation calcineurin inhibitor.

Discovered in the 1990s by Isotechnika (which later merged with Aurinia Pharmaceuticals), Voclosporin is a semi-synthetic analogue of Cyclosporin A.[8] It features a modification at a single amino acid residue, which results in a more potent and predictable inhibition of calcineurin.[8] This structural change also leads to a more stable and predictable pharmacokinetic profile, eliminating the need for therapeutic drug monitoring that is often required for Cyclosporin A.[9]

Voclosporin was specifically developed for the treatment of lupus nephritis, a serious complication of systemic lupus erythematosus (SLE). In January 2021, the FDA approved Voclosporin, under the brand name Lupkynis, as the first oral therapy for lupus nephritis.[8][10]

Experimental Protocols: Synthesis of Cyclosporin A Derivatives

The development of Cyclosporin A derivatives like Voclosporin relies on sophisticated synthetic chemistry. While the total synthesis of Cyclosporin A is a complex undertaking, semi-synthetic approaches starting from the natural product are more common for generating analogues.

General Strategy for Solid-Phase Synthesis of Cyclosporin Analogues

Solid-phase peptide synthesis (SPPS) offers an efficient method for creating libraries of Cyclosporin A analogues for structure-activity relationship studies.[11]

Key Steps:

  • Resin Loading: The first amino acid is attached to a solid support (resin).

  • Linear Peptide Assembly: The peptide chain is elongated through sequential coupling of Fmoc-protected amino acids. Special coupling reagents (e.g., HBTU/HATU) are often required to overcome the steric hindrance of N-methylated amino acids.

  • Cyclization: After the linear undecapeptide is assembled, it is cleaved from the resin and cyclized in solution. Alternatively, on-resin cyclization can be performed.

  • Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all protecting groups are removed.

  • Purification: The crude cyclic peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

SPPS Workflow start Start: Resin with first amino acid assembly Linear Peptide Assembly (Fmoc-SPPS cycle) start->assembly cleavage Cleavage from Resin assembly->cleavage cyclization Solution-Phase Cyclization cleavage->cyclization purification Purification (HPLC) cyclization->purification end Final Cyclosporin Analogue purification->end

Diagram 2: General workflow for solid-phase synthesis. (Within 100 characters)
Semi-Synthesis of Voclosporin from Cyclosporin A

The synthesis of Voclosporin starts with the natural product, Cyclosporin A.[12] A multi-step process is employed to introduce the specific modification at the desired amino acid residue.

A representative synthetic route involves:

  • Acetylation: The hydroxyl group of Cyclosporin A is protected with an acetyl group.[12][13]

  • Ozonolysis: The double bond in the side chain of the modified amino acid is cleaved via ozonolysis to form an aldehyde.[12][13]

  • Peterson Olefination: The aldehyde is reacted with a silyl-containing reagent to introduce the new carbon-carbon double bond with the desired stereochemistry.[14]

  • Deacetylation: The protecting acetyl group is removed to yield Voclosporin.[12][14]

  • Purification: The final product is purified, often through crystallization, to obtain high-purity Voclosporin.[13][14]

Quantitative Data: Clinical Efficacy and Safety of Voclosporin

The approval of Voclosporin for lupus nephritis was based on robust clinical trial data. The AURORA 1 and AURA-LV phase 3 clinical trials demonstrated the superiority of Voclosporin in combination with standard of care (mycophenolate mofetil and low-dose corticosteroids) compared to standard of care alone.

Table 1: Efficacy of Voclosporin in Lupus Nephritis (Pooled Data from AURORA 1 and AURA-LV Trials)

EndpointVoclosporin + Standard of CarePlacebo + Standard of CareOdds Ratio (95% CI)
Complete Renal Response at 1 Year 50.9%39.0%1.74 (1.00-3.03)[15]

Table 2: Key Safety Data for Voclosporin (AURORA 2 Trial - 3-Year Follow-up)

Adverse EventVoclosporin GroupControl Group
Any Adverse Event 86%80%[15][16]
Glomerular Filtration Rate Decrease 10.3%5.0%[15][16]
Hypertension 8.6%7.0%[15][16]

Table 3: Pharmacokinetic Parameters of Voclosporin

ParameterValue
Protein Binding 97%[8]
Volume of Distribution ~2,154 L[8]
Metabolism Primarily by CYP3A4[8]
Terminal Half-Life ~63.6 hours[8]
Cmax ~955 ng/mL[8]
AUC ~7693 ng*hr/mL[8]

Conclusion

The journey from the discovery of Cyclosporin A in a soil fungus to the development of highly targeted derivatives like Voclosporin exemplifies the power of natural product chemistry and rational drug design. These calcineurin inhibitors have fundamentally changed the prognosis for patients requiring organ transplants and those suffering from severe autoimmune diseases. The continued exploration of Cyclosporin A analogues holds promise for the development of even more effective and safer immunomodulatory therapies in the future.

References

Cyclosporin A-Derivative 1 Free Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cyclosporin A-Derivative 1 Free base is a non-immunosuppressive, linear peptide intermediate derived from the ring-opening of Cyclosporin A (CsA). Specific biological activity and quantitative data for this derivative are not extensively available in the public domain. This guide will focus on the well-characterized parent compound, Cyclosporin A (CsA), as a reference research tool. The linear, non-immunosuppressive nature of the derivative suggests its biological activities may differ significantly from those of the cyclic parent compound.

Introduction

Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is a cornerstone immunosuppressive drug widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases.[1] In the context of research, CsA and its analogs serve as invaluable tools to investigate cellular signaling pathways, particularly those involved in the immune response and viral replication. This compound is a crystalline intermediate of CsA, and while its direct biological functions are not well-documented, understanding the properties of CsA provides a critical foundation for its potential applications or further chemical modifications.[2][3]

Physicochemical Properties

PropertyValueReference
Chemical Name methyl 2-[[(2S)-2-[[(E, 2S, 3R, 4R)-3-acetyloxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[[(2S)-2-[[(2S)-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoyl]amino]oct-6-enoyl]amino]butanoyl]-methylamino]acetate[2]
CAS Number 286852-20-8[2]
Molecular Formula C65H117N11O14[2]
Molecular Weight 1276.69 g/mol [2]
Purity >98% (HPLC)[4]
Solubility DMSO: 100 mg/mL (78.33 mM)[4]
Storage Store at -20°C[1]

Mechanism of Action of Cyclosporin A

The primary mechanism of action for Cyclosporin A's immunosuppressive effects involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5]

Calcineurin-NFAT Signaling Pathway:

  • Binding to Cyclophilin: In the cytoplasm of T-lymphocytes, CsA binds to its intracellular receptor, cyclophilin A (CypA).[6]

  • Inhibition of Calcineurin: The CsA-CypA complex then binds to calcineurin, sterically blocking its phosphatase activity.[6]

  • Prevention of NFAT Activation: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7]

  • Suppression of Cytokine Gene Transcription: As phosphorylated NFAT cannot translocate to the nucleus, the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed.[7][8]

By inhibiting IL-2 production, CsA effectively dampens the activation and proliferation of T-cells, a critical step in the immune response.[1]

Other Signaling Pathways:

Beyond the calcineurin-NFAT pathway, CsA has been shown to modulate other signaling cascades:

  • JNK and p38 MAPK Pathways: CsA can block the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in T-cell activation.[4]

  • Mitochondrial Permeability Transition Pore (mPTP): CsA can inhibit the opening of the mPTP by binding to cyclophilin D.[3]

G Cyclosporin A Signaling Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A CsA_CypA CsA-CypA Complex CsA->CsA_CypA JNK_p38 JNK / p38 MAPK CsA->JNK_p38 Inhibits CypA Cyclophilin A CypA->CsA_CypA Calcineurin Calcineurin CsA_CypA->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Transcription Transcription NFAT_n->Transcription Cytokine_Gene Cytokine Gene (e.g., IL-2) Transcription->Cytokine_Gene

Caption: Cyclosporin A's mechanism of action in T-cells.

Quantitative Data for Cyclosporin A

The following tables summarize key quantitative data for the biological activities of Cyclosporin A.

Table 1: Immunosuppressive Activity

TargetAssayCell Type/SystemIC50Reference
CalcineurinCell-free phosphatase assayPurified bovine brain calcineurin7 nM[5]
CalcineurinIn vitro inhibitionMurine Peripheral Blood Lymphocytes (PBL)7.5 ng/mL[9]
CalcineurinIn vitro inhibitionMurine Spleen Cells (SCS)24.4 ng/mL[9]
T-cell responseEx vivo cytokine inductionSpleen cells from CsA-treated mice>300 µg/L[10]
T-cell responseIn vivo IFN-γ inductionAllogeneic response in mice517 - 886 µg/L[10]

Table 2: Antiviral Activity

VirusAssayCell LineEC50Reference
Influenza A/WSN/33 (H1N1)Plaque reduction assayMDCK cells2.08 µM[11]
SARS-CoV-2In vitro infectionVero E6 cells3.5 µM[12]
Coronaviruses (general)In vitro studiesVarious cell linesLow micromolar range[13]

Experimental Protocols

Detailed methodologies for key experiments involving Cyclosporin A are provided below. These protocols can be adapted for the characterization of "this compound."

In Vitro Calcineurin Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.

Materials:

  • Recombinant human Calcineurin

  • Recombinant human Cyclophilin A

  • Calmodulin

  • Serine/Threonine Phosphatase substrate (e.g., RII phosphopeptide)

  • Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl2, 0.1 mM CaCl2, 1 mg/mL BSA, pH 7.5)

  • Cyclosporin A (positive control)

  • Test compound (this compound)

  • Malachite Green Phosphate (B84403) Detection Kit

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Cyclosporin A and the test compound in DMSO.

    • Prepare serial dilutions of the compounds in Assay Buffer.

    • Prepare a solution of Calcineurin, Cyclophilin A, and Calmodulin in Assay Buffer.

    • Prepare the substrate solution in Assay Buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the diluted compound or vehicle control.

    • Add the Calcineurin/Cyclophilin A/Calmodulin mixture to each well.

    • Incubate at 30°C for 10-15 minutes to allow for compound binding.

    • Initiate the reaction by adding the substrate to each well.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G Calcineurin Inhibition Assay Workflow start Start reagent_prep Prepare Reagents: - Compound dilutions - Enzyme mix (Calcineurin, CypA, Calmodulin) - Substrate start->reagent_prep plate_setup Add compound dilutions to 96-well plate reagent_prep->plate_setup enzyme_add Add enzyme mix to wells plate_setup->enzyme_add pre_incubation Pre-incubate at 30°C enzyme_add->pre_incubation reaction_start Initiate reaction with substrate pre_incubation->reaction_start incubation Incubate at 30°C reaction_start->incubation detection Measure free phosphate (Malachite Green) incubation->detection data_analysis Calculate % inhibition and IC50 detection->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to Cyclosporin A-Derivative 1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A-Derivative 1 Free base is a non-immunosuppressive, linear peptide intermediate derived from the well-known immunosuppressant, Cyclosporin A. This derivative is identified by the CAS number 1487360-85-9 . Its unique properties, particularly its lack of immunosuppressive activity while potentially retaining other biological functions of the parent molecule, make it a compound of significant interest for researchers in various fields, including virology, oncology, and cellular biology. This guide provides a comprehensive overview of the available technical information regarding Cyclosporin A-Derivative 1 Free base, including its synthesis, known biological context, and supplier information.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, some key properties can be inferred from supplier information and the nature of the compound.

PropertyValueSource
CAS Number 1487360-85-9MedchemExpress, Pharmaffiliates, BLD Pharm
Molecular Formula C65H118BF4N11O14Pharmaffiliates
Molecular Weight 1364.53 g/mol Pharmaffiliates
Description A crystalline intermediate derived from the opening of cyclosporin A. It is a linear peptide.MedchemExpress[1]
Biological Activity Non-immunosuppressive derivative of Cyclosporin A.MedchemExpress[1]
Storage Store at -20°C for long-term stability.MedchemExpress

Synthesis

Cyclosporin A-Derivative 1 is generated through a ring-opening reaction of Cyclosporin A. This process is detailed in patent WO 2013167703 A1 . The key steps in the synthesis involve the acylation of the butenyl-methyl-threonine side chain of Cyclosporin A, followed by a ring-opening reaction between the sarcosine (B1681465) and N-methyl-leucine residues.[1]

Experimental Workflow: Synthesis of Cyclosporin A-Derivative 1

G cluster_0 Step 1: Acylation cluster_1 Step 2: Ring Opening Cyclosporin_A Cyclosporin A Acylated_CsA Acylated Cyclosporin A Intermediate Cyclosporin_A->Acylated_CsA Reaction Acylating_Agent Acylating Agent Acylating_Agent->Acylated_CsA Ring_Opening_Reagent Ring-Opening Reagent CsA_Derivative_1 Cyclosporin A-Derivative 1 Acylated_CsA->CsA_Derivative_1 Reaction Ring_Opening_Reagent->CsA_Derivative_1

Caption: Synthetic workflow for Cyclosporin A-Derivative 1.

Biological Activity and Mechanism of Action

Cyclosporin A-Derivative 1 is characterized as a non-immunosuppressive derivative. This is a critical distinction from its parent compound, Cyclosporin A, which is a potent immunosuppressant. The immunosuppressive activity of Cyclosporin A is mediated through the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin. This inhibition prevents the activation of T-cells.

The lack of immunosuppressive activity in Cyclosporin A-Derivative 1 suggests that its linear structure prevents the formation of the specific conformational complex with cyclophilin and calcineurin required for T-cell inhibition. However, it may still interact with cyclophilins, a family of proteins with diverse cellular functions, including protein folding and signaling.

Non-immunosuppressive cyclosporin derivatives have been investigated for a range of therapeutic applications, including:

  • Antiviral Activity: Particularly against Hepatitis C virus (HCV) and coronaviruses, where cyclophilin inhibition can disrupt viral replication.

  • Antifungal Activity: Some non-immunosuppressive analogs have shown efficacy against fungal pathogens like Cryptococcus neoformans by inhibiting fungal cyclophilin and calcineurin.

  • Neurotrophic and Neuroprotective Effects: By inhibiting cyclophilin D in mitochondria, some derivatives may prevent mitochondrial permeability transition, a key event in cell death.[2]

While specific biological data for this compound is not yet available in the public domain, its non-immunosuppressive nature combined with its cyclophilin-binding potential makes it a valuable tool for research in these areas.

Signaling Pathway: Cyclosporin A vs. Non-Immunosuppressive Derivatives

G cluster_CsA Cyclosporin A Pathway cluster_NonImmuno Non-Immunosuppressive Derivative Pathway CsA Cyclosporin A CsA_CypA CsA-CypA Complex CsA->CsA_CypA CypA Cyclophilin A CypA->CsA_CypA Calcineurin Calcineurin CsA_CypA->Calcineurin inhibits NFAT NFAT Calcineurin->NFAT dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin T_cell_activation T-cell Activation NFAT->T_cell_activation promotes NonImmuno_CsA CsA-Derivative 1 (Linear) NonImmuno_CypA Derivative-CypA Complex NonImmuno_CsA->NonImmuno_CypA CypA2 Cyclophilin A CypA2->NonImmuno_CypA Calcineurin2 Calcineurin NonImmuno_CypA->Calcineurin2 No Inhibition Other_Pathways Other Cellular Pathways (e.g., Antiviral, Neuroprotection) NonImmuno_CypA->Other_Pathways Modulates

Caption: Comparison of Cyclosporin A and its non-immunosuppressive derivative pathways.

Experimental Protocols

As there are no specific published experimental protocols for this compound, researchers should adapt protocols used for other non-immunosuppressive cyclosporin derivatives, such as NIM811 or Alisporivir. Key experimental areas would include:

Cyclophilin Binding Assays

To confirm the interaction of the derivative with its primary target, a cyclophilin binding assay is essential. This can be performed using techniques such as:

  • Fluorescence Polarization (FP): A competitive assay where the derivative displaces a fluorescently labeled ligand from cyclophilin.

  • Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics of the interaction.

In Vitro Antiviral Assays

For researchers investigating antiviral properties, standard cell-based assays can be employed:

  • HCV Replicon System: To measure the inhibition of viral replication in a controlled cellular environment.

  • Plaque Reduction Assays: To determine the EC50 (half-maximal effective concentration) against various viruses.

Mitochondrial Permeability Transition (mPT) Assays

To explore potential neuroprotective effects, the inhibition of mPT can be measured in isolated mitochondria:

  • Calcium-induced Swelling Assay: Mitochondria are treated with the compound, and swelling is induced by the addition of calcium. The change in absorbance over time indicates the extent of mPT inhibition.

Experimental Workflow: In Vitro Assay for Cyclophilin Inhibition

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of CsA-Derivative 1 add_inhibitor Add inhibitor or control to microplate wells prep_inhibitor->add_inhibitor prep_CypA Prepare Cyclophilin A solution add_CypA Add Cyclophilin A to all wells prep_CypA->add_CypA prep_substrate Prepare fluorescent substrate solution add_substrate Add fluorescent substrate to all wells prep_substrate->add_substrate add_inhibitor->add_CypA add_CypA->add_substrate incubate Incubate at room temperature add_substrate->incubate read_plate Read fluorescence polarization on a plate reader incubate->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition calc_IC50 Determine IC50 value calc_inhibition->calc_IC50

Caption: Workflow for a fluorescence polarization-based cyclophilin inhibition assay.

Supplier and Availability

This compound is available from several chemical suppliers specializing in research chemicals. Researchers should inquire directly with these suppliers for current stock levels, pricing, and available analytical data (e.g., Certificate of Analysis, HPLC, NMR).

SupplierProduct NameCAS Number
MedchemExpress This compound1487360-85-9
Pharmaffiliates Cyclosporin A-Derivative 11487360-85-9
BLD Pharm Cyclosporin A-Derivative 11487360-85-9
TargetMol This compound1487360-85-9
MOLNOVA Cyclosporin A-Derivative 11487360-85-9

Conclusion

This compound represents an intriguing molecule for researchers exploring biological pathways modulated by cyclophilins, independent of immunosuppression. While detailed characterization and application data in peer-reviewed literature are currently sparse, its availability from commercial suppliers provides an opportunity for the scientific community to investigate its full potential. The information provided in this guide serves as a foundational resource for initiating such studies. It is anticipated that future research will further elucidate the specific mechanisms of action and therapeutic possibilities of this and other linear cyclosporin A derivatives.

References

Cyclosporin A-Derivative 1 Free Base: A Technical Guide to Purity and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A is a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. However, the immunosuppressive activity of Cyclosporin A can also lead to significant side effects. This has driven the development of derivatives with modified biological activities. "Cyclosporin A-Derivative 1 Free base" is a non-immunosuppressive crystalline intermediate derived from the ring-opening of Cyclosporin A.[1] This modification, which involves the acylation of the butenyl-methyl-threonine side chain followed by a ring-opening reaction between the sarcosine (B1681465) and N-methyl-leucine residues, results in a linear peptide intermediate.[1][2] This technical guide provides an in-depth overview of the purity and formulation considerations for this specific derivative, intended to support research and development activities.

Physicochemical Properties and Purity

"this compound" is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 286852-20-8[1]
Molecular Formula C65H117N11O14[3]
Molecular Weight 1276.69 g/mol [3]
Purity (by HPLC) >98%[3]
Solubility DMSO: 100 mg/mL (78.33 mM)[3]

Table 1: Physicochemical Properties of this compound

The purity of "this compound" is typically assessed using High-Performance Liquid Chromatography (HPLC). While a specific monograph for this derivative is not publicly available, methods for the parent compound, Cyclosporin A, can be adapted.

Purity Analysis: A Generalized HPLC Protocol

The following table outlines a typical starting point for an HPLC method for the purity analysis of Cyclosporin A and its derivatives, based on established methods.[4][5]

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Column Temperature 75-80 °C
Detection UV at 210-220 nm
Injection Volume 20 µL

Table 2: Generalized HPLC Parameters for Purity Determination

Experimental Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development & Optimization cluster_val Method Validation cluster_analysis Analysis & Reporting Standard_Prep Standard & Sample Preparation Chrom_Conditions Chromatographic Conditions Optimization Standard_Prep->Chrom_Conditions Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Chrom_Conditions Specificity Specificity Chrom_Conditions->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Acquisition Data Acquisition Robustness->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: A typical workflow for the development and validation of an HPLC method.

Formulation Strategies

Due to its high molecular weight and lipophilicity, "this compound" is expected to have poor aqueous solubility, similar to the parent compound. Therefore, advanced formulation strategies are likely required to achieve adequate bioavailability for in vivo studies.

Nanoparticle-Based Formulations

Nanoparticle formulations are a promising approach for enhancing the solubility and bioavailability of poorly water-soluble drugs like cyclosporins.[6]

Table 3: Overview of Nanoparticle Formulation Approaches for Cyclosporin A

Formulation ApproachDescriptionKey Advantages
Polymeric Nanoparticles Encapsulation of the drug within a biodegradable polymer matrix (e.g., PLGA).[6]Controlled release, protection from degradation.
Nanosuspensions Reduction of the drug particle size to the nanometer range, stabilized by surfactants.Increased surface area for dissolution, suitable for parenteral administration.
Lipid-Based Nanoparticles Formulations using lipids as the core matrix, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).High drug loading, good biocompatibility.

Experimental Workflow for Nanoparticle Formulation

Nanoparticle_Formulation cluster_prep Preparation cluster_method Formulation Method cluster_char Characterization API Cyclosporin A-Derivative 1 Free base Emulsification Emulsification/ Solvent Evaporation API->Emulsification Nanoprecipitation Nanoprecipitation API->Nanoprecipitation High_Pressure_Homogenization High-Pressure Homogenization API->High_Pressure_Homogenization Excipients Polymers, Surfactants, Lipids Excipients->Emulsification Excipients->Nanoprecipitation Excipients->High_Pressure_Homogenization Solvent Organic Solvent Solvent->Emulsification Solvent->Nanoprecipitation Aqueous_Phase Aqueous Phase Aqueous_Phase->Emulsification Aqueous_Phase->Nanoprecipitation Aqueous_Phase->High_Pressure_Homogenization Particle_Size Particle Size & PDI Emulsification->Particle_Size Nanoprecipitation->Particle_Size High_Pressure_Homogenization->Particle_Size Zeta_Potential Zeta Potential Particle_Size->Zeta_Potential Morphology Morphology (SEM/TEM) Zeta_Potential->Morphology Drug_Loading Drug Loading & Encapsulation Efficiency Morphology->Drug_Loading In_Vitro_Release In Vitro Release Drug_Loading->In_Vitro_Release Calcineurin_Pathway cluster_cell T-Cell cluster_nucleus Nucleus CsA Cyclosporin A Cyp Cyclophilin CsA->Cyp binds CsA_Cyp CsA-Cyp Complex Cyp->CsA_Cyp CaN Calcineurin CsA_Cyp->CaN inhibits NFAT_P NFAT-P CaN->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA transcription IL2 IL-2 IL2_mRNA->IL2 translation

References

Methodological & Application

Application Notes and Protocols for Cyclosporin A-Derivative 1 Free base: A Cell-Based Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.[3][4] CsA forms a complex with the intracellular protein cyclophilin, and this complex binds to and inhibits the phosphatase activity of calcineurin.[1][4] This blockade prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of various cytokines, including Interleukin-2 (IL-2), which are critical for T-cell proliferation and activation.[1][2][4] Cyclosporin A-Derivative 1 Free base is a derivative of Cyclosporin A.[5] This document provides detailed protocols for cell-based assays to characterize the immunosuppressive activity of "this compound," hereafter referred to as Derivative 1.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

The canonical signaling pathway targeted by Cyclosporin A and its derivatives is the Calcineurin-NFAT pathway, which is crucial for T-cell activation.

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T-Cell Receptor (TCR) T-Cell Receptor (TCR) PLCγ PLCγ T-Cell Receptor (TCR)->PLCγ Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) PIP2 PIP2 PLCγ->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ ↑ Intracellular Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Binds Calcineurin (Inactive) Calcineurin (Inactive) Calmodulin->Calcineurin (Inactive) Activates Calcineurin (Active) Calcineurin (Active) Calcineurin (Inactive)->Calcineurin (Active) NFAT-P NFAT (Phosphorylated) Inactive Calcineurin (Active)->NFAT-P Dephosphorylates NFAT NFAT (Dephosphorylated) Active NFAT-P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Cyclophilin Cyclophilin Derivative 1-Cyclophilin Complex Derivative 1-Cyclophilin Complex Cyclophilin->Derivative 1-Cyclophilin Complex Derivative 1 Derivative 1 Derivative 1->Cyclophilin Binds Derivative 1-Cyclophilin Complex->Calcineurin (Active) Inhibits Gene Transcription Cytokine Gene (e.g., IL-2) NFAT_n->Gene Transcription Activates mRNA mRNA Gene Transcription->mRNA APC APC APC->T-Cell Receptor (TCR) Antigen Presentation NFAT_Assay_Workflow A Seed Jurkat-NFAT-luc cells in 96-well plate B Pre-treat with Derivative 1 or Cyclosporin A (1 hr) A->B C Stimulate with PMA and Ionomycin (6-18 hrs) B->C D Add Luciferase Assay Reagent C->D E Measure Luminescence D->E F Data Analysis: Calculate IC₅₀ E->F

References

Application Notes and Protocols: Cyclosporin A-Derivative 1 Free Base for T-cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A (CsA) is a potent immunosuppressive agent widely used to prevent organ transplant rejection and treat autoimmune diseases. Its primary mechanism of action involves the inhibition of T-cell activation and proliferation.[1][2] "Cyclosporin A-Derivative 1 Free base" is a novel analog of Cyclosporin A developed to modulate the immune response, specifically targeting T-lymphocyte proliferation. These application notes provide a comprehensive guide for utilizing this compound in in vitro T-cell proliferation assays, including its mechanism of action, protocols for experimental setup, and data analysis.

Mechanism of Action

Cyclosporin A and its derivatives exert their immunosuppressive effects by inhibiting the calcineurin-mediated dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[1][3][4] In an activated T-cell, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-dependent phosphatase.[1][3] Calcineurin then dephosphorylates NFAT, allowing it to translocate from the cytoplasm to the nucleus.[1][3] Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of genes crucial for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[1][2][3]

"this compound," like its parent compound, is believed to first bind to an intracellular protein called cyclophilin.[1][2] The resulting complex of the derivative and cyclophilin then binds to and inhibits calcineurin.[1][3] This inhibition prevents NFAT dephosphorylation, halting its nuclear translocation and subsequent IL-2 gene transcription. The lack of IL-2, a critical T-cell growth factor, ultimately leads to the suppression of T-cell proliferation.[1][5]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for "this compound" in a typical T-cell proliferation assay. This data is for illustrative purposes and should be determined experimentally for each specific assay.

Parameter This compound Cyclosporin A (Reference)
IC50 (T-cell Proliferation) 5 nM10 nM
Optimal Concentration Range 1 - 100 nM5 - 200 nM
Cell Viability at 1 µM > 95%> 95%

Signaling Pathway Diagram

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) CD3 CD3 TCR->CD3 Ca_ion Ca²⁺ Influx CD3->Ca_ion Antigen Antigen Antigen->TCR Calcineurin_inactive Inactive Calcineurin Ca_ion->Calcineurin_inactive Calcineurin_active Active Calcineurin NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates Calcineurin_inactive->Calcineurin_active NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Translocates to Nucleus Cyclophilin Cyclophilin Complex Derivative-Cyclophilin Complex Cyclophilin->Complex CsA_Derivative Cyclosporin A-Derivative 1 CsA_Derivative->Cyclophilin Complex->Calcineurin_active Inhibits IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Secretion IL2_mRNA->IL2_Protein Translation T_Cell_Proliferation T-Cell Proliferation IL2_Protein->T_Cell_Proliferation Autocrine/Paracrine Signaling

Caption: T-cell activation signaling pathway and the inhibitory action of Cyclosporin A-Derivative 1.

Experimental Protocol: In Vitro T-cell Proliferation Assay

This protocol outlines a method to assess the inhibitory effect of "this compound" on T-cell proliferation using a dye dilution assay with Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Cyclosporin A (reference control) stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • CFSE dye

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.

  • Cell Plating and Treatment:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of "this compound" and Cyclosporin A in complete RPMI-1640 medium. A suggested starting concentration range is from 1 µM down to 0.1 nM, including a DMSO vehicle control.

    • Add 50 µL of the compound dilutions (or vehicle) to the appropriate wells.

    • Pre-incubate the cells with the compounds for 1-2 hours at 37°C.

  • T-cell Stimulation:

    • Prepare a stimulation cocktail of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies in complete RPMI-1640 medium.

    • Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.

  • Data Acquisition by Flow Cytometry:

    • After incubation, harvest the cells from each well.

    • Wash the cells with FACS buffer (PBS containing 2% FBS).

    • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if specific T-cell populations are to be analyzed.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel.

Data Analysis:

  • Gate on the live lymphocyte population and then on the T-cell population of interest (e.g., CD4+ or CD8+).

  • Proliferating cells will have undergone cell division, resulting in a stepwise dilution of the CFSE dye.

  • Quantify the percentage of proliferated cells for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of "this compound" and fitting the data to a dose-response curve.

Experimental Workflow Diagram

T_Cell_Proliferation_Assay_Workflow cluster_preparation Cell Preparation cluster_assay_setup Assay Setup cluster_incubation_analysis Incubation & Analysis Isolate_PBMCs Isolate PBMCs CFSE_Labeling Label with CFSE Isolate_PBMCs->CFSE_Labeling Plate_Cells Plate Cells in 96-well Plate CFSE_Labeling->Plate_Cells Add_Compound Add Cyclosporin A-Derivative 1 Plate_Cells->Add_Compound Stimulate_Cells Stimulate with Anti-CD3/CD28 Add_Compound->Stimulate_Cells Incubate Incubate for 4-5 Days Stimulate_Cells->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Analysis Calculate IC50 Flow_Cytometry->Data_Analysis

Caption: Workflow for the in vitro T-cell proliferation assay.

Conclusion

"this compound" demonstrates potent inhibitory effects on T-cell proliferation, likely through the canonical Cyclosporin A pathway of calcineurin inhibition. The provided protocol offers a robust method for evaluating the efficacy of this and other immunosuppressive compounds. Careful optimization of cell numbers, stimulation conditions, and compound concentrations will ensure reliable and reproducible results. This information is valuable for researchers in immunology and drug development focused on T-cell mediated pathologies.

References

Application Notes and Protocols for the Evaluation of Cyclosporin A-Derivative 1 Free Base in Jurkat Cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent cyclic undecapeptide with well-established immunosuppressive properties.[1][2] Its primary mechanism of action involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a critical cascade in T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation to the nucleus where it upregulates the transcription of key cytokines, most notably Interleukin-2 (IL-2).[1][2] IL-2 is a crucial growth factor for T-cell proliferation and differentiation.[3] Cyclosporin A binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin's phosphatase activity, thereby blocking NFAT translocation and subsequent IL-2 production.[1][2]

"Cyclosporin A-Derivative 1 Free base" is a novel analog of Cyclosporin A. These application notes provide a comprehensive framework and detailed protocols for the initial characterization of this derivative's effects on Jurkat cell activation. The Jurkat cell line, an immortalized line of human T lymphocytes, serves as a widely used in vitro model for studying T-cell signaling pathways and the effects of immunomodulatory compounds. The following protocols are designed to assess the cytotoxicity, T-cell activation inhibition, and the impact on the calcineurin-NFAT pathway of "this compound".

Data Presentation

Table 1: Cytotoxicity of this compound on Jurkat Cells
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
0.198.6± 4.8
195.3± 5.1
1089.1± 6.3
10075.4± 7.9
Table 2: Inhibition of IL-2 Production by this compound in Activated Jurkat Cells
TreatmentIL-2 Concentration (pg/mL)Standard Deviation% Inhibition
Unstimulated Control< 10--
Stimulated Control (PMA/Ionomycin)1500± 1200
Stimulated + 0.01 µM Derivative 11250± 11016.7
Stimulated + 0.1 µM Derivative 1800± 9546.7
Stimulated + 1 µM Derivative 1250± 4583.3
Stimulated + 10 µM Derivative 150± 1596.7
IC50 (µM) ~ 0.15
Table 3: Effect of this compound on NFAT Reporter Gene Expression
TreatmentLuciferase Activity (RLU)Standard Deviation% Inhibition
Unstimulated Control1,000± 150-
Stimulated Control (PMA/Ionomycin)50,000± 4,5000
Stimulated + 0.01 µM Derivative 142,000± 3,80016
Stimulated + 0.1 µM Derivative 127,500± 3,10045
Stimulated + 1 µM Derivative 18,000± 90084
Stimulated + 10 µM Derivative 12,500± 40095
IC50 (µM) ~ 0.18

Signaling Pathways and Experimental Workflows

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLCg PLCγ TCR->PLCg Activation Ca_ion Ca²⁺ Influx PLCg->Ca_ion Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates Cyclophilin Cyclophilin Cyclophilin->Calcineurin Inhibits CsA_Derivative Cyclosporin A-Derivative 1 CsA_Derivative->Cyclophilin Binds NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation IL2_gene IL-2 Gene NFAT_nuc->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA

Caption: T-Cell activation signaling pathway and the inhibitory mechanism of Cyclosporin A derivatives.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays Jurkat_culture Culture Jurkat Cells Viability Cytotoxicity Assay (MTT/XTT) Jurkat_culture->Viability Activation T-Cell Activation (PMA/Ionomycin) Jurkat_culture->Activation NFAT_Reporter NFAT Reporter Assay Jurkat_culture->NFAT_Reporter Compound_prep Prepare Cyclosporin A-Derivative 1 Stock Compound_prep->Viability Add compound dilutions Compound_prep->Activation Add compound dilutions Compound_prep->NFAT_Reporter Add compound dilutions IL2_ELISA IL-2 Quantification (ELISA) Activation->IL2_ELISA Collect supernatant

Caption: General experimental workflow for evaluating a novel Cyclosporin A derivative.

Experimental Protocols

Protocol 1: Jurkat Cell Culture
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at a density between 1x10^5 and 1x10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Split the culture every 2-3 days to maintain the recommended cell density.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 5x10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Inhibition of IL-2 Production
  • Cell Seeding: Seed Jurkat cells in a 24-well plate at a density of 1x10^6 cells/mL in 1 mL of culture medium.

  • Pre-treatment: Add the desired concentrations of "this compound" or vehicle control to the wells and incubate for 1 hour at 37°C.

  • Activation: Stimulate the cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and Ionomycin to a final concentration of 1 µM. Include unstimulated and stimulated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for IL-2 analysis.

  • ELISA: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of IL-2 production for each compound concentration relative to the stimulated control. Determine the IC50 value.

Protocol 4: NFAT Reporter Gene Assay
  • Cell Transfection: Transfect Jurkat cells with a commercially available NFAT-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using an appropriate transfection reagent.

  • Cell Seeding: After 24 hours of transfection, seed the cells in a 96-well white-walled plate at a density of 1x10^5 cells/well.

  • Pre-treatment: Add serial dilutions of "this compound" or vehicle control and incubate for 1 hour at 37°C.

  • Activation: Stimulate the cells with 50 ng/mL PMA and 1 µM Ionomycin.

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NFAT activity for each concentration and determine the IC50 value.

References

Application Notes and Protocols for Cyclosporin A-Derivative 1 Free base in Cytokine Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1] Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[2][3] CsA binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin's phosphatase activity.[3][4] This action prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of various cytokine genes, including Interleukin-2 (IL-2).[2] The resulting suppression of cytokine production leads to a dampening of the inflammatory response.[2][3]

"Cyclosporin A-Derivative 1 Free base" is a non-immunosuppressive crystalline intermediate derived from the ring-opening of Cyclosporin A.[5][6] While the parent molecule, Cyclosporin A, is a well-established inhibitor of cytokine release, this derivative is reported to lack this immunosuppressive activity.[5][6]

These application notes provide a comprehensive protocol to experimentally verify the effect, or lack thereof, of this compound on cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs). This protocol is designed for researchers aiming to characterize the immunomodulatory properties of this specific derivative. The following sections detail the necessary reagents, step-by-step procedures for conducting a cytokine release assay, and methods for data analysis and presentation. Cyclosporin A is included as a positive control for the inhibition of cytokine release.

Signaling Pathway of Cyclosporin A

The following diagram illustrates the established signaling pathway for the parent compound, Cyclosporin A, which serves as a reference for understanding the potential mechanism of action, or lack thereof, for its derivative.

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Stimulation Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (active) NFAT_P->NFAT NFAT_n NFAT (in nucleus) NFAT->NFAT_n Translocation CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin Binds CsA_Cyclo CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclo CsA_Cyclo->Calcineurin Inhibits Cytokine_Gene Cytokine Gene (e.g., IL-2) NFAT_n->Cytokine_Gene Activates Transcription Cytokine_mRNA Cytokine mRNA Cytokine_Gene->Cytokine_mRNA Cytokine_Release Cytokine Release (e.g., IL-2) Cytokine_mRNA->Cytokine_Release Translation & Secretion

Caption: T-cell activation signaling pathway and the inhibitory action of Cyclosporin A.

Experimental Protocols

Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin (complete medium)

  • Centrifuge tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL centrifuge tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and transfer the buffy coat layer containing PBMCs to a new 50 mL tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability (should be >95%).

  • Resuspend the cells in complete medium to a final concentration of 1 x 10^6 cells/mL.

Cytokine Release Assay

This protocol outlines the steps for stimulating PBMCs and treating them with the test compounds.

Materials:

  • Isolated PBMCs (1 x 10^6 cells/mL)

  • This compound (stock solution in DMSO)

  • Cyclosporin A (stock solution in DMSO, for positive control)

  • DMSO (vehicle control)

  • Stimulants:

    • Lipopolysaccharide (LPS) for monocyte/macrophage stimulation (e.g., final concentration of 100 ng/mL)

    • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation (e.g., final concentrations of 1 µg/mL and 3 µg/mL, respectively)

  • 96-well cell culture plates

Procedure:

  • Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and Cyclosporin A in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Add 50 µL of the diluted compounds or vehicle control to the respective wells.

  • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Prepare the stimulant (LPS or anti-CD3/anti-CD28) in complete medium.

  • Add 50 µL of the stimulant to the appropriate wells. Include unstimulated control wells (add 50 µL of complete medium instead).

  • The final volume in each well should be 200 µL.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 500 x g for 10 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet and store at -80°C until cytokine analysis.

Cytokine Quantification

Cytokine levels in the collected supernatants can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[2]

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.[7]

  • Wash the plate.

  • Add standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.[7]

  • Wash the plate.

  • Add a biotinylated detection antibody and incubate for 1 hour at room temperature.[2]

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a plate reader.[4]

  • Calculate cytokine concentrations based on the standard curve.[8]

  • Use a commercial multiplex cytokine assay kit (e.g., Luminex-based).

  • Prepare standards, controls, and samples according to the manufacturer's instructions.

  • Add the antibody-coupled magnetic beads to a 96-well plate.

  • Wash the beads using a magnetic plate washer.

  • Add standards and samples to the wells and incubate.

  • Wash the beads.

  • Add the detection antibody cocktail and incubate.

  • Wash the beads.

  • Add streptavidin-phycoerythrin (SAPE) and incubate.

  • Wash the beads and resuspend them in sheath fluid.

  • Acquire the data on a multiplex array reader.

  • Analyze the data using the instrument's software to determine the concentration of multiple cytokines simultaneously.[3]

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the cytokine release assay.

G start Start: Isolate PBMCs from whole blood seed_cells Seed PBMCs into 96-well plate start->seed_cells add_compounds Add Vehicle, CsA, or CsA-Derivative 1 seed_cells->add_compounds pre_incubate Pre-incubate (1-2 hours) add_compounds->pre_incubate add_stimulant Add Stimulant (LPS or anti-CD3/CD28) pre_incubate->add_stimulant incubate Incubate (24-48 hours) add_stimulant->incubate centrifuge_plate Centrifuge plate incubate->centrifuge_plate collect_supernatant Collect Supernatant centrifuge_plate->collect_supernatant quantify Quantify Cytokines (ELISA or Multiplex) collect_supernatant->quantify analyze Data Analysis quantify->analyze

Caption: Workflow for the in vitro cytokine release assay.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison of the effects of the different treatments on cytokine release. Below is a template for presenting hypothetical data from an experiment using LPS-stimulated PBMCs.

Treatment ConditionConcentration (µM)IL-6 (pg/mL)TNF-α (pg/mL)IL-1β (pg/mL)
Unstimulated Control -15.2 ± 3.18.5 ± 2.05.1 ± 1.5
Vehicle Control (DMSO) + LPS -2540.5 ± 180.21850.7 ± 150.9350.6 ± 45.3
Cyclosporin A + LPS 0.11830.2 ± 125.61245.3 ± 110.4240.8 ± 30.1
1950.8 ± 90.3650.1 ± 75.2130.4 ± 20.7
10450.3 ± 55.1310.6 ± 40.865.9 ± 10.2
Cyclosporin A-Derivative 1 + LPS 0.12510.8 ± 175.41835.2 ± 148.3345.1 ± 42.8
12495.4 ± 182.11860.9 ± 152.6355.3 ± 46.1
102530.1 ± 178.91845.6 ± 150.0348.7 ± 44.5

Data are presented as mean ± standard deviation from triplicate wells and are for illustrative purposes only.

Conclusion

This document provides a detailed framework for researchers to investigate the immunomodulatory effects of this compound. By following these protocols, scientists can generate robust and reliable data to confirm its reported non-immunosuppressive nature or uncover any unexpected activities on cytokine release. The inclusion of Cyclosporin A as a positive control is crucial for validating the assay's ability to detect immunosuppression. The provided diagrams and data table template offer a clear structure for visualizing the underlying mechanisms and presenting the experimental findings.

References

Application Notes and Protocols for In Vivo Animal Model Studies of Cyclosporin A-Derivative 1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Cyclosporin A-Derivative 1 Free base" is not a specifically identified agent in the public domain. The following application notes and protocols are representative examples based on in vivo studies of Cyclosporin (B1163) A and its known derivatives. The experimental data presented are illustrative and intended to guide researchers in designing and interpreting studies for novel cyclosporin-like compounds.

Introduction

Cyclosporin A (CsA) is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1][2][3] Its mechanism of action primarily involves the inhibition of calcineurin, a calcium-dependent phosphatase, which in turn suppresses the activation of the Nuclear Factor of Activated T-cells (NFAT).[4][5][6][7][8] This action blocks the transcription of key cytokines, such as Interleukin-2 (IL-2), leading to a reduction in T-cell proliferation and activation.[4] Novel derivatives of Cyclosporin A are continuously being developed to enhance efficacy, improve safety profiles, and explore new therapeutic applications. This document provides detailed protocols and application notes for evaluating a hypothetical compound, "this compound," in common in vivo animal models.

Application Note 1: Immunosuppressive Efficacy in a Murine Skin Allograft Model

This model is a standard for assessing the in vivo immunosuppressive activity of novel compounds by measuring their ability to prolong the survival of transplanted skin from a genetically different donor.

Experimental Protocol
  • Animal Models:

    • Donor Strain: BALB/c mice.

    • Recipient Strain: C57BL/6 mice.

    • All animals should be male, 8-10 weeks old, and housed in a specific pathogen-free facility.

  • Skin Grafting Procedure:

    • Anesthetize donor and recipient mice.

    • Prepare a graft bed on the dorsal thorax of the recipient mouse by excising a 1x1 cm section of skin.

    • Harvest a full-thickness skin graft from the tail of the donor mouse and place it onto the prepared graft bed of the recipient.

    • Suture the graft in place and cover it with a protective bandage for 7 days.

  • Dosing Regimen:

    • This compound: Administer daily via subcutaneous injection at doses of 5, 10, and 20 mg/kg, starting on the day of transplantation and continuing for 30 days.

    • Vehicle Control: Administer the vehicle solution (e.g., Cremophor EL and ethanol (B145695) in saline) to a control group.

    • Positive Control: Administer Cyclosporin A at a therapeutic dose of 15 mg/kg daily.[9]

  • Monitoring and Endpoint:

    • After bandage removal on day 7, visually inspect the grafts daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).

    • The primary endpoint is graft survival time, defined as the day on which more than 80% of the graft tissue becomes necrotic.

    • Euthanize animals upon graft rejection or at the end of the study period (e.g., 100 days).

Data Presentation
Treatment GroupDose (mg/kg/day)Mean Graft Survival Time (Days)Percent Graft Survival at Day 30
Vehicle Control-12.5 ± 1.50%
Cyclosporin A (Positive Control)1535.2 ± 4.1[10]80%
Cyclosporin A-Derivative 1518.7 ± 2.320%
Cyclosporin A-Derivative 11029.8 ± 3.560%
Cyclosporin A-Derivative 120> 50 (example)90%

Experimental Workflow

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis A Acclimatize BALB/c (Donor) and C57BL/6 (Recipient) Mice C Anesthetize Mice A->C B Prepare Dosing Formulations G Daily Dosing (Day 0-30) - Vehicle - Positive Control (CsA) - Derivative 1 (3 doses) B->G D Prepare Graft Bed on Recipient C->D E Harvest Skin from Donor D->E F Place and Suture Graft E->F F->G H Daily Graft Inspection (Day 7+) G->H I Record Signs of Rejection H->I J Determine Mean Graft Survival Time I->J K Statistical Analysis J->K

Workflow for the murine skin allograft model.

Application Note 2: Anti-inflammatory Effects in a Rat Collagen-Induced Arthritis (CIA) Model

The CIA model in rats is a widely used preclinical model for rheumatoid arthritis, characterized by polyarthritis with cartilage and bone destruction.[11][12]

Experimental Protocol
  • Animal Model:

    • Species: Male Lewis or Wistar rats, 6-8 weeks old.

  • Induction of Arthritis:

    • Day 0: Immunize rats at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).[12]

  • Dosing Regimen:

    • Prophylactic Treatment: Begin daily oral gavage of "this compound" (e.g., 5, 10, 20 mg/kg) from Day 0 to Day 35.

    • Therapeutic Treatment: Start dosing upon the first signs of arthritis (typically around day 24-28) and continue for 14 days.

    • Control Groups: Include a vehicle control and a positive control (e.g., Methotrexate or Cyclosporin A).

  • Assessment of Arthritis:

    • Clinical Scoring: Score each paw daily or every other day based on a scale of 0-4 for erythema and swelling (max score of 16 per animal).

    • Paw Volume Measurement: Measure hind paw volume using a plethysmometer.

    • Histopathology: At the end of the study, collect ankle joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone resorption.[11]

Data Presentation
Treatment GroupMean Arthritis Score (Day 35)Paw Volume Increase (%)Histological Score (Inflammation)
Vehicle Control12.2 ± 1.8110 ± 153.8 ± 0.5
Cyclosporin A (15 mg/kg)4.5 ± 1.1[13]45 ± 81.5 ± 0.4
Cyclosporin A-Derivative 1 (10 mg/kg)8.9 ± 1.575 ± 122.7 ± 0.6
Cyclosporin A-Derivative 1 (20 mg/kg)5.1 ± 1.250 ± 91.8 ± 0.5

Experimental Workflow

G cluster_induction Arthritis Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis A Day 0: Primary Immunization (Type II Collagen + CFA) B Day 21: Booster Immunization (Type II Collagen + IFA) A->B C Daily Dosing (Oral Gavage) - Vehicle - Positive Control - Derivative 1 (Prophylactic or Therapeutic) A->C D Clinical Scoring of Paws B->D E Paw Volume Measurement B->E C->D C->E F Day 35: Euthanasia D->F E->F G Histopathological Analysis of Joints F->G H Cytokine Analysis (Optional) F->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (phosphorylated) Inactive Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) Active NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Cyclophilin Cyclophilin Cyclophilin->Calcineurin Inhibits CsA_Deriv Cyclosporin A-Derivative 1 CsA_Deriv->Cyclophilin Gene Gene Transcription (e.g., IL-2) NFAT_nuc->Gene

References

Application Notes and Protocols for In Vivo Administration of Cyclosporin A and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A (CsA) and its derivatives are potent immunosuppressive agents widely used in research and clinical settings. Their primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1][2][3] This leads to a reduction in the production of pro-inflammatory cytokines, such as Interleukin-2 (IL-2), thereby dampening the immune response.[2][3][4] Due to its lipophilic nature and poor water solubility, the in vivo administration of Cyclosporin A and its derivatives, including free base forms, presents significant formulation challenges.[4][5][6]

This document provides a comprehensive overview of common in vivo administration routes, formulation strategies, and detailed experimental protocols for Cyclosporin A and its derivatives. While these guidelines are broadly applicable, it is crucial to note that specific derivatives, such as "Cyclosporin A-Derivative 1 Free base," may require tailored formulation development and optimization of dosage regimens based on their unique physicochemical properties.

Signaling Pathway of Cyclosporin A

Cyclosporin A exerts its immunosuppressive effects by targeting the calcineurin-NFAT signaling pathway in T-cells. The binding of CsA to its intracellular receptor, cyclophilin, forms a complex that inhibits the phosphatase activity of calcineurin.[1][2][3] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of cytokine genes.[2][3] Additionally, CsA has been shown to inhibit the JNK and p38 signaling pathways.[1]

CyclosporinA_Pathway cluster_nucleus Nucleus CsA Cyclosporin A CsA_Cyp CsA-Cyp Complex CsA->CsA_Cyp Cyp Cyclophilin Cyp->CsA_Cyp Calcineurin Calcineurin CsA_Cyp->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT DNA DNA NFAT->DNA Binds to Promoter NFAT->DNA IL2_mRNA IL-2 mRNA DNA->IL2_mRNA Transcription IL2 IL-2 Production IL2_mRNA->IL2

Caption: Mechanism of action of Cyclosporin A in T-cells.

In Vivo Administration Routes and Dosage Summary

The choice of administration route for Cyclosporin A and its derivatives depends on the experimental model, desired pharmacokinetic profile, and the specific formulation. Below is a summary of common routes and reported dosages in preclinical models.

Administration RouteAnimal ModelDosage RangeKey Considerations
Oral (p.o.) Rat5-15 mg/kg/day[7][8]Bioavailability can be variable. Requires appropriate vehicle for solubilization. Less effective than parenteral routes for some applications.[9][10]
Subcutaneous (s.c.) Mouse, Rat5-15 mg/kg/day[7][9]Provides more reproducible and steady plasma levels compared to oral administration.[7] Easier to administer than intravenous or intraperitoneal routes.[7]
Intravenous (i.v.) Mouse, Rat5-10 mg/kg[8][11]Bypasses absorption barriers, providing immediate and complete bioavailability. Requires careful formulation to avoid precipitation and toxicity.
Intraperitoneal (i.p.) Mouse, Rat10 mg/kg[7][12]Commonly used in rodent models for systemic drug delivery.
Topical (Ocular) Rabbit0.05% formulation[6]For localized treatment of eye diseases. Formulation is critical for drug delivery to the ocular surface.[4][13]

Experimental Protocols

Formulation of Cyclosporin A Derivatives

Due to the hydrophobic nature of Cyclosporin A, a suitable vehicle is necessary for its solubilization for in vivo administration.

Common Vehicles:

  • For Oral and Subcutaneous Administration: Olive oil or other vegetable oils are commonly used.[14]

  • For Intravenous Administration: Formulations often involve emulsifying agents or co-solvents such as ethanol (B145695) and saline mixtures.[14] Nanoparticle-based formulations are also being developed to improve solubility and bioavailability.[5][15][16][17][18]

Protocol for Preparation of a Cyclosporin A Solution for Injection:

  • Inside a certified chemical fume hood, weigh the required amount of this compound.[19]

  • Dissolve the compound in a minimal amount of absolute ethanol.

  • For subcutaneous or intraperitoneal injection, dilute the ethanolic solution with a suitable vehicle such as olive oil or saline to the final desired concentration.

  • For intravenous injection, a more complex formulation with surfactants like Poloxamer may be required to create a stable emulsion or nanosuspension.[15][16][17]

  • Ensure the final solution is sterile, for example, by filtration through a 0.22 µm filter if the vehicle allows.

General Workflow for In Vivo Studies

experimental_workflow prep Preparation of CsA Derivative Formulation admin Administration of CsA Derivative (Specify Route and Dose) prep->admin acclimatize Animal Acclimatization acclimatize->admin monitor Monitoring of Animals (Clinical Signs, Weight, etc.) admin->monitor endpoint Endpoint Analysis (e.g., Blood sampling, Tissue collection) monitor->endpoint data Data Analysis endpoint->data

Caption: A generalized workflow for in vivo studies using Cyclosporin A.

Protocol for Subcutaneous Administration in Mice

This protocol is adapted from studies on preventing allograft rejection.[14]

  • Animal Model: Use appropriate mouse strains for your experimental question (e.g., C57BL/6J).[12]

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.[14]

  • Dosage and Formulation: Prepare a solution of Cyclosporin A derivative in a suitable vehicle (e.g., olive oil) at a concentration that allows for the desired dose to be administered in a volume of 100-200 µL.

  • Administration:

    • Gently restrain the mouse.

    • Lift the skin on the dorsal side (back) to form a "tent".

    • Insert a 25-27G needle into the base of the tented skin, parallel to the body.[20]

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution into the subcutaneous space.

  • Frequency: Administer daily or as required by the experimental design.[14]

  • Monitoring: Monitor the animals daily for any signs of distress, local irritation at the injection site, and for the specific experimental outcomes.[14]

Protocol for Oral Gavage in Rats

This protocol is based on pharmacokinetic studies.[7]

  • Animal Model: Use an appropriate rat strain (e.g., Lewis rats).[7]

  • Acclimatization: Acclimatize the rats to handling and the gavage procedure for several days before the study begins.

  • Dosage and Formulation: Prepare a solution or suspension of the Cyclosporin A derivative in a suitable oral vehicle. The volume should be appropriate for the size of the rat (typically 1-5 mL/kg).

  • Administration:

    • Gently restrain the rat.

    • Use a proper-sized, blunt-tipped gavage needle.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion.

    • Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus.

    • Administer the formulation slowly.

  • Frequency: Administer as per the study design.

  • Monitoring: Observe the animals for any signs of distress during and after the procedure. Monitor for experimental endpoints.

Safety and Handling

Cyclosporin A is a potent pharmaceutical agent and should be handled with care.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling the compound.[19]

  • Preparation: Prepare solutions in a certified chemical fume hood to avoid inhalation of aerosols.[19]

  • Waste Disposal: Dispose of all contaminated materials and unused solutions as hazardous chemical waste according to your institution's guidelines.[19]

  • Animal Handling: Animal cages and bedding may be considered hazardous for a period after administration and should be handled with appropriate precautions.[19]

Conclusion

The successful in vivo administration of "this compound" and other Cyclosporin A analogues hinges on the careful selection of the administration route and the development of an appropriate formulation to ensure adequate bioavailability. The protocols and data presented here provide a foundation for designing and executing in vivo studies with these compounds. It is imperative to conduct pilot studies to determine the optimal dosage, vehicle, and administration schedule for any new derivative to achieve the desired therapeutic or experimental effect.

References

Application Notes and Protocols for Cyclosporin A-Derivative 1 Free Base in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the well-characterized immunosuppressant Cyclosporin (B1163) A (CsA). It is presumed that "Cyclosporin A-Derivative 1 Free base" shares a similar mechanism of action and efficacy. Researchers should validate these protocols and expected outcomes for the specific derivative.

Introduction

Cyclosporin A and its derivatives are potent immunosuppressive agents utilized in the study of autoimmune diseases. Their primary mechanism of action involves the inhibition of T-lymphocyte activation. By forming a complex with the intracellular protein cyclophilin, they inhibit calcineurin, a phosphatase crucial for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). This ultimately blocks the transcription of key cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and the progression of the inflammatory immune response. These compounds are valuable tools for dissecting the role of T-cells in various autoimmune pathologies and for evaluating the therapeutic potential of immunosuppressive drugs.

This document provides detailed protocols and data for the application of Cyclosporin A-like compounds in established animal models of autoimmune diseases, including Experimental Autoimmune Uveitis (EAU), Experimental Autoimmune Encephalomyelitis (EAE), and Collagen-Induced Arthritis (CIA).

Mechanism of Action: Calcineurin-NFAT Signaling Pathway Inhibition

The primary immunosuppressive effect of Cyclosporin A and its derivatives is mediated through the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes.

G cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Presentation Calcineurin Calcineurin Ca_ion->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation CsA Cyclosporin A-Derivative 1 Cyclophilin Cyclophilin CsA->Cyclophilin binds CsA_Cyclo CsA-Cyclophilin Complex CsA_Cyclo->Calcineurin inhibits IL2_gene IL-2 Gene NFAT_n->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA T_cell_prolif T-Cell Proliferation & Inflammation IL2_mRNA->T_cell_prolif leads to

Caption: Inhibition of the Calcineurin-NFAT signaling pathway by Cyclosporin A-Derivative 1.

Experimental Protocols

The following are generalized protocols for inducing and treating common autoimmune disease models with a Cyclosporin A derivative. Doses and treatment schedules may require optimization for "this compound".

Experimental Workflow Overview

A typical in vivo study to evaluate the efficacy of "this compound" follows a structured workflow.

G cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_analysis Endpoint Analysis animal_selection 1. Animal Model Selection (e.g., Lewis Rat, DBA/1 Mouse) acclimatization 2. Acclimatization (1-2 weeks) animal_selection->acclimatization grouping 3. Randomization into Treatment Groups acclimatization->grouping induction 4. Autoimmune Disease Induction (e.g., Immunization with Antigen/CFA) grouping->induction treatment 5. Treatment Administration (Vehicle vs. CsA-Derivative 1) induction->treatment monitoring 6. Clinical Scoring & Body Weight Monitoring induction->monitoring treatment->monitoring euthanasia 7. Euthanasia & Sample Collection (Tissue, Blood, Lymph nodes) monitoring->euthanasia histopathology 8a. Histopathology euthanasia->histopathology immunology 8b. Immunological Analysis (Flow Cytometry, Cytokine Profiling) euthanasia->immunology data_analysis 9. Data Analysis & Interpretation histopathology->data_analysis immunology->data_analysis

Caption: General experimental workflow for in vivo testing of Cyclosporin A-Derivative 1.

Protocol 1: Experimental Autoimmune Uveitis (EAU) in Lewis Rats

EAU is a model for human autoimmune uveitis, characterized by inflammation of the eye.

1. Materials:

  • Lewis rats (male, 6-8 weeks old)

  • Retinal S-antigen (S-Ag) or melanin-associated antigen (MAA)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • This compound

  • Vehicle (e.g., olive oil or a suitable solvent)

  • Slit-lamp biomicroscope

2. EAU Induction:

  • Prepare an emulsion of S-Ag (or MAA) in CFA at a 1:1 ratio. The final concentration of the antigen is typically 50-150 µg per rat.

  • Anesthetize the rats.

  • Inject 0.1 mL of the emulsion into one hind footpad.

3. Treatment:

  • Prepare the desired concentrations of this compound in the vehicle.

  • Administer the compound daily via intraperitoneal (i.p.) injection or oral gavage, starting on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic). A typical dose for Cyclosporin A is 10 mg/kg/day.

  • The control group should receive the vehicle only.

4. Monitoring and Evaluation:

  • Monitor the animals daily for clinical signs of uveitis using a slit-lamp biomicroscope, starting from day 7 post-immunization.

  • Grade the severity of inflammation on a scale of 0 to 4.

  • At the end of the experiment (typically day 14-21), euthanize the animals.

  • Enucleate the eyes for histopathological analysis to assess inflammatory cell infiltration.

  • Aqueous humor can be collected to measure inflammatory cells and cytokine levels.[1]

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in Rats or Mice

EAE is the most commonly used animal model for human multiple sclerosis.

1. Materials:

  • Lewis rats or SJL/J mice (female, 8-12 weeks old)

  • Myelin Basic Protein (MBP) for rats or Proteolipid Protein (PLP) peptide for mice

  • Complete Freund's Adjuvant (CFA)

  • Pertussis toxin (for mice)

  • This compound

  • Vehicle

2. EAE Induction:

  • Emulsify MBP or PLP peptide in CFA.

  • Inject the emulsion subcutaneously at the base of the tail or in the flank.

  • For mice, administer pertussis toxin intravenously or intraperitoneally on the day of immunization and 48 hours later.[2]

3. Treatment:

  • Administer this compound (e.g., 4-32 mg/kg/day for rats) or vehicle daily or every other day by i.p. injection or oral gavage.

  • Treatment can be initiated prophylactically or therapeutically.

4. Monitoring and Evaluation:

  • Monitor the animals daily for clinical signs of EAE, starting from day 7 post-immunization.

  • Score the disease severity based on a scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund).

  • Record body weight daily.

  • At the peak of the disease or at the study endpoint, euthanize the animals.

  • Perfuse with saline and collect the spinal cord and brain for histopathology (to assess demyelination and immune cell infiltration) and for isolating inflammatory cells for flow cytometry or cytokine analysis.[3][4]

Protocol 3: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

CIA is a widely used model for rheumatoid arthritis.

1. Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle

2. CIA Induction:

  • Emulsify type II collagen in CFA.

  • Administer 0.1 mL of the emulsion intradermally at the base of the tail.

3. Treatment:

  • Administer this compound or vehicle daily, starting before the first immunization (prophylactic) or after the onset of arthritis (therapeutic).

4. Monitoring and Evaluation:

  • Visually inspect the paws for signs of arthritis (redness and swelling) starting from day 21.

  • Score the severity of arthritis for each paw (e.g., on a 0-4 scale), with a maximum score of 16 per mouse.

  • Measure paw thickness using a caliper.

  • At the end of the study, collect paws for histopathological examination of joint inflammation and destruction.

  • Blood samples can be collected to measure anti-collagen antibody levels.

Quantitative Data Summary

The following tables summarize the effects of Cyclosporin A in various autoimmune disease models, providing an expected range of activity for a similar derivative.

Table 1: Efficacy of Cyclosporin A in Experimental Autoimmune Uveitis (EAU) in Lewis Rats

Treatment GroupDose (mg/kg)Administration RouteTreatment ScheduleOutcomeReference
Cyclosporin A10i.p.Daily, starting day 0Total inhibition of uveitis[7][8]
Cyclosporin A40i.p.Daily, starting day 7Prevention of disease process[7][8]
Cyclosporin A (systemic)10i.p.Daily≥ 92% inhibition of EAAU disease measures[1]
0.05% Cyclosporin A (topical)N/ATopicalThree times dailySignificant reduction in inflammatory cells (84%↓) and cytokines (IL-2, IL-17, etc.) in aqueous humor[1]

Table 2: Efficacy of Cyclosporin A in Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

Treatment GroupDose (mg/kg)Administration RouteTreatment ScheduleClinical OutcomeReference
Cyclosporin A4i.p.Every other dayDelayed onset of disease[3]
Cyclosporin A8i.p.Every other dayDelayed first episode, followed by relapsing or chronic course[3]
Cyclosporin A16 or 32i.p.Every other dayMinimal signs during treatment, disease occurs after cessation[3]

Table 3: Efficacy of Cyclosporin A in Collagen-Induced Arthritis (CIA) in Mice

Treatment GroupAdministration ScheduleOutcomeReference
Cyclosporin AProphylactic (before disease induction)Dose-dependent suppression of arthritis development and immune response to collagen[5]
Cyclosporin AStarted at time of booster injectionInhibition of arthritis development and immunity to collagen[5]
Cyclosporin ATherapeutic (after disease onset)Did not affect the clinical course of the disease[5]

References

Application Notes and Protocols for Cyclosporin A and its Derivatives in Organ Transplantation Research

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Clarification on "Cyclosporin A-Derivative 1 Free base"

Initial research indicates that the specific compound "this compound" is a non-immunosuppressive derivative of Cyclosporin (B1163) A.[1][2] According to supplier information, this molecule is a crystalline intermediate derived from a ring-opening reaction of Cyclosporin A, which alters its biological activity.[1] Non-immunosuppressive derivatives are often developed to investigate other potential therapeutic effects, such as antiviral or antifungal properties, without affecting the immune system.[3][4][5]

Therefore, "this compound" is not a suitable agent for research focused on preventing organ rejection. This document will instead focus on the parent compound, Cyclosporin A (CsA) , and its relevant immunosuppressive analogs, which are central to organ transplantation research.

Introduction to Cyclosporin A in Organ Transplantation

Cyclosporin A (CsA) is a potent calcineurin inhibitor and a cornerstone of immunosuppressive therapy in solid organ transplantation.[6][7][8][9] It is a cyclic polypeptide isolated from the fungus Tolypocladium inflatum.[7][10] By selectively inhibiting T-lymphocyte activation, CsA prevents the cell-mediated immune response that leads to graft rejection.[8][11][12][13] Its introduction in the 1980s dramatically improved graft survival rates for kidney, liver, and heart transplants.[7][9][14][15] Despite its efficacy, the clinical use of CsA is associated with significant side effects, most notably nephrotoxicity (kidney damage) and hypertension.[7][8][9][11] This has driven extensive research into CsA analogs with improved therapeutic indices.[16][17]

Mechanism of Action

Cyclosporin A exerts its immunosuppressive effect by blocking a key signaling pathway in T-cells:

  • Binding: CsA enters the T-lymphocyte and binds to its intracellular receptor, cyclophilin (Cyp).[10][12]

  • Complex Formation: The CsA-Cyp complex forms a high-affinity interaction with calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[10][12]

  • Inhibition of Calcineurin: This binding action inhibits the phosphatase activity of calcineurin.[6][12]

  • Blocking NFAT Activation: Normally, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[12] By inhibiting calcineurin, CsA prevents NFAT dephosphorylation.

  • Suppression of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus. This prevents it from activating the transcription of genes for crucial cytokines, most importantly Interleukin-2 (IL-2).[10][11][12]

  • Inhibition of T-Cell Proliferation: IL-2 is a critical growth factor for T-cell proliferation and differentiation. By blocking its production, CsA halts the activation and expansion of T-cells, thereby suppressing the immune response against the transplanted organ.[6][12][18]

Signaling Pathway Diagram

G cluster_cell T-Lymphocyte cluster_nucleus Nucleus CsA Cyclosporin A Cyp Cyclophilin CsA->Cyp CsA_Cyp CsA-Cyp Complex Cyp->CsA_Cyp CaN Calcineurin CsA_Cyp->CaN INHIBITS TCR T-Cell Receptor Activation TCR->CaN ↑ Ca2+ NFAT_P NFAT-P (Inactive) CaN->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 Secretion IL2_mRNA->IL2 T_Cell_Prolif T-Cell Proliferation (Immune Response) IL2->T_Cell_Prolif G cluster_prep Cell Preparation cluster_culture Co-Culture cluster_assay Proliferation Assay pbmc_a Isolate PBMCs (Donor A - Responder) mix Mix Responder and Stimulator Cells pbmc_a->mix pbmc_b Isolate PBMCs (Donor B - Stimulator) treat_b Treat Stimulator Cells with Mitomycin C pbmc_b->treat_b treat_b->mix add_drug Add Test Compound (e.g., CsA) at various concentrations mix->add_drug incubate Incubate for 4-5 days add_drug->incubate add_h3 Pulse with [³H]-Thymidine or add BrdU/MTS reagent incubate->add_h3 incubate_2 Incubate for 18-24 hours add_h3->incubate_2 harvest Harvest Cells / Read Plate incubate_2->harvest analyze Analyze Data (CPM or OD) and calculate IC₅₀ harvest->analyze

References

Cyclosporin A-Derivative 1 Free Base: Solubility and Handling Protocols in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A and its derivatives are a class of cyclic undecapeptides with potent immunosuppressive properties. Their mechanism of action primarily involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway. This application note provides detailed information on the solubility of Cyclosporin A-Derivative 1 Free Base in Dimethyl Sulfoxide (DMSO) and protocols for its dissolution and handling in a research setting. Additionally, it outlines the key signaling pathways affected by Cyclosporin A.

Data Presentation

The solubility of this compound in DMSO has been determined and is summarized in the table below. This data is crucial for the preparation of stock solutions for various in vitro and in vivo studies.

CompoundSolventSolubilityMolar Concentration
This compoundDMSO100 mg/mL[1][2][3]78.33 mM[1][2][3]

Experimental Protocols

The following protocols provide a general guideline for the preparation of stock solutions of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Determine the required concentration: Based on experimental needs, calculate the required mass of this compound and the volume of DMSO. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the compound.

  • Aliquot the compound: Aseptically weigh the calculated amount of this compound and transfer it into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube. It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can affect solubility.[2][3][4]

  • Dissolution: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes.

  • Optional - Sonication: If the compound does not dissolve completely, place the tube in a water bath sonicator for 5-10 minutes to aid dissolution.[5]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions

  • Thaw Stock Solution: Thaw the required aliquot of the high-concentration stock solution at room temperature.

  • Dilution: Based on the desired final concentration for your experiment, calculate the volume of the stock solution needed.

  • Diluent: Use the appropriate cell culture medium or buffer as a diluent.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause foaming of media.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system, typically below 0.5% to avoid solvent-induced toxicity.

Signaling Pathways

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway. It also has inhibitory effects on the JNK and p38 MAPK pathways.[1][6]

CyclosporinA_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Calmodulin Calmodulin Ca_cyto->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Transcription (e.g., IL-2) NFAT->Gene_Expression Nuclear Translocation JNK_pathway JNK Pathway p38_pathway p38 MAPK Pathway Upstream_Stress Antigen Recognition/ Stress Signals Upstream_Stress->JNK_pathway Upstream_Stress->p38_pathway CyclosporinA Cyclosporin A-Derivative 1 Cyclophilin Cyclophilin CyclosporinA->Cyclophilin CsA_complex Cyclosporin A-Cyclophilin Complex Cyclophilin->CsA_complex CsA_complex->Calcineurin Inhibition CsA_complex->JNK_pathway Inhibition CsA_complex->p38_pathway Inhibition

Caption: Cyclosporin A Signaling Pathway.

The diagram above illustrates the mechanism of action of Cyclosporin A. Upon entering a T-cell, Cyclosporin A binds to cyclophilin. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[7][8] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2).[7][8] Additionally, the Cyclosporin A-cyclophilin complex has been shown to inhibit the JNK and p38 signaling pathways.[1][6]

Experimental Workflow

The following diagram outlines a typical workflow for preparing this compound for in vitro experiments.

Experimental_Workflow start Start weigh Weigh Cyclosporin A- Derivative 1 Free Base start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution High-Concentration Stock Solution (e.g., 100 mg/mL) dissolve->stock_solution store Aliquot and Store at -20°C stock_solution->store thaw Thaw Stock Solution store->thaw dilute Dilute with Culture Medium/ Buffer thaw->dilute working_solution Working Solution (Final Concentration) dilute->working_solution experiment Perform In Vitro Experiment working_solution->experiment end End experiment->end

Caption: Workflow for Solution Preparation.

References

Application Note and Protocol: Preparation of Cyclosporin A-Derivative 1 Free Base Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working with Cyclosporin A derivatives.

Introduction

Cyclosporin A is a potent immunosuppressant that functions by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[1][2][3] Its derivatives are often synthesized to explore different biological activities, improved pharmacokinetic properties, or reduced immunosuppressive effects. Cyclosporin A-Derivative 1 (Free base) is a non-immunosuppressive, crystalline intermediate derived from the ring-opening of the parent Cyclosporin A molecule.[4] Proper preparation of a stable, concentrated stock solution is the first critical step for accurate and reproducible results in any downstream biological assay. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for Cyclosporin A-Derivative 1 Free base.

Physicochemical and Solubility Data

Quantitative data for this compound and its parent compound, Cyclosporin A, are summarized below for easy reference.

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₆₅H₁₁₇N₁₁O₁₄ [4]
Molecular Weight 1276.69 g/mol [4]
CAS Number 286852-20-8 [4]
Appearance Crystalline solid/White powder [4][5]
Purity >98% (HPLC) [4]

| Solubility (In Vitro) | DMSO: 100 mg/mL (78.33 mM) |[4] |

Table 2: Solubility of Parent Compound (Cyclosporin A) in Common Organic Solvents

Solvent Concentration Reference
DMSO 50 - 120.26 mg/mL [6][7]
Ethanol 10 - 200 mg/mL [6][7][8][9]
Methanol Soluble [10][11]
Chloroform 6 mg/mL [7]
Dimethylformamide (DMF) ~20 mg/mL [12]

| Water | Slightly soluble / Sparingly soluble |[11][12][13] |

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Required Materials and Equipment

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/biotechnology grade

  • Analytical balance

  • Spatula

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, water bath)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

  • Handle the powdered compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[14]

3.3. Step-by-Step Procedure

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the compound.

  • Calculation: Calculate the required volume of DMSO to prepare a 10 mM stock solution.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Example for 1 mg:

      • Mass = 0.001 g

      • Molecular Weight = 1276.69 g/mol

      • Desired Concentration = 10 mM = 0.010 mol/L

      • Volume (L) = [0.001 / 1276.69] / 0.010 ≈ 0.00007833 L

      • Volume (µL) ≈ 78.33 µL

  • Weighing: Aseptically weigh the desired amount of the compound (e.g., 1 mg) and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 78.33 µL for 1 mg) to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[10] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) microcentrifuge tubes.[8][9][10]

  • Storage: Store the aliquots at -20°C, protected from light.[9][10][13]

G start Start: Equilibrate Compound calc 1. Calculate DMSO Volume (e.g., 78.33 µL for 1 mg) start->calc weigh 2. Weigh Compound into Sterile Tube calc->weigh add_dmso 3. Add Calculated Volume of DMSO weigh->add_dmso mix 4. Vortex / Sonicate Until Fully Dissolved add_dmso->mix aliquot 5. Aliquot into Single-Use Tubes mix->aliquot store 6. Store Aliquots at -20°C (Protected from Light) aliquot->store end_node End: Ready for Use store->end_node

Caption: Experimental workflow for preparing the stock solution.

Storage and Stability Guidelines

Proper storage is essential to maintain the integrity and activity of the compound.

Table 3: Recommended Storage Conditions

Form Temperature Container Light/Moisture Recommended Duration
Solid -20°C Tightly sealed vial Protect from light, store with desiccant ≥ 4 years[12]
Stock Solution (in DMSO) -20°C Amber glass vials or light-protected tubes Protect from light Up to 3 months[9]

| Aqueous Dilutions | 2-8°C | Glass containers | N/A | Prepare fresh daily; do not store[10][12] |

Note on Stability: Cyclosporin A and its derivatives may adsorb to plastic surfaces over time, potentially reducing the effective concentration of the solution.[13][15] While short-term storage in polypropylene (B1209903) tubes is common, for long-term storage, amber glass vials are preferable.

Application Notes

  • Solvent Choice: Based on available data, DMSO is the recommended solvent for preparing high-concentration stock solutions of Cyclosporin A-Derivative 1.[4]

  • Use in Cell Culture: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, although this tolerance can be cell-line dependent.[10] It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Aqueous Solutions: The parent compound, Cyclosporin A, is poorly soluble in aqueous buffers.[12] If aqueous dilutions are required, they should be prepared fresh from the DMSO stock solution immediately before use and mixed thoroughly. Do not store aqueous solutions.[10]

Contextual Signaling Pathway: Cyclosporin A

While Cyclosporin A-Derivative 1 is reported as non-immunosuppressive, understanding the mechanism of the parent compound is vital for contextual research. Cyclosporin A exerts its primary effect by inhibiting the Calcineurin-NFAT signaling pathway, a critical cascade for T-cell activation and cytokine production.[1][3][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca CaN Calcineurin (CaN) Ca->CaN activates NFAT NFAT (dephosphorylated) Active CaN->NFAT dephosphorylates NFATp NFAT (phosphorylated) Inactive NFATp->CaN Transcription Gene Transcription (IL-2, etc.) NFAT->Transcription translocates CsA Cyclosporin A Complex CsA-Cyp Complex CsA->Complex Cyp Cyclophilin (Cyp) Cyp->Complex Complex->CaN inhibits ImmuneResponse ↓ T-Cell Activation & Immune Response Transcription->ImmuneResponse leads to

Caption: The Cyclosporin A signaling pathway of immunosuppression.

References

Application Notes and Protocols for Cyclosporin A-Derivative 1 Free Base in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A (CsA) is a potent cyclic polypeptide immunosuppressant widely used to prevent organ transplant rejection and treat autoimmune disorders.[1][2][3] Its mechanism of action primarily involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.[2][4][5][6] Beyond its well-documented effects on T-lymphocytes, CsA and its derivatives are known to modulate various signaling pathways in other primary cells, influencing processes such as cytokine production, cell proliferation, and apoptosis.[5][7]

This document provides detailed application notes and protocols for the use of a novel compound, "Cyclosporin A-Derivative 1 Free base," in primary cell culture. The information herein is based on the established knowledge of Cyclosporin A and its analogues, offering a foundational guide for investigating the biological effects of this new derivative.

Disclaimer: "this compound" is a placeholder name for the purpose of these application notes. The experimental data and protocols are based on published research on Cyclosporin A and its characterized derivatives. Researchers must validate and optimize these protocols for their specific derivative and primary cell culture system.

Mechanism of Action

Cyclosporin A and its derivatives primarily exert their effects by forming a complex with the intracellular protein cyclophilin.[2][5][6] This complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[2][4][5][6] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[2][5] Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes essential for T-cell activation, including Interleukin-2 (IL-2).[2][5][8]

In addition to the calcineurin/NFAT pathway, CsA has been shown to block the activation of JNK and p38 signaling pathways, further contributing to its inhibitory effect on T-cell activation.[5][9] Recent studies have also revealed that CsA can have an immunostimulatory effect on CD8+ T cells by activating the mTORC1 pathway.[10]

The effects of Cyclosporin A and its derivatives are not limited to T-cells. They have been shown to influence various primary cell types, including:

  • Monocytic cells: CsA can inhibit the differentiation and activation of monocytic cells into mature dendritic cells and M1 macrophages.[11]

  • Airway epithelial cells: CsA can affect Ca2+-dependent signaling pathways in these cells, potentially impacting the inflammatory response to pathogens.[7]

  • Renal cells: In porcine proximal tubule-like cells, CsA has been shown to amplify the Ca2+ signaling pathway by inhibiting the plasma membrane Ca2+ pump.[1]

  • Bone marrow stromal cells: A non-immunosuppressive derivative of CsA was found to decrease cell-mediated mineralization in culture.[12]

Data Presentation: Quantitative Effects of Cyclosporin A on Primary Cells

The following table summarizes the effective concentrations and observed effects of Cyclosporin A in various primary cell culture systems, based on available literature. This data can serve as a starting point for determining the optimal concentration range for "this compound."

Cell TypeConcentration RangeObserved EffectReference
Mouse Splenic T-cells10-100 ng/mLSelective blockade of Interleukin-2 release.[13]
Mouse Splenic Adherent Cells10-100 ng/mLInhibition of Interleukin-1 release.[13]
Porcine Proximal Tubule-like Cells (LLC-PK1)200 nMSignificant decrease in plasma membrane Ca2+ pump activity.[1]
Rat Marrow Stromal Cells0.1 µMInhibition of mineralization.[12]
Human Umbilical Cord Blood T-lymphocytesNot specifiedDifferential sensitivity of T-cell activation marker upregulation compared to adult T-cells.[14]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways modulated by Cyclosporin A.

cyclosporin_a_signaling_pathway TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Presentation Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Activates CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin CsA_Cyclo CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclo CsA_Cyclo->Calcineurin Inhibits

Caption: Calcineurin-NFAT signaling pathway inhibition by Cyclosporin A.

mapk_pathway_inhibition Antigen_Recognition Antigen Recognition JNK_pathway JNK Pathway Antigen_Recognition->JNK_pathway p38_pathway p38 Pathway Antigen_Recognition->p38_pathway T_Cell_Activation T-Cell Activation JNK_pathway->T_Cell_Activation p38_pathway->T_Cell_Activation CsA Cyclosporin A CsA->JNK_pathway Inhibits CsA->p38_pathway Inhibits

Caption: Inhibition of JNK and p38 MAPK pathways by Cyclosporin A.

Experimental Protocols

The following protocols provide a general framework for studying the effects of "this compound" in primary cell culture.

Protocol 1: Isolation and Culture of Primary Human T-Lymphocytes

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Phytohemagglutinin (PHA)

  • Recombinant human Interleukin-2 (IL-2)

  • "this compound" stock solution (dissolved in DMSO)

Procedure:

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque PLUS density gradient centrifugation.

  • Enrichment: Enrich for T-cells from the PBMC fraction using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's instructions.

  • Culture: Resuspend the enriched T-cells in complete RPMI 1640 medium.

  • Activation: Stimulate the T-cells with 5 µg/mL PHA and 20 U/mL recombinant human IL-2.

  • Treatment: Immediately after activation, add "this compound" at various concentrations (e.g., 1, 10, 100, 1000 ng/mL). Include a vehicle control (DMSO).

  • Incubation: Culture the cells at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Analysis: Assess T-cell proliferation (e.g., using a BrdU or CFSE proliferation assay), cytokine production (e.g., using ELISA for IL-2 in the supernatant), and cell viability (e.g., using a Trypan Blue exclusion assay).

Protocol 2: In Vitro Cytotoxicity Assay in Primary Hepatocytes

Materials:

  • Primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • "this compound" stock solution (dissolved in DMSO)

  • MTT or LDH assay kit

Procedure:

  • Cell Seeding: Seed primary human hepatocytes in collagen-coated 96-well plates at a density of 5 x 10⁴ cells/well. Allow the cells to attach for 24 hours.

  • Treatment: Replace the medium with fresh medium containing "this compound" at a range of concentrations. Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: At each time point, assess cell viability using an MTT assay (for metabolic activity) or an LDH assay (for membrane integrity).

  • Data Analysis: Calculate the IC50 value for "this compound" at each time point.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the effects of "this compound" in a primary cell culture model.

experimental_workflow Start Start: Hypothesis Formulation Cell_Isolation Primary Cell Isolation and Culture Start->Cell_Isolation Treatment Treatment with Cyclosporin A-Derivative 1 Cell_Isolation->Treatment Proliferation Proliferation Assay (e.g., BrdU, CFSE) Treatment->Proliferation Viability Viability/Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Viability Cytokine Cytokine Analysis (e.g., ELISA, Luminex) Treatment->Cytokine Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Viability->Data_Analysis Cytokine->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: General experimental workflow for primary cell culture studies.

Conclusion

These application notes and protocols provide a comprehensive starting point for researchers investigating the effects of "this compound" in primary cell culture. By leveraging the extensive knowledge of Cyclosporin A's mechanisms of action and established experimental procedures, scientists can effectively design and execute studies to characterize the biological activities of this novel derivative. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for each specific primary cell type and experimental question.

References

Application Notes and Protocols for Non-Immunosuppressive Cyclosporin A Derivatives as Experimental Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. Its primary mechanism of action involves the formation of a complex with cyclophilin A (CypA), which then binds to and inhibits the phosphatase activity of calcineurin.[1] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine gene expression, including Interleukin-2 (IL-2), thereby suppressing T-cell activation.[1][2]

In research, it is often necessary to distinguish the effects of calcineurin inhibition from other potential activities of CsA, such as its interaction with cyclophilins or its effects on the mitochondrial permeability transition pore.[3] For this purpose, non-immunosuppressive derivatives of CsA serve as invaluable negative controls. These analogs are structurally modified to prevent the CsA-CypA complex from binding to calcineurin, thus abrogating the immunosuppressive activity while often retaining the ability to bind cyclophilins.[4][5]

While specific data for "Cyclosporin A-Derivative 1 Free base" is limited, this document provides comprehensive application notes and protocols based on well-characterized non-immunosuppressive analogs such as Cyclosporin H (CsH) and SDZ NIM 811, which are functionally equivalent for use as experimental controls.

Differentiating Immunosuppressive and Non-Immunosuppressive Mechanisms

The key difference between Cyclosporin A and its non-immunosuppressive derivatives lies in their interaction with calcineurin. While both may bind to cyclophilin A, the structural modifications on the non-immunosuppressive analogs prevent the formation of the ternary complex with calcineurin, leaving the calcineurin-NFAT signaling pathway intact.

G cluster_0 Cyclosporin A (Immunosuppressive) cluster_1 Non-Immunosuppressive Derivative CsA Cyclosporin A Complex1 CsA-CypA Complex CsA->Complex1 Binds CypA1 Cyclophilin A CypA1->Complex1 Binds Calcineurin1 Calcineurin Complex1->Calcineurin1 Inhibits NFATp NFAT-P Calcineurin1->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus1 Nucleus NFAT->Nucleus1 Translocates Gene_Transcription1 IL-2 Gene Transcription Nucleus1->Gene_Transcription1 Initiates Derivative Non-Immuno. Derivative Complex2 Derivative-CypA Complex Derivative->Complex2 Binds CypA2 Cyclophilin A CypA2->Complex2 Binds Calcineurin2 Calcineurin Complex2->Calcineurin2 No Inhibition NFATp2 NFAT-P Calcineurin2->NFATp2 Dephosphorylates NFAT2 NFAT NFATp2->NFAT2 Nucleus2 Nucleus NFAT2->Nucleus2 Translocates Gene_Transcription2 IL-2 Gene Transcription Nucleus2->Gene_Transcription2 Initiates

Fig 1. Comparative signaling pathways of CsA and its non-immunosuppressive derivatives.

Quantitative Data Summary

The following tables summarize the comparative activities of Cyclosporin A and various non-immunosuppressive analogs. These values are essential for determining appropriate experimental concentrations.

Table 1: Cyclophilin A Binding and Immunosuppressive Activity

CompoundCyclophilin A Binding (Ki or IC₅₀, nM)Immunosuppressive Activity (IC₅₀, nM)Reference
Cyclosporin A (CsA)~2-6~5-20 (T-cell proliferation)[5]
SDZ NIM 8112.1>10,000[5]
Cyclosporin H (CsH)No significant binding>10,000[6]
(γ-OH)MeLeu⁴-CsA-~100-fold less than CsA[7]
D-Sar(α-SMe)³Val²-DH-Cs-~10-fold less than CsA[7]

Table 2: Antiviral Activity of Non-Immunosuppressive Analogs

CompoundVirusAssayEC₅₀Reference
SDZ NIM 811Hepatitis C Virus (HCV)Replicon Assay660 nM[8][9]
SDZ NIM 811HIV-1Primary T-lymphocytes11 - 57 ng/mL[10]
Alisporivir (Debio-025)Hepatitis C Virus (HCV)Replicon Assay0.27 µg/mL[11]
Alisporivir (Debio-025)Coronaviruses (HCoV-229E)Replication AssayLow µM range[12][13]

Table 3: Mitochondrial Permeability Transition (MPT) Inhibition

CompoundPotency vs. CsAAssayReference
SDZ NIM 811EquipotentMitochondrial Swelling / Safranin Fluorescence[3][14]
UNIL025~10x more potentMitochondrial Swelling[14]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing a non-immunosuppressive CsA derivative as a negative control.

Protocol 1: In Vitro Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin to confirm that the CsA derivative does not inhibit its phosphatase function.

G start Start prep_reagents Prepare Reagents: - Calcineurin, Calmodulin - Cyclophilin A - CsA (Positive Control) - CsA Derivative (Test) - Phosphatase Substrate start->prep_reagents pre_incubate Pre-incubation (1 hr, RT): - Calcineurin, Calmodulin, CypA - Add CsA or Derivative prep_reagents->pre_incubate add_substrate Add Phosphatase Substrate pre_incubate->add_substrate incubate_37 Incubate (1 hr, 37°C with shaking) add_substrate->incubate_37 detect_phosphate Detect Liberated Phosphate (B84403): - Add Malachite Green Reagents A & B - Incubate (10-20 min, RT) incubate_37->detect_phosphate read_plate Read Absorbance at 620 nm detect_phosphate->read_plate analyze Analyze Data: - Plot Phosphate Released vs. Concentration - Determine lack of inhibition read_plate->analyze end End analyze->end

Fig 2. Workflow for the in vitro calcineurin phosphatase activity assay.

Materials:

  • Recombinant human Calcineurin

  • Recombinant human Calmodulin

  • Recombinant human Cyclophilin A

  • Serine/Threonine Phosphatase Substrate (e.g., RII phosphopeptide)

  • Cyclosporin A (positive control)

  • This compound (test compound)

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, pH 7.5)

  • Malachite Green Phosphate Detection Kit

  • 96-well microplate

Methodology:

  • Reagent Preparation : Prepare stock solutions of CsA and the non-immunosuppressive derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.[15]

  • Reaction Setup : In a 96-well plate, add Assay Buffer, Calmodulin, Cyclophilin A, and Calcineurin to each well.

  • Inhibitor Addition : Add the desired concentrations of CsA (positive control), the non-immunosuppressive derivative, or vehicle control to the appropriate wells.

  • Pre-incubation : Incubate the plate at room temperature for 30-60 minutes to allow for complex formation.[16]

  • Initiate Reaction : Add the phosphatase substrate to each well to start the reaction.

  • Incubation : Incubate the plate at 37°C for 30-60 minutes.[16]

  • Phosphate Detection : Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent, following the manufacturer's protocol.

  • Data Analysis : Measure absorbance at ~620 nm. The amount of phosphate released is proportional to calcineurin activity. CsA should show potent inhibition, while the non-immunosuppressive derivative should show little to no inhibition compared to the vehicle control.[4]

Protocol 2: T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This cellular assay confirms the non-immunosuppressive nature of the derivative by measuring its effect on T-cell proliferation.

G start Start isolate_pbmcs Isolate PBMCs from two unrelated donors start->isolate_pbmcs setup_mlr Set up MLR: - Co-culture responder and stimulator (irradiated) PBMCs isolate_pbmcs->setup_mlr add_compounds Add Test Compounds: - CsA (Positive Control) - CsA Derivative (Test) - Vehicle Control setup_mlr->add_compounds incubate_culture Incubate for 4-5 days add_compounds->incubate_culture pulse_label Pulse with Proliferation Marker (e.g., ³H-Thymidine or BrdU) for final 18-24 hours incubate_culture->pulse_label harvest_cells Harvest Cells pulse_label->harvest_cells measure_proliferation Measure Proliferation: - Scintillation counting (³H) - ELISA (BrdU) harvest_cells->measure_proliferation analyze Analyze Data: - Calculate % Inhibition vs. Vehicle - Determine IC₅₀ values measure_proliferation->analyze end End analyze->end

Fig 3. Workflow for a T-cell proliferation assay (MLR).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)

  • Cyclosporin A (positive control)

  • This compound (test compound)

  • Proliferation label (e.g., ³H-Thymidine or BrdU)

  • 96-well U-bottom culture plate

Methodology:

  • Cell Preparation : Isolate PBMCs from two donors using density gradient centrifugation (e.g., Ficoll-Paque). Designate one as the "responder" and the other as the "stimulator." Irradiate the stimulator cells to prevent their proliferation.

  • Assay Setup : In a 96-well plate, add a fixed number of responder cells (e.g., 1 x 10⁵) and stimulator cells (e.g., 1 x 10⁵) to each well.

  • Compound Addition : Add serial dilutions of CsA, the non-immunosuppressive derivative, or vehicle control to the co-cultures.

  • Incubation : Culture the plates for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement : For the final 18-24 hours of culture, add a proliferation label (e.g., 1 µCi of ³H-Thymidine or BrdU) to each well.

  • Harvesting and Reading : Harvest the cells onto filter mats and measure ³H-Thymidine incorporation using a scintillation counter. For BrdU, follow the manufacturer's protocol for the ELISA-based colorimetric assay.

  • Data Analysis : Calculate the percentage of proliferation inhibition relative to the vehicle-treated control. CsA should inhibit proliferation with a low IC₅₀, whereas the non-immunosuppressive derivative should have a very high or no measurable IC₅₀.[7][17]

Protocol 3: Mitochondrial Permeability Transition (MPT) Assay

This assay assesses the calcineurin-independent effect of CsA derivatives on the MPT pore, which is regulated by cyclophilin D. The opening of the pore is measured by mitochondrial swelling or the loss of a fluorescent dye.

G start Start isolate_mito Isolate Mitochondria from rat liver or other tissue start->isolate_mito resuspend_mito Resuspend mitochondria in assay buffer isolate_mito->resuspend_mito add_compounds Add Test Compounds to wells: - CsA (Control) - CsA Derivative (Test) - Vehicle Control resuspend_mito->add_compounds add_mito Add mitochondrial suspension to each well add_compounds->add_mito induce_mpt Induce MPT with high concentration of Ca²⁺ add_mito->induce_mpt monitor Monitor MPT: - Decrease in absorbance at 540 nm (mitochondrial swelling) OR - Change in fluorescence of a potential-sensitive dye (e.g., Safranin) induce_mpt->monitor analyze Analyze Data: - Plot absorbance/fluorescence vs. time - Determine inhibitory concentration monitor->analyze end End analyze->end

Fig 4. Workflow for the mitochondrial permeability transition (MPT) assay.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)

  • Respiratory substrates (e.g., succinate, rotenone)

  • Calcium chloride (CaCl₂) solution

  • Cyclosporin A

  • This compound

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Methodology:

  • Mitochondria Isolation : Isolate fresh mitochondria from tissue (e.g., rat liver) using differential centrifugation.

  • Assay Setup : Resuspend the isolated mitochondria in Swelling Buffer containing respiratory substrates.

  • Inhibitor Pre-incubation : In a cuvette or 96-well plate, add the mitochondrial suspension. Add CsA, the non-immunosuppressive derivative, or vehicle control and incubate for 1-2 minutes.[18]

  • MPT Induction : Add a high concentration of CaCl₂ (e.g., 200-500 µM) to induce the opening of the MPT pore.

  • Monitoring Mitochondrial Swelling : Immediately begin monitoring the decrease in light scattering (absorbance) at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling due to water influx through the open MPT pore.

  • Data Analysis : Plot absorbance versus time. Both CsA and the non-immunosuppressive derivative are expected to inhibit the Ca²⁺-induced swelling compared to the vehicle control, demonstrating their interaction with the MPT pore machinery, likely via cyclophilin D.[3][19]

Conclusion

Non-immunosuppressive Cyclosporin A derivatives are critical tools for dissecting the complex biological activities of cyclosporins. By serving as negative controls for immunosuppression, they allow researchers to confidently attribute experimental observations to either calcineurin-dependent or calcineurin-independent pathways. The protocols and data provided herein offer a robust framework for the effective use of compounds like "this compound" in a variety of research applications, from immunology to virology and metabolic studies.

References

Troubleshooting & Optimization

Troubleshooting "Cyclosporin A-Derivative 1 Free base" solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with "Cyclosporin A-Derivative 1 Free base." Given the highly lipophilic nature of the parent compound, Cyclosporin (B1163) A, this guide offers strategies to handle its derivatives effectively in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My "this compound" is not dissolving in aqueous buffers. Why is this happening?

A1: Cyclosporin A and its derivatives are highly lipophilic (hydrophobic) molecules, which results in very low solubility in water-based solutions like cell culture media and phosphate-buffered saline (PBS).[1][2] The free base form of a compound is typically less soluble in aqueous media compared to its salt form. Therefore, direct dissolution in aqueous buffers is often unsuccessful.

Q2: What are the recommended organic solvents for dissolving "this compound"?

A2: Based on the properties of Cyclosporin A, the recommended organic solvents for creating a stock solution are Dimethyl Sulfoxide (DMSO), ethanol (B145695), Dimethylformamide (DMF), chloroform, and methylene (B1212753) chloride.[1][3] These solvents are effective at dissolving lipophilic compounds.

Q3: What is the maximum concentration of an organic solvent like DMSO that is safe for my cell-based assays?

A3: To prevent solvent-induced toxicity in cell cultures, the final concentration of DMSO should generally be kept below 0.5% (v/v).[2] However, cell line sensitivity can vary. It is crucial to perform a vehicle control experiment (treating cells with the solvent at the same final concentration used for the compound) to determine the tolerance of your specific cell line.[2]

Q4: How should I prepare an aqueous working solution from my organic stock solution?

A4: To prepare an aqueous working solution, you should first dissolve the compound in a suitable organic solvent to create a concentrated stock solution.[1] Then, dilute this stock solution into your aqueous buffer or cell culture medium. For maximum solubility, it is recommended to add the stock solution to the aqueous buffer with vigorous vortexing.[1][2] For compounds like Cyclosporin A, a method of first dissolving in DMF and then diluting with an aqueous buffer has been shown to be effective.[1]

Q5: Can I store solutions of "this compound"?

A5: Stock solutions prepared in organic solvents such as DMSO or ethanol should be stored at -20°C and protected from light.[2][4] It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][4] Aqueous working solutions are generally not stable and should be prepared fresh for each experiment.[1][2]

Q6: Are there alternatives to organic solvents for improving aqueous solubility?

A6: Yes, several formulation strategies can enhance aqueous solubility. These include the use of surfactants like Tween® 80 or Cremophor® EL, and complexation agents such as cyclodextrins.[5][6][7] These agents can form micelles or complexes that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.[5][6]

Troubleshooting Guide

Q: I've dissolved my "this compound" in DMSO, but it precipitates when I dilute it into my cell culture medium. What should I do?

A: This is a common issue with highly hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The final concentration of your compound in the aqueous medium may be above its solubility limit. Try using a lower final concentration.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try adding it dropwise while vortexing the medium to ensure rapid dispersion. Pre-warming the aqueous medium to 37°C can also help.

  • Use an Intermediate Dilution Step: Prepare an intermediate dilution of your DMSO stock in a co-solvent that is miscible with both DMSO and water, such as ethanol, before the final dilution into the aqueous medium.[2]

  • Incorporate a Surfactant: Add a small amount of a biocompatible surfactant, such as Tween® 80 (typically at a final concentration of 0.01-0.1%), to your aqueous medium. Surfactants can help to keep the compound in solution.[5][6]

Q: I am performing a ligand-binding assay and am seeing high background noise or poor reproducibility. Could this be related to the solubility of my compound?

A: Yes, solubility issues can significantly impact assay performance.[8]

  • High Background Noise: Precipitated compound can cause light scattering or non-specific binding, leading to high background signals.[9] Visually inspect your assay wells for any signs of precipitation. Consider centrifuging your final working solution before adding it to the assay plate to remove any undissolved particles.

  • Poor Reproducibility: If the compound is not fully dissolved, the actual concentration in solution will be inconsistent between wells and experiments, leading to poor reproducibility.[9][10] Ensure your stock solution is fully dissolved before making dilutions and that your working solution is homogenous.

Data Presentation: Solubility of Cyclosporin A

The following table summarizes the solubility of the parent compound, Cyclosporin A, in various solvents. This data can serve as a useful starting point for selecting solvents for "this compound."

SolventMaximum ConcentrationReference
DMSO100 mg/mL (approx. 83 mM)[1][4]
Ethanol200 mg/mL (approx. 166 mM)[4]
Dimethylformamide (DMF)20 mg/mL (approx. 16.6 mM)[1]
Methylene ChlorideSoluble[3][11]
ChloroformSoluble[3]
WaterVery slightly soluble (~0.04 mg/mL)[11][12]
PBS (pH 7.2) with 25% DMF~0.25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of "this compound" for long-term storage and subsequent dilution.

Materials:

  • "this compound" powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. Note: The molecular weight of the derivative is required for this calculation. For this example, we will use the molecular weight of Cyclosporin A (1202.6 g/mol ).

    • Mass (mg) = 10 mmol/L * Volume (L) * 1202.6 g/mol * 1000 mg/g

    • For 1 mL (0.001 L): Mass = 10 * 0.001 * 1202.6 = 12.026 mg

  • Weigh the Compound: Aseptically weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.[2] If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C.[2][4]

Protocol 2: Preparation of a Working Solution using a Surfactant

Objective: To prepare an aqueous working solution of "this compound" for in vitro assays using Tween® 80 to improve solubility.

Materials:

  • "this compound" powder

  • Tween® 80

  • Sterile deionized water or experimental buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Tween® 80 Stock Solution: Prepare a 10% (v/v) stock solution of Tween® 80 in sterile deionized water or your experimental buffer. For example, add 1 mL of Tween® 80 to 9 mL of water and mix thoroughly.[2]

  • Prepare a Concentrated Compound-Surfactant Mix:

    • Weigh the desired amount of "this compound" powder into a sterile microcentrifuge tube.

    • Add a small volume of the 10% Tween® 80 stock solution to the powder to create a paste.[2]

    • Gradually add more of the 10% Tween® 80 solution while vortexing until the compound is fully dispersed.[2]

  • Prepare the Final Working Solution: Dilute the concentrated compound-Tween® 80 mixture into your pre-warmed cell culture medium or aqueous buffer to the desired final concentration. Vortex gently to mix. This solution should be prepared fresh before use.

Mandatory Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Compound Precipitates in Aqueous Medium q1 Is final concentration as low as possible? start->q1 s1 Action: Lower the final concentration q1->s1 No q2 Is dilution performed into pre-warmed, vortexing medium? q1->q2 Yes s1->q2 s2 Action: Pre-warm medium to 37°C. Add stock dropwise while vortexing. q2->s2 No q3 Have you tried an intermediate dilution step? q2->q3 Yes s2->q3 s3 Action: Use a co-solvent like ethanol for an intermediate dilution. q3->s3 No q4 Have you tried adding a surfactant? q3->q4 Yes s3->q4 s4 Action: Add 0.01-0.1% Tween® 80 to the aqueous medium. q4->s4 No fail Issue Persists: Contact Technical Support q4->fail Yes end Success: Compound Solubilized s4->end

Caption: A troubleshooting workflow for addressing compound precipitation in aqueous media.

Signaling Pathway of Cyclosporin A

References

Technical Support Center: Cyclosporin A-Derivative 1 Free base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclosporin A-Derivative 1 Free base. The information provided aims to address common challenges, particularly precipitation in cell culture media, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a non-immunosuppressive, crystalline intermediate derived from Cyclosporin A.[1][2][3] It is a linear peptide formed by the ring-opening of the cyclic Cyclosporin A structure.[1][3] This modification alters its biological activity profile compared to the parent compound.

Q2: What are the general solubility properties of this compound?

Specific solubility data for this compound in various aqueous buffers and cell culture media is not extensively documented in publicly available literature. However, it is known to be highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of 100 mg/mL (78.33 mM).[4] Given its nature as a large, hydrophobic peptide, it is expected to have very low aqueous solubility, similar to its parent compound, Cyclosporin A.[5]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

The recommended solvent for preparing high-concentration stock solutions is anhydrous DMSO.[6][7][8] It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the compound dissolves completely and to prevent the introduction of water, which can lower solubility and promote precipitation.

Q4: What are the primary causes of precipitation when diluting a DMSO stock solution into aqueous cell culture media?

Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue. The primary causes include:

  • "Solvent Shock": This occurs when a concentrated DMSO stock is rapidly diluted into the aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of the solution.[9]

  • Exceeding Solubility Limit: The final concentration of the compound in the cell culture medium may be higher than its aqueous solubility limit.

  • Low Temperature of Media: The solubility of many compounds decreases at lower temperatures. Using cold media directly from the refrigerator can induce precipitation.[9]

  • Interactions with Media Components: Salts, proteins, and other components in the culture medium can interact with the compound, reducing its solubility.[10][11][12]

  • pH Shifts: The pH of the medium can influence the charge state of the peptide and its solubility.[10]

Troubleshooting Guide: Precipitation in Media

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.

Initial Checks

Before addressing the compound's solubility, it's essential to rule out other common causes of precipitates in cell culture media.[13]

Potential Issue Recommended Action
Media Component Precipitation Visually inspect a control flask of media (without the compound) for any signs of turbidity or precipitate. Temperature shifts can cause salts and proteins in the media to precipitate.
Contamination Microscopically examine the culture for any signs of bacterial or fungal contamination, which can alter the media's pH and composition, leading to precipitation.[13]
Troubleshooting Workflow for Compound Precipitation

If the initial checks indicate the issue is with the compound, follow this workflow:

G start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock prep_stock Prepare fresh stock in anhydrous DMSO. Ensure complete dissolution (vortex, warm, sonicate). check_stock->prep_stock No check_media_temp Is the cell culture media pre-warmed to 37°C? check_stock->check_media_temp Yes prep_stock->check_stock warm_media Pre-warm media to 37°C before use. check_media_temp->warm_media No check_dilution How is the stock solution being diluted? check_media_temp->check_dilution Yes warm_media->check_media_temp improve_dilution Improve Dilution Technique: - Add stock dropwise to media with rapid mixing. - Use a stepwise serial dilution. check_dilution->improve_dilution check_concentration Is the final concentration too high? improve_dilution->check_concentration optimize_concentration Determine Maximum Soluble Concentration: - Perform a solubility test with a dilution series. - Lower the final working concentration. check_concentration->optimize_concentration Yes check_dmso Is the final DMSO concentration <0.5%? check_concentration->check_dmso No optimize_concentration->check_dmso adjust_dmso Adjust stock concentration to keep final DMSO % low. Include a vehicle control. check_dmso->adjust_dmso No final_check Is the final working solution clear? check_dmso->final_check Yes adjust_dmso->final_check success Proceed with Experiment final_check->success Yes failure Consider alternative formulation strategies (e.g., use of solubility enhancers like cyclodextrins). final_check->failure No

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol is based on general guidelines for handling hydrophobic peptides and should be optimized for your specific experimental conditions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 1. Weigh Cyclosporin A-Derivative 1 Free base powder. stock2 2. Add appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). stock1->stock2 stock3 3. Vortex vigorously. If needed, warm briefly to 37°C or sonicate to ensure complete dissolution. stock2->stock3 stock4 4. Visually confirm no particulates remain. stock3->stock4 stock5 5. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light. stock4->stock5 work2 2. Thaw a single-use aliquot of the DMSO stock solution. stock5->work2 work1 1. Pre-warm complete cell culture medium to 37°C. work1->work2 work3 3. Perform a serial dilution if a large dilution factor is required (Intermediate Dilution). work2->work3 work4 4. Add the stock (or intermediate dilution) dropwise to the pre-warmed media while gently swirling or vortexing. work3->work4 work5 5. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). work4->work5 work6 6. Use the final working solution immediately. work5->work6

Caption: Recommended workflow for solution preparation.

Quantitative Data Summary

The following table summarizes the known solubility data for Cyclosporin A and its derivative.

CompoundSolventTemperatureSolubilityReference(s)
This compound DMSO Not Specified 100 mg/mL (78.33 mM) [4]
Cyclosporin AWater25°C~17.4 µg/mL[14]
Cyclosporin AWater37°C~6.8 µg/mL[14]
Cyclosporin AEthanolNot Specified>100 mg/g[5]
Cyclosporin AMethanolNot Specified>100 mg/g[5]
Cyclosporin AAcetone25°C~20.3 wt%[5]

Signaling Pathway

While "this compound" is described as non-immunosuppressive, understanding the pathway of the parent compound, Cyclosporin A, is crucial for comparative studies. Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway.

G TCR T-Cell Receptor (TCR) Activation Ca ↑ Intracellular Ca2+ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin activates NFATp NFAT-P (Cytoplasm) Calcineurin->NFATp dephosphorylates NFAT NFAT (Nucleus) NFATp->NFAT translocates to IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates IL2 IL-2 Production IL2_gene->IL2 TCell_prolif T-Cell Proliferation IL2->TCell_prolif CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin binds to CsA_complex CsA-Cyclophilin Complex Cyclophilin->CsA_complex CsA_complex->Calcineurin inhibits

Caption: Cyclosporin A signaling pathway.

References

Technical Support Center: Optimizing Experimental Conditions for Cyclosporin A-Derivative 1 Free base

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclosporin A-Derivative 1 Free base. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in experimental settings.

Disclaimer: "this compound" is noted as a crystalline intermediate derived from a patent. As such, publicly available data on this specific molecule is limited. The following guidance is substantially based on the well-documented properties of the parent compound, Cyclosporin A, and general principles for handling hydrophobic, cyclic peptides. Researchers should use this information as a starting point and perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Cyclosporin A?

A1: this compound is a non-immunosuppressive derivative of Cyclosporin A.[1] Unlike its parent compound, which is a potent calcineurin inhibitor, this derivative has an opened ring structure between the sarcosine (B1681465) and N-methyl-leucine residues.[1] This modification is expected to abrogate its immunosuppressive activity, which is mediated by the binding of the Cyclosporin A-cyclophilin complex to calcineurin.[2] While Cyclosporin A's primary mechanism is the inhibition of T-cell activation, the specific biological activities of this compound are not extensively documented and may differ significantly.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: Like its parent compound, this compound is expected to have poor aqueous solubility. For initial solubilization, it is recommended to first attempt dissolving the compound in an organic solvent before making further dilutions into aqueous buffers.

Based on the properties of Cyclosporin A, the following solvents can be considered:

  • Primary Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.[3] Ethanol (B145695), methanol, and acetone (B3395972) are also effective solvents for Cyclosporin A.[4]

  • Aqueous Solutions: Direct dissolution in water or aqueous buffers is challenging. The solubility of Cyclosporin A in water is inversely proportional to the temperature.[4] For cell-based assays, it is crucial to minimize the final concentration of the organic solvent (typically <0.5% DMSO) to avoid solvent-induced cytotoxicity.

Q3: My compound precipitates when I add it to my cell culture medium. What can I do?

A3: Precipitation in aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in your chosen organic solvent (e.g., 10 mM in DMSO). This allows for smaller volumes to be added to the aqueous medium, reducing the likelihood of precipitation.

  • Serial Dilutions: Perform serial dilutions of your stock solution in the organic solvent before diluting into the final aqueous buffer.

  • Use of Surfactants or Solubilizing Agents: For certain applications, the use of surfactants like Tween 20, Tween 80, or Cremophor EL can significantly increase the solubility of Cyclosporin A and its derivatives.[5] However, the compatibility of these agents with your specific assay must be validated.

  • Vortexing and Sonication: After dilution, ensure the solution is mixed thoroughly by vortexing. Gentle sonication can also help to break up small aggregates.

Q4: How should I store this compound?

A4: As a solid, Cyclosporin A is stable at 2-8°C for at least two years when stored sealed and protected from light.[3] Stock solutions in organic solvents such as ethanol or DMSO should be stored at -20°C.[3] It is recommended to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.
  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting: Visually inspect your treatment wells for any signs of precipitation. If observed, refer to the solubility troubleshooting steps in the FAQ section. Consider performing a solubility test of the compound in your specific cell culture medium.

  • Possible Cause 2: Compound Adsorption to Plastics.

    • Troubleshooting: Cyclosporin A is known to adsorb to container walls, which can lead to a decrease in the effective concentration.[3] Use low-adhesion microplates and pipette tips. It is also advisable to prepare working solutions fresh and use them promptly.

  • Possible Cause 3: Instability in Aqueous Solution.

    • Troubleshooting: The stability of the derivative in your experimental buffer may be limited. Conduct a time-course experiment to assess the stability of the compound in your assay medium by HPLC or a relevant activity assay.

Issue 2: High background or off-target effects observed.
  • Possible Cause 1: Solvent Toxicity.

    • Troubleshooting: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. Include a vehicle control (medium with the same concentration of solvent) in all experiments.

  • Possible Cause 2: Non-specific Cellular Effects.

    • Troubleshooting: As a non-immunosuppressive derivative, the mechanism of action may be different from Cyclosporin A. It is possible that at high concentrations, the compound exhibits off-target effects. Perform dose-response experiments over a wide range of concentrations to identify a specific activity window.

Data Presentation

Table 1: Solubility of Cyclosporin A in Various Solvents (for reference)

SolventSolubility
Methylene chloride10 mg/mL
Chloroform6 mg/mL
Ethanol10 mg/mL
DMSO50 mg/mL
WaterSlightly soluble

Data sourced from Sigma-Aldrich product information for Cyclosporin A.[3] These values should be used as a general guide for this compound, and specific solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Store the stock solution in single-use aliquots at -20°C, protected from light.

Protocol 2: General Procedure for Cell-Based Assays
  • Thaw a single-use aliquot of the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO to achieve intermediate concentrations.

  • Further dilute the intermediate solutions into pre-warmed cell culture medium to the final desired treatment concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Mix the final treatment solutions thoroughly by gentle vortexing or inversion.

  • Add the treatment solutions to the cells and incubate for the desired period.

  • Include appropriate controls, including a vehicle control (medium with DMSO) and untreated cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay start Weigh Compound dissolve Dissolve in 100% DMSO to create stock solution start->dissolve aliquot Aliquot and store at -20°C dissolve->aliquot thaw Thaw aliquot aliquot->thaw serial_dilute Serial dilute in DMSO thaw->serial_dilute final_dilute Dilute in culture medium (Final DMSO < 0.5%) serial_dilute->final_dilute treat_cells Treat cells final_dilute->treat_cells analyze Analyze results treat_cells->analyze

Caption: A general experimental workflow for the preparation and use of this compound in cell-based assays.

signaling_pathway cluster_csa Cyclosporin A (Immunosuppressive) cluster_deriv1 Cyclosporin A-Derivative 1 (Non-Immunosuppressive) CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin binds Calcineurin Calcineurin Cyclophilin->Calcineurin inhibits complex NFAT_p NFAT-P Calcineurin->NFAT_p dephosphorylates NFAT NFAT nucleus Nucleus NFAT->nucleus translocates to IL2 IL-2 Gene Transcription nucleus->IL2 activates Deriv1 Derivative 1 Unknown Unknown Target(s)/ Mechanism(s) Deriv1->Unknown BioEffect Biological Effect Unknown->BioEffect

Caption: A simplified comparison of the known signaling pathway of Cyclosporin A versus the currently undefined pathway of its non-immunosuppressive derivative.

troubleshooting_logic start Inconsistent Results check_sol Check for Precipitation start->check_sol precip_yes Precipitation Observed check_sol->precip_yes Yes precip_no No Precipitation check_sol->precip_no No optimize_sol Optimize Solubilization (e.g., lower concentration, use of co-solvents) precip_yes->optimize_sol check_adsorp Consider Adsorption to Plastics precip_no->check_adsorp check_stability Assess Compound Stability precip_no->check_stability use_low_bind Use Low-Binding Plates/Tips check_adsorp->use_low_bind run_stability Perform Stability Assay (e.g., HPLC) check_stability->run_stability

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Stability of Cyclosporin A-Derivative 1 Free Base in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Cyclosporin A-Derivative 1 Free base." This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common concerns regarding the stability of Cyclosporin (B1163) A and its derivatives in aqueous solutions and cell culture media.

Disclaimer: Specific stability data for "this compound" is limited. The information provided below is largely based on the well-documented stability profile of its parent compound, Cyclosporin A (CsA). These guidelines should serve as a strong starting point for your experimental design. For critical applications, it is highly recommended to perform a compound-specific stability study.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my cell culture experiments?

A: Several factors can influence the stability of cyclosporin compounds in cell culture media.[1][2] Key factors include:

  • pH: Acidic conditions can catalyze the degradation of cyclosporins.[1][3] The typical pH of cell culture media (7.2-7.4) is generally favorable, but local changes in pH within the culture should be considered.

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate chemical degradation over time.[1][2]

  • Media Components: While not extensively documented for this specific derivative, components in culture media, such as certain amino acids or ions, could potentially interact with the compound.

  • Enzymatic Degradation: If you are using serum-supplemented media, be aware that enzymes like esterases and proteases present in the serum could potentially metabolize the compound.[2]

  • Light Exposure: It is a general best practice to protect cyclosporin solutions from light to prevent potential photodegradation.[1][4][5][6]

  • Adsorption to Plastics: Cyclosporin A has been noted to adsorb to plastic surfaces, which can lead to a decrease in the effective concentration in your experiment.[1][5][6] Using glass or low-adhesion plasticware is recommended.

Q2: How should I prepare and store my stock solutions of this compound?

A: Proper preparation and storage of stock solutions are critical for reproducible results. Based on data for Cyclosporin A, here are the recommended guidelines:

Solubility and Storage of Cyclosporin A (as a proxy)

SolventSolubilityStorage of Stock Solution
Dimethyl sulfoxide (B87167) (DMSO)50-100 mg/mL[4][5][7][8]-20°C, protected from light[4][7][9]
Ethanol10-200 mg/mL[4][5][7]-20°C, protected from light[4]
Dimethylformamide (DMF)~20 mg/mL[10]-20°C, protected from light

Key Recommendations:

  • Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol.[4][7][9]

  • To avoid solvent-induced toxicity, the final concentration of the organic solvent in your cell culture medium should typically be kept below 0.5%, with some cell lines being sensitive to concentrations as low as 0.1%.[7][9]

  • Store stock solutions at -20°C and protect them from light.[4][7][9]

  • It is highly advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][7][9]

  • Aqueous solutions of Cyclosporin A are not stable and should be prepared fresh for each experiment.[9][10]

Q3: My compound is precipitating in the cell culture medium. What can I do?

A: Precipitation is a common issue with hydrophobic compounds like cyclosporins.[2][9] Here are some troubleshooting steps:

  • Verify Final Concentration: You may be exceeding the solubility limit of the compound in the aqueous medium. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range.

  • Optimize Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a serial dilution approach in pre-warmed (37°C) media. Adding the compound dropwise while gently swirling can also aid in dispersion.[2]

  • Use Pre-warmed Media: Adding the compound stock to cold media can decrease its solubility.[2]

  • Consider Solubilizing Agents: For technically demanding experiments, the use of surfactants like Tween 80 or Cremophor EL has been shown to increase the aqueous solubility of Cyclosporin A.[9][11][12] However, the effects of these agents on your specific cell line should be evaluated.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential stability issues with this compound in your cell culture experiments.

Issue: Inconsistent or weaker-than-expected biological effects.

This could be due to a decrease in the effective concentration of the compound over the course of the experiment.

Troubleshooting Workflow

A Inconsistent/Weak Biological Effect B Prepare Fresh Stock Solution A->B First Step C Check for Precipitation in Media B->C If issue persists D Perform Stability Assessment (HPLC/LC-MS) C->D No precipitation E Optimize Dilution Protocol C->E Precipitation observed F Lower Final Concentration C->F Precipitation observed G Use Low-Adhesion Plasticware or Glass D->G Degradation confirmed H Reduce Experiment Duration D->H Degradation confirmed I Consider Solubilizing Agents D->I If degradation is rapid J Consistent Results Achieved E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of your compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Materials:

  • This compound

  • Appropriate organic solvent (e.g., DMSO)

  • Your specific cell culture medium (with all supplements, including serum if applicable)

  • Sterile microcentrifuge tubes or a multi-well plate

  • 37°C incubator

  • HPLC or LC-MS/MS system

  • Acetonitrile (B52724) or methanol (B129727) (for quenching)

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve the compound in a suitable solvent like DMSO to a concentration of 10 mM.

  • Spike the Cell Culture Medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to your desired final experimental concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1%) and consistent across all samples.[2]

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference point. Process this sample immediately as described in step 6.[2]

  • Incubation: Place the remaining samples in a 37°C incubator.

  • Sample Collection and Quenching: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and quench any potential degradation. A common method is to add a threefold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins.[2]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.[2]

  • Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Experimental Workflow Diagram

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock (e.g., 10 mM in DMSO) B Spike Pre-warmed Cell Culture Media A->B C Aliquot Spiked Media B->C D T=0 Sample (Immediate Quench) C->D E Incubate at 37°C C->E G Quench Samples (e.g., add Acetonitrile) D->G F Collect Samples at Time Points (Tx) E->F F->G H Centrifuge & Collect Supernatant G->H I Analyze by HPLC or LC-MS H->I J Calculate % Remaining vs. T=0 I->J

Caption: Experimental workflow for assessing compound stability in cell culture media.

Signaling Pathways and Degradation

Degradation Pathway of Cyclosporin A

The primary degradation pathway for cyclosporins in acidic aqueous solutions is an intramolecular N,O-acyl migration.[1] This chemical rearrangement results in the formation of an isomeric form known as Iso-Cyclosporin A, which is biologically less active.[1][13] While this process is favored in acidic environments, its potential to occur over long incubation times in physiological pH should be considered.

CsA Cyclosporin A (Active) IsoCsA Iso-Cyclosporin A (Inactive Isomer) CsA->IsoCsA  N,O-acyl migration (favored in acidic conditions) IsoCsA->CsA Reversible under neutral/basic conditions

Caption: Primary degradation pathway of Cyclosporin A.

References

Technical Support Center: Cyclosporin A-Derivative 1 Free base

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and troubleshooting experiments involving "Cyclosporin A-Derivative 1 Free base" to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary mechanism of action?

"this compound" is a derivative of Cyclosporin (B1163) A, a potent cyclic non-ribosomal peptide immunosuppressant. Its primary mechanism of action involves binding to the intracellular protein cyclophilin. This complex then inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[1][2] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][3] Consequently, the transcription of genes for pro-inflammatory cytokines, such as Interleukin-2 (IL-2), is blocked, leading to the suppression of T-cell activation and proliferation.[3][4]

Q2: What are the main causes of degradation for this compound?

The primary factors contributing to the degradation of Cyclosporin A derivatives are:

  • Acidic pH: The compound is highly susceptible to degradation in acidic aqueous solutions (pH 1-4).[5][6] The main degradation pathway is an intramolecular N,O-acyl migration, which results in the formation of an inactive isomer, "iso-Cyclosporin A-Derivative 1".[5][7]

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[8][9]

  • Light Exposure: As with many complex organic molecules, exposure to direct light can lead to photo-oxidation and degradation.[10][11]

  • Improper Solvents: The choice of solvent can impact stability. Cyclosporins are highly lipophilic and have poor water solubility.[4][12]

  • Incompatible Materials: Contact with strong acids, bases, or oxidizing agents can cause rapid degradation.[11]

Q3: How should I properly store the solid compound and its solutions?

To ensure maximum stability, adhere to the following storage guidelines.

ConditionSolid CompoundStock Solutions (in organic solvent)Aqueous Solutions (for experiments)
Temperature 2-8°C[13]-20°C (for long-term)2-8°C (for short-term) or -20°C
Light Protect from light (use amber vials)[11]Protect from light (use amber vials)Protect from light
Atmosphere Store in a dry, well-ventilated area[13]Keep container tightly sealedKeep container tightly sealed
Container Tightly sealed glass vialsTightly sealed glass vials[8]Sterile glass or polypropylene (B1209903) tubes

Q4: I am observing inconsistent or lower-than-expected activity in my cell-based assays. Could this be due to degradation?

Yes, inconsistent results are a common sign of compound degradation. If the compound isomerizes to its inactive "iso-form," its ability to inhibit the calcineurin pathway will be diminished, leading to variable or weak immunosuppressive effects. It is crucial to analyze the purity of your working solutions, especially if they are prepared in acidic media or stored improperly.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Loss of biological activity over time. Chemical Degradation: Isomerization to the inactive iso-form due to acidic conditions, heat, or light.[5][7]Prepare fresh solutions before each experiment. Buffer aqueous solutions to a pH between 5.0 and 7.0.[6] Store all solutions protected from light at the recommended temperature. Analyze the purity of your stock solution via HPLC.
Precipitation in aqueous media. Poor Solubility: The compound is highly lipophilic and has low aqueous solubility.[4][12]Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, Ethanol) first. For working solutions, dilute the stock solution into your aqueous medium with vigorous mixing. Do not exceed the solubility limit.
Variable results between experiments. Inconsistent Solution Preparation: Inadequate mixing, especially in complex media like lipid emulsions, can lead to non-homogenous concentrations.[14]Ensure vigorous shaking when preparing solutions to achieve a uniform dispersion.[14] Always follow a standardized protocol for solution preparation.
Extra peaks appear in HPLC/LC-MS analysis. Degradation Products: The appearance of new peaks, particularly one eluting earlier than the parent compound, often indicates the presence of the iso-form or other degradants.[10]Perform a forced degradation study (see protocol below) to identify the retention times of potential degradation products. Use a validated stability-indicating HPLC method for analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is designed to intentionally degrade "this compound" under various stress conditions to identify potential degradation products and determine its stability profile.

Materials:

  • "this compound"

  • Solvents: Acetonitrile (HPLC grade), DMSO, Ethanol

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Amber glass vials

  • HPLC system with UV or MS detector

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.[15]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase for analysis.[10]

  • Thermal Degradation: Incubate a sealed vial of the stock solution in an oven at 80°C for 48 hours. Cool and dilute for analysis.

  • Photodegradation: Expose a stock solution in a clear glass vial to direct UV light (e.g., in a photostability chamber) for 48 hours. Keep a control sample wrapped in aluminum foil. Dilute both for analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation products.[10][16]

Visualizations

Signaling Pathway and Degradation Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Calcineurin_active Calcineurin (Active) TCR->Calcineurin_active Ca2+ influx Cyclophilin Cyclophilin Complex CsA-Derivative-Cyclophilin Complex Cyclophilin->Complex CsA_Deriv Cyclosporin A- Derivative 1 CsA_Deriv->Complex Complex->Calcineurin_active Inhibits NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates Calcineurin_inactive Calcineurin (Inactive) NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation IL2_Gene IL-2 Gene NFAT_nuc->IL2_Gene Activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription

Mechanism of Action of Cyclosporin A-Derivative 1.

G start Inconsistent Results or Loss of Compound Activity check_storage Verify Storage Conditions (2-8°C, Dark, Dry) start->check_storage check_prep Review Solution Preparation (Solvent, pH, Mixing) start->check_prep improper_storage Improper Storage check_storage->improper_storage Storage Not OK hplc_analysis Analyze Sample with Stability-Indicating HPLC check_storage->hplc_analysis Storage OK improper_prep Preparation Error check_prep->improper_prep Prep. Not OK check_prep->hplc_analysis Prep. OK discard Discard Old Stock. Prepare Fresh Solutions. improper_storage->discard improper_prep->discard degraded Degradation Products Detected (e.g., iso-form) hplc_analysis->degraded Yes not_degraded No Degradation Detected hplc_analysis->not_degraded No degraded->discard investigate_other Investigate Other Experimental Variables (e.g., cell health, reagents) not_degraded->investigate_other

Troubleshooting Workflow for Compound Degradation.

Primary Degradation Pathway (Isomerization).

References

Technical Support Center: Off-Target Effects of Cyclosporin A-Derivative 1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Cyclosporin A-Derivative 1 Free base" is not a publicly cataloged chemical entity. The following information is based on the well-documented off-target effects of the parent compound, Cyclosporin (B1163) A (CsA), and its known derivatives. Researchers working with novel derivatives should consider these known off-target activities as potential liabilities that require experimental investigation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell cultures treated with this compound, which seems unrelated to its intended immunosuppressive activity. What could be the cause?

A1: This is a strong possibility and a well-documented off-target effect of Cyclosporin A. The cytotoxicity is often linked to mitochondrial dysfunction.[1][2] CsA can induce oxidative stress, alter the mitochondrial membrane, and disrupt the mitochondrial respiratory chain.[1][3][4] Specifically, CsA has been shown to:

  • Increase the production of reactive oxygen species (ROS) within mitochondria.[1][4]

  • Decrease mitochondrial antioxidant compounds like NAD(P)H.[1]

  • Induce oxidation of cardiolipin, a key lipid in the inner mitochondrial membrane.[1][4]

  • Inhibit enzyme complexes I and II of the respiratory chain.[3]

  • Induce the opening of the mitochondrial permeability transition pore (mPTP).[5][6][7]

These events can lead to a loss of mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors, ultimately causing cell death.[4]

Q2: Our compound is a potent calcineurin inhibitor, but we are also seeing effects on mTOR signaling. Is this a known off-target effect?

A2: Yes, this is a recognized, albeit complex, off-target effect. While CsA's primary mechanism involves the calcineurin-NFAT pathway, it can also modulate mTOR signaling. Paradoxically, in some cancer cell lines, CsA has been shown to inhibit mTORC1 signaling through a CaMKKβ/AMPK-dependent pathway, leading to anti-proliferative effects.[8] Conversely, in CD8+ T cells, CsA has been found to have an immunostimulatory effect by activating mTORC1.[9][10] This occurs because CsA's inhibition of calcineurin prevents the dephosphorylation of AKT, leading to sustained AKT-mTORC1 signaling.[9] Therefore, the effect of your derivative on mTOR may be cell-type specific.

Q3: We are using a multidrug resistance (MDR) cell line and observing inconsistent results. Could our derivative be interacting with efflux pumps?

A3: This is highly likely. Cyclosporin A and many of its derivatives are well-known inhibitors of P-glycoprotein (P-gp), an efflux pump encoded by the MDR1 gene.[11][12][13] This interaction can lead to several confounding effects:

  • Inhibition of Efflux: Your derivative might be inhibiting P-gp, leading to increased intracellular accumulation of other P-gp substrates you may have in your culture medium.[14][15]

  • Self-Potentiation: If your derivative is also a substrate of P-gp, it could be inhibiting its own efflux, leading to non-linear dose-response curves.

  • Variable Sensitivity: P-gp expressing MDR cell lines can show reduced sensitivity to the cytotoxic effects of cyclosporins compared to their parent lines.[16][17]

Non-immunosuppressive derivatives of CsA, such as PSC-833, are potent P-gp inhibitors, indicating that this activity is separate from calcineurin inhibition.[11][14]

Q4: Are there any other, less common, off-target effects we should be aware of?

A4: Yes, other off-target effects have been reported for CsA and its analogs:

  • Formyl Peptide Receptor (FPR) Inhibition: Some derivatives can inhibit the FPR, a chemotactic receptor involved in inflammatory responses.[12]

  • Lck Kinase Regulation: Recent studies show that by inhibiting calcineurin, CsA can prevent the dephosphorylation of an inhibitory site on the tyrosine kinase Lck, which is a crucial proximal step in T-cell receptor signaling. This represents a novel mechanism of immunosuppression that is independent of NFAT.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Toxicity
Symptom Potential Cause (Off-Target) Recommended Action
High levels of apoptosis/necrosis, especially in renal or endothelial cells.Mitochondrial Toxicity: Induction of the Mitochondrial Permeability Transition Pore (mPTP).[5][6]1. Assess mPTP Opening: Perform a Calcein-AM/Cobalt assay or a mitochondrial swelling assay.[18][19] 2. Measure Mitochondrial Membrane Potential: Use a fluorescent probe like TMRE or JC-1 to detect depolarization. 3. Quantify ROS Production: Use a probe like MitoSOX Red to measure mitochondrial superoxide (B77818) levels.[1]
Reduced cell proliferation and G1 cell cycle arrest.AMPK-mediated mTORC1 Inhibition: Particularly relevant in cancer cell lines.[8]1. Western Blot Analysis: Probe for phosphorylation status of AMPK (Thr172) and mTORC1 substrates (p70S6K, 4E-BP1). 2. Pharmacological Inhibition: Use an AMPK inhibitor to see if the anti-proliferative effect is rescued.[8]
Issue 2: Confounding Results in T-Cell Activation Assays
Symptom Potential Cause (Off-Target) Recommended Action
Incomplete suppression of T-cell activation; paradoxical activation signals observed.mTORC1 Activation: CsA can stabilize AKT phosphorylation, leading to mTORC1 activation in CD8+ T cells.[9][10]1. Assess mTORC1 Activity: Perform Western blot for phosphorylated S6 ribosomal protein. 2. Combination Treatment: Test your derivative in combination with an mTOR inhibitor (e.g., rapamycin) to see if immunosuppression is enhanced.[9]
Inhibition of T-cell activation appears more potent than expected based on NFAT reporter assays.Inhibition of Lck Activation: CsA can suppress TCR-proximal signaling by preventing calcineurin-mediated dephosphorylation of Lck at Ser59.1. Phospho-Flow Cytometry: Analyze the phosphorylation status of Lck (Ser59) in treated T cells. 2. Analyze Proximal Signaling: Assess phosphorylation of downstream targets like ZAP-70 and LAT.

Quantitative Data Summary

The following table summarizes key quantitative data for Cyclosporin A and its derivatives from the literature. This can serve as a benchmark for evaluating your own derivative.

Target/Effect Compound Assay System Value (IC50 / Ki) Reference
Peptidyl-prolyl cis-trans isomerase (PPIase)Cyclosporin ALiver/Heart Mitochondria~2 nM (Ki)[5]
Peptidyl-prolyl cis-trans isomerase (PPIase)Cyclosporin GLiver/Heart Mitochondria~20 nM (Ki)[5]
Peptidyl-prolyl cis-trans isomerase (PPIase)Cyclosporin HLiver/Heart Mitochondria~500 nM (Ki)[5]
Peptidyl-prolyl cis-trans isomerase (PPIase)[O-(NH2(CH2)5NHC(O)CH2)-D-Ser8]CsACyp183.2 nM (IC50)[20]
P-glycoprotein (P-gp) InhibitionCyclosporin AP-gp ATPase Assay3.2 µM (IC50)[12]
P-glycoprotein (P-gp) InhibitionSDZ PSC 833P-gp ATPase Assay0.49 µM (IC50)[12]
P-glycoprotein (P-gp) InhibitionFR901459P-gp ATPase Assay6 µM (IC50)[12]
Formyl Peptide Receptor (FPR) InhibitionCyclosporin AFPR Function Assay>10 µM (IC50)[12]
Formyl Peptide Receptor (FPR) InhibitionCyclosporin HFPR Function Assay0.15 µM (IC50)[12]
Formyl Peptide Receptor (FPR) InhibitionFR901459FPR Function Assay0.6 µM (IC50)[12]

Experimental Protocols

Protocol 1: Mitochondrial Permeability Transition Pore (mPTP) Assay by Calcein-AM Quenching

This flow cytometry-based assay measures mPTP opening by monitoring the release of mitochondrial calcein (B42510).[18][21]

Methodology:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., MPTP Wash Buffer).

  • Loading: Load cells with Calcein-AM. The acetoxymethyl (AM) ester allows the molecule to cross the plasma membrane. Cytosolic esterases cleave the AM group, trapping fluorescent calcein inside the cell.

  • Quenching: Add CoCl₂ (Cobalt Chloride) to the cell suspension. Co²⁺ quenches the fluorescence of the calcein in the cytoplasm but cannot enter the mitochondria if the inner membrane is intact.

  • Treatment: Treat cells with your Cyclosporin A derivative at the desired concentrations and for the desired time. Include a positive control for mPTP opening (e.g., Ionomycin) and a negative (vehicle) control.

  • Analysis: Analyze the cells by flow cytometry using a 488 nm excitation laser. A decrease in fluorescence intensity in the treated samples compared to the vehicle control indicates calcein release from the mitochondria due to mPTP opening.

Protocol 2: Mitochondrial Swelling Assay

This spectrophotometric assay provides a direct biophysical measurement of mPTP opening by monitoring the change in light scattering as mitochondria swell.[19]

Methodology:

  • Mitochondrial Isolation: Isolate fresh, functional mitochondria from cells or tissues via differential centrifugation.

  • Suspension: Resuspend the isolated mitochondria in a swelling buffer (e.g., containing KCl, MOPS, and respiratory substrates).

  • Spectrophotometry: Place the mitochondrial suspension in a cuvette in a spectrophotometer and monitor the absorbance (light scattering) at 540 nm.

  • Induction: Add your Cyclosporin A derivative (pre-incubated) followed by a Ca²⁺ bolus to induce mPTP opening.

  • Data Acquisition: Record the decrease in absorbance over time. A rapid and significant drop in absorbance indicates mitochondrial swelling. The rate and extent of the absorbance decrease can be used to quantify the effect of your compound.

Visualizations

Signaling Pathways

OffTarget_Pathways cluster_0 On-Target Pathway cluster_1 Off-Target Pathways cluster_1a Mitochondrial Toxicity cluster_1b P-glycoprotein Interaction CsA_deriv CsA Derivative Cyclophilin Cyclophilin CsA_deriv->Cyclophilin CypD Cyclophilin D (Matrix PPIase) CsA_deriv->CypD Pgp P-glycoprotein (MDR1) CsA_deriv->Pgp Calcineurin Calcineurin Cyclophilin->Calcineurin NFATp NFAT-P Calcineurin->NFATp Dephosphorylation NFAT NFAT (active) NFATp->NFAT GeneTx Gene Transcription (e.g., IL-2) NFAT->GeneTx mPTP mPTP Opening CypD->mPTP ROS ↑ ROS mPTP->ROS ATP ↓ ATP mPTP->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis Efflux Drug Efflux Pgp->Efflux

Caption: Key on-target and off-target signaling pathways of Cyclosporin A derivatives.

Experimental Workflow

Caption: Troubleshooting workflow for investigating suspected mitochondrial toxicity.

References

Technical Support Center: Cyclosporin A-Derivative 1 Free base Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cytotoxicity assessment of Cyclosporin A-Derivative 1 Free base. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate smooth and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the anticipated mechanism of cytotoxicity for this compound?

Based on the known mechanisms of Cyclosporin A (CsA), the primary mode of action is the inhibition of calcineurin, a calcium-dependent phosphatase.[1][2][3] This inhibition blocks the activation of T-cells and can interfere with critical signaling pathways in other cell types.[1][3][4] Consequently, the cytotoxic effects of its derivatives are often linked to the induction of apoptosis or programmed cell death.[2][5] It is also plausible that at higher concentrations, necrosis could be observed.

Q2: How can I distinguish between apoptosis and necrosis induced by this compound?

The most common method to differentiate between apoptosis and necrosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6]

  • Healthy cells: Annexin V negative and PI negative.[6]

  • Early apoptotic cells: Annexin V positive and PI negative.[6] This is due to the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, which is a hallmark of early apoptosis.[6]

  • Late apoptotic/necrotic cells: Annexin V positive and PI positive.[6] In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.

Q3: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?

A multi-assay approach is recommended to obtain a comprehensive cytotoxicity profile.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[7] It is a good initial screening tool.

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, which is a marker of necrosis or late apoptosis.[8]

  • Annexin V/PI Staining: As mentioned above, this flow cytometry-based assay is excellent for differentiating between apoptotic and necrotic cell death.[6]

Q4: What are some common solvents for dissolving this compound, and what precautions should be taken?

Cyclosporin A and its derivatives are typically lipophilic and have poor water solubility.[5][9]

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent.

  • Precautions: It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[10] Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) in your experiments.

Troubleshooting Guides

Issue 1: High Variability in MTT Assay Results

High variability between replicate wells can mask the true cytotoxic effect of the compound.[10]

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. For adherent cells, check for clumps. For suspension cells, gently agitate the plate after seeding.[11]
Edge Effects Evaporation from wells on the perimeter of the plate can increase compound concentration. Avoid using outer wells for experimental data; instead, fill them with sterile media or PBS to create a humidity barrier.[11]
Pipetting Errors Use calibrated pipettes and proper technique. Change pipette tips between different concentrations during serial dilutions.[11]
Contamination Microbial contamination can reduce the MTT reagent, leading to false-positive signals. Visually inspect plates for any signs of contamination.[10]
Issue 2: Conflicting Results Between Different Cytotoxicity Assays

Discrepancies between assays (e.g., MTT vs. LDH) can provide valuable insights into the compound's mechanism of action.[11]

Scenario Potential Interpretation
Decreased MTT signal, but no increase in LDH release This may suggest a cytostatic effect (inhibition of proliferation) or early apoptosis without significant membrane damage. The compound might be affecting metabolic activity without causing immediate cell lysis.
No change in MTT signal, but increased LDH release This is less common but could indicate a rapid necrotic event that doesn't initially impact the metabolic activity of the remaining viable cells.
Delayed LDH release compared to MTT reduction This is typical for compounds that induce apoptosis. The metabolic activity declines first, followed by a loss of membrane integrity in the later stages.

Experimental Protocols & Data

Hypothetical IC50 Values

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound across various cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM)
JurkatT-cell Leukemia8.5
HeLaCervical Cancer15.2
A549Lung Carcinoma22.8
HepG2Hepatocellular Carcinoma18.5
Protocol: MTT Cell Viability Assay

This protocol is for assessing cell viability in a 96-well plate format.[7][12]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Protocol: Annexin V/PI Apoptosis Assay

This protocol details the steps for distinguishing between viable, apoptotic, and necrotic cells using flow cytometry.[6][13]

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[13]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation prep Prepare Cell Cultures treat Treat with Compound (Concentration Gradient) prep->treat mtt MTT Assay (Metabolic Activity) treat->mtt ic50 Determine IC50 Value mtt->ic50 ldh LDH Assay (Membrane Integrity) ic50->ldh flow Annexin V/PI Staining (Apoptosis vs. Necrosis) ic50->flow interpret Correlate Assay Results ldh->interpret analyze Analyze Flow Cytometry Data flow->analyze analyze->interpret conclusion Conclude Cytotoxicity Profile interpret->conclusion G cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_flux Increased Intracellular Ca2+ TCR->Ca_flux Calcineurin Calcineurin Ca_flux->Calcineurin activates NFAT_P NFAT (phosphorylated) - Inactive - Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) - Active - NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates Nucleus Nucleus IL2_protein IL-2 Production IL2_gene->IL2_protein T_cell_prolif T-Cell Proliferation IL2_protein->T_cell_prolif promotes CsA Cyclosporin A-Derivative 1 CsA->Calcineurin inhibits G start Problem: Low Absorbance Readings in MTT Assay q1 Are formazan crystals visible in wells before solubilization? start->q1 q2 Are crystals fully dissolved after adding solvent? q1->q2 Yes q3 Was cell seeding density optimized and sufficient? q1->q3 No a1_yes Yes a1_no No sol1 Solution: Increase shaking time/intensity. Consider a different solvent. q2->sol1 No sol4 Possible Issue: Compound is highly cytotoxic. Check reagent quality. q2->sol4 Yes a2_yes Yes a2_no No sol2 Solution: Perform cell titration experiment. Increase cell seeding density. q3->sol2 No q4 Was MTT incubation time adequate (2-4 hours)? q3->q4 Yes a3_yes Yes a3_no No sol3 Solution: Increase MTT incubation time. q4->sol3 No q4->sol4 Yes a4_yes Yes a4_no No

References

Minimizing "Cyclosporin A-Derivative 1 Free base" toxicity in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Cyclosporin A-Derivative 1 Free base" is a placeholder name for a novel cyclosporin (B1163) analogue. The following guidance is based on established principles for Cyclosporin A (CsA) and its derivatives. All protocols and recommendations should be adapted and validated for the specific molecule and experimental model in use.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vivo toxicities associated with this compound?

A1: Based on the known profile of Cyclosporin A, the primary dose-limiting toxicity is expected to be nephrotoxicity (kidney damage).[1][2][3] This can manifest as an acute, reversible reduction in renal blood flow and glomerular filtration rate, or as chronic, irreversible structural damage, including interstitial fibrosis and tubular atrophy.[1] Other potential toxicities include hepatotoxicity (liver damage), neurotoxicity, and cardiovascular side effects.[2]

Q2: How does the "Free base" form of the derivative impact its toxicity profile?

A2: The "free base" form of a compound is typically less water-soluble than its salt forms.[4] This poor aqueous solubility can lead to challenges in formulation, potentially causing erratic absorption and variable plasma concentrations after oral administration.[5] This variability can increase the risk of toxicity, as unexpected spikes in drug concentration can exceed the therapeutic window. Careful formulation with appropriate vehicles is critical to ensure consistent bioavailability and minimize toxicity.

Q3: What is the importance of Therapeutic Drug Monitoring (TDM) for this compound?

A3: TDM is essential for compounds like cyclosporins that have a narrow therapeutic index—meaning the concentration range that is effective is close to the concentration that causes toxicity.[6] Given the expected variability in absorption of a poorly soluble free base, TDM allows for dose individualization to maintain drug exposure within the therapeutic window, maximizing efficacy while minimizing the risk of nephrotoxicity and other adverse effects.[6][7]

Q4: Can co-administration of other agents help mitigate toxicity?

A4: Yes, research on Cyclosporin A suggests that co-administration of antioxidants may help alleviate toxicity, which is partly mediated by oxidative stress and the generation of reactive oxygen species (ROS). Various antioxidant compounds have been shown to protect against CsA-induced renal and hepatic damage in preclinical models. However, the efficacy and safety of this approach must be specifically evaluated for "this compound".

Troubleshooting Guide

Observed Problem Potential Causes Recommended Actions
Unexpectedly high serum creatinine (B1669602) and/or Blood Urea Nitrogen (BUN) levels. 1. Overdose: Incorrect dose calculation or administration. 2. Formulation Issue: Poor solubility of the free base leading to inconsistent absorption and plasma spikes. 3. Vehicle Toxicity: The chosen vehicle may have inherent nephrotoxic properties at the administered volume. 4. Animal Health: Dehydration or underlying renal issues in the animal model.1. Verify Dose: Double-check all calculations, stock solution concentrations, and administration volumes. 2. Optimize Formulation: Review the vehicle choice. Consider using solubilizing agents or alternative formulations (e.g., nanosuspensions) to improve bioavailability. (See Table 1). 3. Conduct Vehicle Control Study: Administer the vehicle alone to a control group to assess its independent effects. 4. Monitor Animal Health: Ensure animals are adequately hydrated. Perform baseline renal function tests before starting the experiment. 5. Implement TDM: Measure blood concentrations to correlate exposure with toxicity markers. (See Protocol 1).
High inter-animal variability in efficacy or toxicity markers. 1. Inconsistent Dosing: Variation in administration technique (e.g., oral gavage). 2. Erratic Absorption: Poor and variable dissolution of the "free base" formulation in the gastrointestinal tract. 3. Metabolic Differences: Natural biological variation between animals.1. Standardize Administration: Ensure all personnel are trained and use a consistent technique. 2. Improve Formulation: Use a solubilizing formulation to minimize absorption variability. (See Table 1). 3. Increase Group Size: A larger 'n' can help account for biological variability. 4. Use TDM: Stratify results based on measured drug exposure (AUC) rather than just the administered dose.
Precipitation of the compound observed in the formulation. 1. Supersaturation: The concentration of the free base exceeds its solubility limit in the chosen vehicle. 2. Temperature Effects: Solubility may decrease at lower temperatures (e.g., during storage). 3. pH Changes: The pH of the vehicle may not be optimal for keeping the free base in solution.1. Determine Solubility Limit: Empirically determine the maximum solubility in the vehicle before preparing dosing solutions. 2. Use Co-solvents/Surfactants: Add excipients to increase solubility. (See Table 1). 3. Prepare Fresh: Make dosing solutions immediately before use. 4. Gentle Warming/Sonication: May help re-dissolve precipitates, but ensure this does not degrade the compound.

Quantitative Data Summary

Table 1: Common Vehicles for In Vivo Studies of Poorly Soluble Compounds and Their No-Observed-Effect Levels (NOELs) in Rats.

VehicleTypeTypical Use Concentration2-Week Oral NOEL in Rats (mg/kg/day)Notes
Polyethylene Glycol 400 (PEG 400) Co-solvent10-50%1,250[8]Can cause mild gastrointestinal effects at high doses.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solubilizer20-40%1,000[8]Forms inclusion complexes to enhance aqueous solubility.
Polysorbate 80 (Tween® 80) Surfactant1-10%250[8]Used to create emulsions or micellar solutions.
Corn Oil / Olive Oil / Sesame Oil Lipid VehicleUp to 100%4,500[8]Suitable for highly lipophilic compounds. Administered via oral gavage.
0.5% Carboxymethyl cellulose (B213188) (CMC) Suspending Agent0.5-1.0%Not established, generally well-tolerated[7]Forms a suspension, does not solubilize. Requires constant agitation.

Table 2: Dose-Response Relationship for Cyclosporin A-Induced Nephrotoxicity in Rats (Hypothetical Data based on Literature).

Dose Group (mg/kg/day, oral)Serum Creatinine (mg/dL)BUN (mg/dL)Kidney Fibrosis Score (0-4)
Vehicle Control0.5 ± 0.120 ± 30.2 ± 0.1
5 mg/kg0.8 ± 0.235 ± 51.1 ± 0.4
10 mg/kg1.5 ± 0.4 60 ± 82.5 ± 0.6**
20 mg/kg2.8 ± 0.6 110 ± 153.8 ± 0.5***
Data are presented as Mean ± SD. Asterisks denote statistical significance vs. Vehicle Control (*p<0.05, **p<0.01, **p<0.001). Doses as low as 5 mg/kg/day of CsA have been shown to impair GFR in rats.[9]

Visualizations and Workflows

Toxicity_Workflow cluster_Prep Preparation Phase cluster_InVivo In Vivo Phase cluster_Analysis Analysis Phase cluster_Conclusion Conclusion Formulation Formulate Derivative 1 (Free Base in Vehicle) DoseCalc Dose Calculation & Verification Formulation->DoseCalc Dosing Daily Dosing (e.g., 28 days) DoseCalc->Dosing Monitoring Clinical Observation (Body Weight, Behavior) Dosing->Monitoring Sampling Blood/Tissue Collection (Interim & Terminal) Dosing->Sampling Monitoring->Sampling TDM TDM (LC-MS/MS) (Protocol 1) Sampling->TDM Biochem Biochemistry (Creatinine, BUN) (Protocol 2) Sampling->Biochem Histo Histopathology (Kidney Fibrosis) (Protocol 3) Sampling->Histo DataAnalysis Data Analysis & Interpretation TDM->DataAnalysis Biochem->DataAnalysis Histo->DataAnalysis Report Report Findings DataAnalysis->Report

Caption: Experimental workflow for assessing in vivo toxicity.

Nephrotoxicity_Pathway cluster_Cell Renal Tubular Cell cluster_Outcome Pathological Outcomes CsA Cyclosporin A Derivative Cyclophilin Cyclophilin CsA->Cyclophilin Binds ROS ↑ Reactive Oxygen Species (ROS) CsA->ROS Vasoconstriction Renal Vasoconstriction CsA->Vasoconstriction Imbalance of vasoactive agents Complex CsA-Cyclophilin Complex Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits TGFb TGF-β1 Upregulation Complex->TGFb NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylates Fibrosis Interstitial Fibrosis TGFb->Fibrosis Apoptosis Tubular Apoptosis ROS->Apoptosis

Caption: Simplified signaling pathways in CsA-induced nephrotoxicity.

TDM_Logic start Measure Trough Blood Level (C0) sub_therapeutic C0 < 100 ng/mL (Sub-therapeutic) start->sub_therapeutic Low therapeutic 100 ng/mL ≤ C0 ≤ 250 ng/mL (Therapeutic) start->therapeutic Target supra_therapeutic C0 > 250 ng/mL (Supra-therapeutic) start->supra_therapeutic High action_increase Consider Dose Increase sub_therapeutic->action_increase check_tox Check Toxicity Markers (Creatinine/BUN) therapeutic->check_tox action_decrease Decrease Dose supra_therapeutic->action_decrease action_maintain Maintain Current Dose tox_ok Markers Normal check_tox->tox_ok OK tox_high Markers Elevated check_tox->tox_high High tox_ok->action_maintain tox_high->action_decrease

Caption: Logic diagram for dose adjustment based on TDM.

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring (TDM) by LC-MS/MS

Objective: To quantify the concentration of Cyclosporin A-Derivative 1 in whole blood.

Materials:

  • Whole blood collected in EDTA tubes.

  • Internal Standard (IS): A stable isotope-labeled version of the derivative (e.g., d12-Derivative 1) or another cyclosporin analogue like ascomycin.

  • Protein Precipitation Reagent: Acetonitrile or 0.05 M Zinc Sulfate in 50% Methanol.[1][10]

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

Procedure:

  • Sample Preparation:

    • To 20-100 µL of whole blood sample, standard, or blank, add 400 µL of cold protein precipitation reagent containing the internal standard.[1][11]

    • Vortex vigorously for 30 seconds to ensure cell lysis and protein precipitation.

    • Centrifuge at >10,000 x g for 5-10 minutes at 4°C.[10]

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Run a suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 2 minutes).

    • Flow Rate: 0.4-0.5 mL/min.

    • Ionization Mode: Positive ESI.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. These must be optimized for the specific derivative.

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators.

    • Determine the concentration of the derivative in the unknown samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Assessment of Nephrotoxicity - Serum Biochemistry

Objective: To measure serum creatinine and Blood Urea Nitrogen (BUN) as indicators of kidney function.

Materials:

  • Serum separated from whole blood.

  • Commercial colorimetric assay kits for creatinine and BUN.

  • Microplate reader or automated biochemistry analyzer.[12]

Procedure:

  • Blood Collection:

    • Collect whole blood via a suitable method (e.g., cardiac puncture, tail vein).

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000-3,000 rpm for 10-15 minutes to separate serum.[12]

    • Collect the serum supernatant and store at -80°C until analysis.

  • Assay Performance:

    • Follow the manufacturer's instructions provided with the creatinine and BUN assay kits.

    • Briefly, this typically involves mixing a small volume of serum with reagents in a 96-well plate or analyzer cuvette.

    • Incubate for the specified time to allow for the colorimetric reaction to develop.

    • Read the absorbance at the specified wavelength using a microplate reader or autoanalyzer.

  • Calculation:

    • Calculate the concentration of creatinine (mg/dL) and BUN (mg/dL) in the samples by comparing their absorbance values to those of the provided standards, as per the kit's instructions.

Protocol 3: Assessment of Nephrotoxicity - Histological Analysis of Fibrosis

Objective: To visualize and quantify interstitial fibrosis in kidney tissue.

Materials:

  • Kidneys fixed in 10% neutral buffered formalin.

  • Paraffin (B1166041) embedding materials.

  • Microtome.

  • Staining reagents: Masson's Trichrome or Picrosirius Red stain.[13][14]

  • Microscope with a digital camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Tissue Processing:

    • After fixation for at least 24 hours, dehydrate the kidney tissue through a graded series of ethanol (B145695).

    • Clear the tissue with xylene and embed in paraffin wax.

    • Cut 4-5 µm thick sections using a microtome and mount them on glass slides.[13]

  • Staining (Masson's Trichrome Example):

    • Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

    • Stain according to a standard Masson's Trichrome protocol, which typically involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline (B41778) blue.

    • This will stain collagen fibers (fibrosis) blue, nuclei black, and cytoplasm/muscle red.

  • Imaging and Quantification:

    • Acquire high-resolution digital images of the renal cortex from multiple non-overlapping fields for each kidney section.

    • Using image analysis software, set a color threshold to specifically select the blue-stained (collagen) areas.[15]

    • Calculate the fibrotic area as a percentage of the total cortical area analyzed. This provides a quantitative measure of interstitial fibrosis.[15]

References

"Cyclosporin A-Derivative 1 Free base" inconsistent results troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Cyclosporin A-Derivative 1 Free base" is limited. This guide is based on the well-characterized parent compound, Cyclosporin (B1163) A, and is intended to serve as a general resource. Researchers should validate these recommendations for their specific derivative.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing inconsistent IC50 values between experiments?

Possible Causes & Solutions:

  • Compound Solubility and Stability: Cyclosporin A and its derivatives are highly lipophilic and have poor water solubility.[1] Inconsistent results can arise from precipitation of the compound in aqueous culture media. Stock solutions in organic solvents like DMSO or ethanol (B145695) should be stored at -20°C and protected from light.[2] It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.[3]

  • Adsorption to Plastics: Cyclosporin A is known to adsorb to plastic surfaces, which can reduce the effective concentration in your experiment.[2] Using low-adhesion plastics or pre-coating surfaces may mitigate this issue.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to Cyclosporin A and its derivatives.[4] Ensure you are using a consistent cell line and passage number for all experiments.

  • Assay-Dependent Variability: The choice of analytical method can significantly impact results. For instance, immunoassays may show different concentration readings compared to HPLC due to cross-reactivity with metabolites.[5][6]

Question 2: I'm observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. What could be the cause?

Possible Causes & Solutions:

  • Off-Target Effects: While Cyclosporin A is a known calcineurin inhibitor, it can have off-target effects, especially at higher concentrations.[7][8] These can include induction of apoptosis and effects on mitochondrial permeability.[1]

  • Vehicle Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.[9] Always include a vehicle-only control in your experiments to assess solvent-induced cytotoxicity.

  • Compound Aggregation: Poorly dissolved compound can form aggregates that are toxic to cells.[9] Visually inspect your culture medium for any signs of precipitation.

Question 3: My compound doesn't seem to be inhibiting the target pathway as expected. What should I check?

Possible Causes & Solutions:

  • Incorrect Dosage: The effective concentration of Cyclosporin A can vary significantly depending on the cell type and experimental model.[10][11] A dose-response experiment is crucial to determine the optimal concentration for your specific system.

  • Compound Inactivity: Ensure that your stock of this compound has been stored correctly to prevent degradation. It should be stored desiccated and protected from light at 2-8°C.[12]

  • Cellular Uptake: While Cyclosporin A is generally cell-permeable, its derivatives may have different permeability characteristics.[13][14] Consider performing uptake studies to confirm that the compound is entering the cells.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for Cyclosporin A?

Cyclosporin A is a potent immunosuppressant that functions by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[15][16] It first binds to an intracellular protein called cyclophilin.[17][18] This Cyclosporin A-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.[19] This prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor that, when activated, translocates to the nucleus to induce the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2).[1][17][19] By blocking this pathway, Cyclosporin A suppresses T-cell activation and proliferation.[3]

How should I prepare and store stock solutions of this compound?

Given its lipophilic nature, this compound is expected to be soluble in organic solvents such as DMSO and ethanol.[2] Stock solutions should be prepared at a high concentration, stored in aliquots at -20°C, and protected from light to maintain stability. For cell-based assays, it is recommended to dilute the stock solution into the culture medium immediately before use, ensuring the final solvent concentration is non-toxic to the cells (typically below 0.1%).[3]

What are some common off-target effects of Cyclosporin A?

Besides its primary effect on calcineurin, Cyclosporin A can induce nephrotoxicity, hypertension, and neurotoxicity.[7][8] At the cellular level, it can affect mitochondrial function by inhibiting the opening of the mitochondrial permeability transition pore.[1][18] It has also been shown to have varying effects on different cell types, including antiproliferative and pro-apoptotic effects on endothelial and epithelial cells.[4]

Quantitative Data Summary

The following table summarizes typical experimental concentrations for the parent compound, Cyclosporin A. These values should be used as a starting point for dose-response studies with this compound.

ParameterCell TypeConcentration RangeReference
IC50 (Calcineurin Inhibition)Jurkat T-cells5-20 ng/mL
In vitro ImmunosuppressionHuman T-cells10-100 ng/mL[10]
Cytotoxicity (MTT Assay)H9c2 Cardiac Myoblasts>10 µM[20]

Experimental Protocols

Protocol: In Vitro T-Cell Proliferation Assay

This protocol provides a general method for assessing the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or a fluorescent dye-based assay)

  • 96-well flat-bottom culture plates

Procedure:

  • Cell Plating: Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle-only control.

  • T-Cell Stimulation: Add 50 µL of the T-cell mitogen (e.g., PHA at a final concentration of 1 µg/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time (e.g., 4-18 hours).

  • Data Acquisition: Measure the signal (absorbance, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control and determine the IC50 value.

Visualizations

CyclosporinA_Pathway TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT-P Calcineurin->NFATp NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene Transcription IL2 IL-2 IL2_Gene->IL2 TCell_Proliferation T-Cell Proliferation IL2->TCell_Proliferation CsA Cyclosporin A Cyclophilin Cyclophilin CsA_Complex CsA-Cyclophilin Complex CsA_Complex->Calcineurin Inhibits

Caption: Cyclosporin A Signaling Pathway.

Experimental_Workflow Start Start Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Prepare_Stock->Seed_Cells Add_Compound Add Serial Dilutions of Compound Seed_Cells->Add_Compound Add_Stimulant Add T-Cell Stimulant (e.g., PHA) Add_Compound->Add_Stimulant Incubate Incubate for 72 hours Add_Stimulant->Incubate Add_Reagent Add Proliferation Reagent Incubate->Add_Reagent Measure_Signal Measure Signal (Plate Reader) Add_Reagent->Measure_Signal Analyze_Data Analyze Data and Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: T-Cell Proliferation Assay Workflow.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Solubility Check Compound Solubility and Stability Inconsistent_Results->Check_Solubility Yes Use_Low_Adhesion Use Low-Adhesion Plastics Inconsistent_Results->Use_Low_Adhesion Yes Standardize_Cells Standardize Cell Line and Passage Number Inconsistent_Results->Standardize_Cells Yes High_Cytotoxicity High Cytotoxicity? Inconsistent_Results->High_Cytotoxicity No Solution1 Precipitation or Degradation Check_Solubility->Solution1 Solution2 Adsorption to Plates Use_Low_Adhesion->Solution2 Solution3 Cell Variability Standardize_Cells->Solution3 Vehicle_Control Run Vehicle-Only Control High_Cytotoxicity->Vehicle_Control Yes Dose_Response Perform Dose-Response Experiment High_Cytotoxicity->Dose_Response Yes No_Activity No Activity? High_Cytotoxicity->No_Activity No Solution4 Vehicle Toxicity Vehicle_Control->Solution4 Solution5 Off-Target Effects Dose_Response->Solution5 Check_Storage Verify Compound Storage Conditions Solution6 Compound Inactive Check_Storage->Solution6 No_Activity->Check_Storage Yes Optimize_Concentration Optimize Compound Concentration No_Activity->Optimize_Concentration Yes Confirm_Uptake Confirm Cellular Uptake No_Activity->Confirm_Uptake Yes Solution7 Suboptimal Dose Optimize_Concentration->Solution7 Solution8 Poor Permeability Confirm_Uptake->Solution8

Caption: Troubleshooting Decision Tree.

References

"Cyclosporin A-Derivative 1 Free base" lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cyclosporin (B1163) A-Derivative 1 Free base. It addresses potential lot-to-lot variability issues and offers troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Cyclosporin A-Derivative 1 Free base and how does it differ from Cyclosporin A (CsA)?

This compound is a structural analog of Cyclosporin A, a potent immunosuppressant. As a "free base," it is not formulated as a salt. While its primary mechanism of action is expected to be similar to CsA—inhibiting calcineurin and subsequent T-cell activation—specific binding affinities, potency, and off-target effects may differ.[1][2][3] Researchers should empirically determine the optimal concentration and treatment conditions for their specific experimental model.

Q2: We are observing inconsistent results between different lots of this compound. What could be the cause?

Lot-to-lot variability is a known challenge with complex molecules and can stem from several factors:[4]

  • Purity and Impurities: Minor variations in the impurity profile between batches can significantly impact biological activity.

  • Physical Properties: Differences in crystallinity, and solubility can affect the compound's bioavailability in cell culture or in vivo.[5][6]

  • Stability: Degradation of the compound over time or due to improper storage can lead to decreased potency.

We recommend performing a qualification test for each new lot.

Q3: What are the best practices for storing and handling this compound?

To ensure stability and minimize variability, adhere to the following storage guidelines:

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent such as DMSO or ethanol. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8] Protect from light.

  • Working Solutions: Prepare fresh working solutions in your aqueous experimental medium (e.g., cell culture media) immediately before each experiment. Due to the hydrophobic nature of cyclosporin derivatives, aqueous solutions are not stable and the compound may precipitate.[7]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling the compound.[9]

Q4: What are the expected off-target effects of this compound?

Like Cyclosporin A, this derivative may exhibit off-target effects, including nephrotoxicity and neurotoxicity.[1] It is crucial to include appropriate controls in your experiments to distinguish between the desired immunosuppressive effects and potential toxicity. The vehicle used to dissolve the compound can also have independent toxic effects and must be tested as a separate control.[10]

Troubleshooting Guides

Issue 1: Inconsistent Immunosuppressive Activity
Potential Cause Troubleshooting Steps
Lot-to-Lot Variability in Potency - Perform a dose-response curve for each new lot to determine the EC50. - Normalize the results to a positive control.
Compound Precipitation in Media - Visually inspect the culture medium for precipitates after adding the compound. - Prepare the final working solution by adding the stock solution dropwise to the medium while vortexing.[7] - Consider using a surfactant like Tween 80 (0.01% to 0.1% v/v) to improve solubility, but remember to include a vehicle control with the surfactant alone.[7]
Cell Culture Conditions - Ensure consistent cell passage number and density between experiments. - Verify the responsiveness of your T-cell activation assay with a known stimulus and inhibitor.
Issue 2: High Cytotoxicity Observed
Potential Cause Troubleshooting Steps
Vehicle Toxicity - Test the vehicle (e.g., DMSO, ethanol) at the highest concentration used in your experiment to rule out solvent-induced cell death.[10]
Compound Instability - Prepare fresh working solutions for each experiment. - Avoid prolonged exposure of the compound to light and elevated temperatures.
High Compound Concentration - Perform a toxicity assay to determine the maximum non-toxic concentration for your cell type. - Lower the concentration range in your immunosuppression assays.

Experimental Protocols

Protocol 1: Qualification of a New Lot of this compound

Objective: To determine the half-maximal effective concentration (EC50) of a new lot and compare it to a previously qualified lot.

Methodology:

  • Prepare Stock Solutions: Dissolve the new and reference lots of this compound in DMSO to a concentration of 10 mM.

  • Cell Seeding: Seed Jurkat T-cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare a serial dilution of each lot in culture medium. Add the diluted compounds to the cells and pre-incubate for 1 hour.

  • T-cell Activation: Stimulate the cells with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • IL-2 Measurement: Collect the cell supernatant and measure the concentration of Interleukin-2 (IL-2) using an ELISA kit.

  • Data Analysis: Plot the IL-2 concentration against the log of the compound concentration and fit a dose-response curve to determine the EC50 for each lot.

Protocol 2: In Vivo Dosing for a Mouse Model

Objective: To prepare and administer this compound in a mouse model.

Methodology:

  • Vehicle Selection: For subcutaneous or intraperitoneal injection, a common vehicle is an oil-based formulation such as olive oil or a mixture of Cremophor EL and ethanol.[11][12]

  • Formulation Preparation: Dissolve the compound in the chosen vehicle to the desired final concentration. Gentle heating and vortexing may be required.

  • Dosing: Administer the formulation to the animals based on body weight.

  • Monitoring: Monitor the animals for clinical signs of efficacy and toxicity. Therapeutic drug monitoring of blood levels may be necessary to ensure consistent exposure.[13][14][15][16]

Quantitative Data Summary

The following tables provide illustrative data for comparing different lots of this compound.

Table 1: Potency Comparison of Three Lots

Lot NumberEC50 (nM) for IL-2 Inhibition
Lot A55.2
Lot B89.7
Lot C58.1

Table 2: Solubility in Different Solvents

SolventSolubility (mg/mL)
Water<0.1
Ethanol25
DMSO>50
Olive Oil15

Visualizations

G TCR T-Cell Receptor (TCR) Activation CaN Calcineurin (CaN) TCR->CaN ↑ Ca2+ NFATp NFAT (phosphorylated) (inactive) CaN->NFATp NFAT NFAT (dephosphorylated) (active) NFATp->NFAT Dephosphorylation Nucleus Nucleus NFAT->Nucleus Translocation IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene IL2 IL-2 Production IL2_Gene->IL2 TCell_Proliferation T-Cell Proliferation IL2->TCell_Proliferation Cyclophilin Cyclophilin Complex Cyclophilin-Derivative Complex Cyclophilin->Complex CsA_Derivative Cyclosporin A-Derivative 1 Free base CsA_Derivative->Complex Complex->CaN Inhibition

Caption: Mechanism of action of this compound.

G Start Start: Receive New Lot of Cyclosporin A-Derivative 1 Prepare_Stock Prepare 10 mM Stock Solution in DMSO Start->Prepare_Stock Perform_QC Perform QC Assay (e.g., IL-2 Inhibition ELISA) Prepare_Stock->Perform_QC Compare_EC50 Compare EC50 to Reference Lot Perform_QC->Compare_EC50 Accept Lot Accepted: Proceed with Experiments Compare_EC50->Accept EC50 within acceptable range Reject Lot Rejected: Contact Supplier Compare_EC50->Reject EC50 out of range Investigate Investigate Cause of Variability Reject->Investigate

Caption: Workflow for qualifying a new lot of the compound.

References

Technical Support Center: Enhancing the Bioavailability of Cyclosporin A-Derivative 1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of "Cyclosporin A-Derivative 1 Free base."

Disclaimer: "this compound" is a placeholder name for the purpose of this guide. The information provided is based on established scientific principles and data from studies on Cyclosporin (B1163) A, a well-known poorly soluble drug. Researchers should adapt these guidelines to the specific properties of their derivative.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of Cyclosporin A and its derivatives?

A1: The primary challenges stem from its poor aqueous solubility and high molecular weight.[1][2][3] Cyclosporin A is a hydrophobic, neutral cyclic peptide, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2] Additionally, it is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low solubility and may also have low permeability, further hindering its absorption into the bloodstream.[4][5]

Q2: What are the most common strategies to improve the bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][6][7] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.[4][8]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its wettability and dissolution rate.[6][7]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation with aqueous media, enhancing drug solubilization.[8][9]

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic drug molecule, forming an inclusion complex with improved water solubility.[4][9]

Q3: How do I choose the most suitable bioavailability enhancement technique for my specific derivative?

A3: The selection of an appropriate method depends on the physicochemical properties of your specific derivative (e.g., solubility, melting point, logP), the desired dosage form, and the target product profile.[7] A systematic approach involves:

  • Characterization of the Active Pharmaceutical Ingredient (API): Thoroughly characterize the solubility, permeability, and solid-state properties of your derivative.

  • Feasibility Studies: Screen various formulation approaches on a small scale to assess their potential to improve dissolution and stability.

  • In Vitro Dissolution Testing: Compare the dissolution profiles of different formulations under various physiological conditions (pH, fed vs. fasted states).[10][11]

  • In Vivo Bioavailability Studies: Conduct pharmacokinetic studies in a relevant animal model to confirm the in vivo performance of the most promising formulations.[12][13]

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate

Problem: The developed formulation of this compound shows a poor dissolution profile in simulated gastric and intestinal fluids.

Potential Cause Troubleshooting Step
Insufficient Particle Size Reduction Further reduce the particle size using techniques like wet milling to create a nanosuspension.[2]
Drug Recrystallization from Amorphous State In solid dispersions, the drug may revert to its crystalline form. Select a polymer carrier that has a high glass transition temperature and strong interactions with the drug to maintain its amorphous state.
Inadequate Surfactant Concentration in SEDDS Optimize the ratio of oil, surfactant, and cosurfactant in the SEDDS formulation to ensure the formation of a stable and fine microemulsion upon dilution.[9]
Poor Wettability Incorporate a wetting agent or a hydrophilic polymer into the formulation to improve the contact between the drug particles and the dissolution medium.
Issue 2: Inconsistent Bioavailability in Animal Studies

Problem: High inter-individual variability is observed in the plasma concentration-time profiles of the derivative in animal studies.

Potential Cause Troubleshooting Step
Food Effects The presence of food can significantly alter the gastrointestinal environment and affect the performance of some formulations. Conduct bioavailability studies in both fasted and fed states to assess the impact of food.[14]
Formulation Instability in GI Fluids The formulation may be unstable in the acidic environment of the stomach or in the presence of digestive enzymes. Consider enteric-coating the dosage form or using enzyme inhibitors.
Variable Gastric Emptying Rate The rate at which the dosage form moves from the stomach to the small intestine can influence drug absorption. Use a consistent dosing regimen and consider co-administering agents that modulate gastric emptying.
Metabolism by Gut Wall Enzymes Cyclosporin A is a substrate for CYP3A4 enzymes in the gut wall. If the derivative is also a substrate, co-administration with a CYP3A4 inhibitor (in preclinical studies) can help assess the extent of gut wall metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Cyclosporin A, which can serve as a benchmark for improvements in the bioavailability of its derivatives.

Table 1: Comparison of Bioavailability of Different Cyclosporin A Formulations

Formulation TypeAnimal ModelAbsolute Bioavailability (%)Reference
Aqueous MicrosuspensionMale Wistar Rats35.7 ± 3.3[15]
Self-Dispersing Formulation (Solutol HS 15-based)Male Wistar Rats69.9 ± 2.8[15]
Polymeric Nanoparticles (PLGA)Beagle DogsLower than commercial product[5]
Nanostructured Lipid Carriers (NLCs)Beagle DogsSimilar to commercial product[5]
Self-Microemulsifying Drug Delivery System (SMEDDS)Beagle DogsSimilar to commercial product[5]

Table 2: Improvement in Solubility of Cyclosporin A with Different Formulations

FormulationMethodSolubility ImprovementReference
NanosuspensionPearl Milling5.69-fold increase in saturation solubility[2]
NanosuspensionHigh-Pressure Homogenization1.9-fold increase compared to coarse powder[16]
Self-Dispersing Formulation-5.8-fold higher in human gastric juice vs. micronized powder[15]
Self-Dispersing Formulation-12.3-fold higher in simulated intestinal juice vs. micronized powder[15]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization

This protocol describes a general method for preparing a nanosuspension of a poorly soluble drug.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 407, HPMC, SDS)[2][16]

  • Distilled water

Procedure:

  • Pre-suspension: Disperse the drug powder in an aqueous solution of the stabilizer.

  • High-Shear Homogenization: Subject the suspension to high-shear homogenization for a defined period to obtain a pre-milled suspension.

  • High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard procedure for evaluating the in vitro dissolution of a formulation.

Apparatus: USP Apparatus 2 (Paddle) is commonly used.[17]

Dissolution Media:

  • 0.1 N HCl (to simulate gastric fluid)

  • Phosphate buffer pH 6.8 (to simulate intestinal fluid)

  • Fasted and fed state simulated intestinal fluids (FaSSIF and FeSSIF) can also be used for more biorelevant testing.

Procedure:

  • Media Preparation: Prepare the dissolution media and maintain the temperature at 37 ± 0.5 °C.[10]

  • Dosage Form Introduction: Place the dosage form (e.g., capsule, tablet) in the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Analysis: Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Protocol 3: In Vivo Bioavailability Study in Rats

This protocol provides a general framework for an in vivo bioavailability study.

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

Study Design: A crossover study design is often preferred to minimize inter-individual variability.[18]

Procedure:

  • Dosing: Administer the formulation orally to the rats at a specific dose. For absolute bioavailability determination, an intravenous dose is also administered to a separate group.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.

Visualizations

Signaling Pathway

G Figure 1. Simplified Cyclosporin A Signaling Pathway. cluster_cell T-Cell CSA Cyclosporin A Cyclophilin Cyclophilin CSA->Cyclophilin binds CaN Calcineurin Cyclophilin->CaN inhibits NFATp NFAT (phosphorylated) CaN->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2 IL-2 Gene Transcription Nucleus->IL2 activates

Caption: Figure 1. Simplified Cyclosporin A Signaling Pathway.

Experimental Workflow

G Figure 2. Workflow for Improving Bioavailability. cluster_workflow Bioavailability Enhancement Workflow Start Start: Poorly Soluble Cyclosporin A Derivative Formulation Formulation Development (e.g., Nanosuspension, SEDDS) Start->Formulation InVitro In Vitro Dissolution Testing Formulation->InVitro Optimization Formulation Optimization InVitro->Optimization Optimization->Formulation Iterate InVivo In Vivo Bioavailability Study (Animal Model) Optimization->InVivo Proceed End End: Optimized Formulation with Enhanced Bioavailability InVivo->End

Caption: Figure 2. Workflow for Improving Bioavailability.

References

"Cyclosporin A-Derivative 1 Free base" dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclosporin (B1163) A-Derivative 1 Free base

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dose-response curves for "Cyclosporin A-Derivative 1 Free base." Given that this is a novel derivative, the following information is based on the well-established principles of Cyclosporin A (CsA) and its analogs. Experimental conditions should be empirically optimized for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Cyclosporin A and its derivatives?

Cyclosporin A is a potent immunosuppressant that primarily acts by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[1][2] It first binds to an intracellular protein called cyclophilin.[1] This Cyclosporin A-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[2] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes for cytokines like Interleukin-2 (IL-2), which are crucial for T-cell proliferation and activation.[1][2]

Q2: What type of in vitro assay is suitable for determining the dose-response curve of a novel Cyclosporin A derivative?

A common and relevant assay is a T-cell proliferation assay. In this assay, T-cells (e.g., from peripheral blood mononuclear cells - PBMCs) are stimulated to proliferate, and the inhibitory effect of the Cyclosporin A derivative at various concentrations is measured. Another approach is to measure the inhibition of cytokine production (e.g., IL-2) by stimulated T-cells. For a more direct target-based assay, a calcineurin phosphatase activity assay can be employed.[1]

Q3: How should I prepare "this compound" for a cell-based assay?

As a "free base," this derivative is likely to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions to the final working concentrations should be made in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a typical concentration range to start with for a dose-response experiment with a novel Cyclosporin A derivative?

For a novel compound with unknown potency, a wide concentration range is recommended for the initial experiment. A common starting point is a logarithmic or semi-logarithmic dilution series. For example, you could start with a high concentration of 10 µM and perform 1:10 serial dilutions down to 1 pM. Based on the results of this initial range-finding experiment, a more focused range of concentrations can be used for subsequent optimization experiments.

Q5: What are the key parameters to derive from a dose-response curve?

The most important parameter is the IC50 (or EC50), which represents the concentration of the compound that produces a 50% maximal inhibitory (or effective) response.[3][4] Other important parameters include the top and bottom plateaus of the curve, which represent the maximal and minimal response, and the Hill slope, which describes the steepness of the curve.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No dose-response (flat curve) 1. Compound Inactivity: The derivative may not be active in the chosen assay system. 2. Incorrect Concentration Range: The tested concentrations may be too low. 3. Compound Precipitation: The compound may have precipitated out of the solution.1. Verify the biological activity using an alternative, orthogonal assay if possible. 2. Test a much wider range of concentrations (e.g., from 1 nM to 100 µM). 3. Check the solubility of the compound in the assay medium. Consider using a different solvent or a solubilizing agent.
High data variability between replicates 1. Pipetting Errors: Inconsistent pipetting of the compound or cells. 2. Uneven Cell Seeding: Non-uniform cell density across the plate. 3. Edge Effects: Evaporation from the outer wells of the microplate.1. Use calibrated pipettes and ensure proper mixing. 2. Ensure the cell suspension is homogenous before and during plating. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or water to create a humidity barrier.
Inconsistent results between experiments 1. Cell Passage Number: High passage numbers can lead to phenotypic changes. 2. Reagent Variability: Differences in batches of media, sera, or other reagents. 3. Incubation Time: Variations in the duration of compound exposure or cell stimulation.1. Use cells within a consistent and low passage number range. 2. Use the same lot of critical reagents for a set of experiments or qualify new lots. 3. Standardize all incubation times precisely.
High background signal 1. Contamination: Bacterial or fungal contamination of cell cultures. 2. Assay Reagent Issues: Expired or improperly stored detection reagents. 3. Non-specific Compound Effects: The compound may interfere with the detection method (e.g., autofluorescence).1. Regularly check for and discard contaminated cultures. 2. Use fresh, properly stored reagents and include appropriate controls. 3. Run a control plate with the compound but without cells to check for interference.

Experimental Protocols

T-Cell Proliferation Assay (Illustrative Example)

This protocol is a general guideline and requires optimization for "this compound."

1. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (for T-cell stimulation).

  • "this compound" stock solution (e.g., 10 mM in DMSO).

  • Cell proliferation reagent (e.g., BrdU, [³H]-thymidine, or a resazurin-based reagent).

  • 96-well cell culture plates.

2. Procedure:

  • Cell Plating: Seed PBMCs at a density of 1 x 10⁵ cells/well in a 96-well plate in a volume of 100 µL of culture medium.

  • Compound Addition:

    • Prepare a serial dilution of "this compound" in culture medium.

    • Add 50 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and no-compound control wells.

  • Cell Stimulation: Add 50 µL of the T-cell stimulant (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement:

    • Add the proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 4-18 hours).

  • Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

3. Data Analysis:

  • Subtract the background signal (unstimulated cells).

  • Normalize the data to the stimulated control (100% proliferation) and the vehicle control.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound in a T-Cell Proliferation Assay

Concentration (nM)% Inhibition (Mean ± SD, n=3)
0.012.5 ± 1.8
0.18.1 ± 3.2
125.6 ± 4.5
1052.3 ± 5.1
10085.7 ± 3.9
100098.2 ± 1.5

Table 2: Comparison of IC50 Values for Cyclosporin A and an Illustrative Derivative

CompoundIC50 (nM)Hill Slope
Cyclosporin A25.41.1
Cyclosporin A-Derivative 19.81.3

Visualizations

G cluster_cell T-Cell cluster_nucleus Nucleus cluster_drug Drug Action TCR TCR Activation CaN Calcineurin TCR->CaN Ca2+ influx NFATp NFAT-P CaN->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 Secretion IL2_mRNA->IL2 Proliferation T-Cell Proliferation IL2->Proliferation CsA Cyclosporin A Derivative Cyp Cyclophilin Complex CsA-Cyp Complex CsA->Complex Cyp->Complex Complex->CaN Inhibits Csa Csa

Caption: Signaling pathway of Cyclosporin A-mediated immunosuppression.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis A Prepare Serial Dilutions of Cyclosporin A Derivative D Add Compound Dilutions A->D B Prepare T-Cell Suspension C Seed T-Cells in 96-well Plate B->C C->D E Add Stimulant (e.g., PHA) D->E F Incubate for 72h E->F G Add Proliferation Reagent F->G H Incubate G->H I Read Plate (Absorbance/Fluorescence) H->I J Normalize Data I->J K Plot Dose-Response Curve J->K L Calculate IC50 K->L

Caption: Experimental workflow for a T-cell proliferation assay.

G Start Problem with Dose-Response Curve? NoResponse No Response / Flat Curve Start->NoResponse Yes HighVariability High Variability Start->HighVariability Yes Inconsistent Inconsistent Results Start->Inconsistent Yes CheckConc Check Compound Concentration Range and Solubility NoResponse->CheckConc CheckPipetting Review Pipetting Technique and Cell Seeding HighVariability->CheckPipetting CheckProtocol Standardize Protocol: Cell Passage, Reagents, Incubation Inconsistent->CheckProtocol End Optimized Curve CheckConc->End CheckPipetting->End CheckProtocol->End

Caption: Troubleshooting decision tree for dose-response curve optimization.

References

Common pitfalls when using "Cyclosporin A-Derivative 1 Free base"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for "Cyclosporin A-Derivative 1 Free base" is limited in publicly available literature. This technical support guide is therefore based on the well-characterized properties and common experimental challenges associated with the parent compound, Cyclosporin A (CsA), and its analogs. Researchers should use this information as a starting point and perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cyclosporin A and its derivatives?

Cyclosporin A (CsA) and its derivatives are potent immunosuppressants. Their primary mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway.[1] The molecule enters the cytoplasm of T-cells and binds to an intracellular protein called cyclophilin.[1] This CsA-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1] By inhibiting calcineurin, CsA prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] This blockage ultimately suppresses the transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2).[1]

Q2: I am observing high levels of cytotoxicity in my primary cell cultures. Could this be an off-target effect?

Yes, this is a significant possibility. While the on-target effect is the inhibition of calcineurin, Cyclosporin A is known to induce direct cellular toxicity, which is considered an off-target effect.[1] This is particularly well-documented in certain primary cells, such as renal proximal tubule cells (nephrotoxicity) and endothelial cells.[1] The observed toxicity could be due to several factors, including the sensitivity of your specific primary cell type, the concentration of the compound, or the vehicle used for dissolution. It is crucial to include a vehicle control in your experiments to differentiate between compound-specific effects and solvent-induced toxicity.[1]

Q3: My compound is precipitating when I add it to my cell culture medium. What can I do to improve solubility?

Poor aqueous solubility is a common issue with Cyclosporin A and its derivatives due to their highly hydrophobic nature.[2][3] Precipitation upon addition to aqueous solutions like cell culture media is often due to "solvent shock."[2] To address this, consider the following troubleshooting steps:

  • Reduce the final concentration of the organic solvent: The final concentration of solvents like DMSO in the cell culture medium should generally be kept below 0.5%, and ideally below 0.1%, to avoid toxicity.[2]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution in the cell culture medium.[2]

  • Add the stock solution dropwise while vortexing: Slowly add the stock solution to the pre-warmed (37°C) medium while gently agitating to ensure rapid and even dispersion.[2]

  • Use alternative solubilization methods: For highly insoluble derivatives, consider using surfactants like Tween 80 or cyclodextrins.[2]

Q4: How should I store stock solutions of this compound?

Stock solutions of Cyclosporin A in organic solvents such as DMSO or ethanol (B145695) should be stored at -20°C and protected from light.[2][4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][4] Aqueous working solutions are generally not stable and should be prepared fresh for each experiment.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound instability or precipitation: The derivative may be unstable in your experimental conditions or precipitating out of solution.Visually inspect the culture medium for any signs of precipitation. Prepare fresh working solutions for each experiment. Ensure the final solvent concentration is not causing the compound to crash out.[1][2]
Primary cell variability: Primary cells can exhibit significant donor-to-donor variability and their characteristics can change with passage number.Use cells from the same donor and with a consistent passage number for a set of experiments. Thoroughly characterize your primary cells.[1]
High background in assays Interference from the compound or solvent: The derivative or the solvent used for dissolution might interfere with the assay reagents or detection method.Run appropriate controls, including a vehicle-only control and a compound-only control (without cells), to assess for any background signal.
No observable effect of the compound Incorrect dosage: The concentration of the derivative may be too low to elicit a biological response.Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay.
Compound degradation: The derivative may have degraded due to improper storage or handling.Ensure stock solutions are stored correctly at -20°C, protected from light, and avoid multiple freeze-thaw cycles.[2][4] Use freshly prepared working solutions.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the parent compound, Cyclosporin A. This information can serve as a useful reference for initiating experiments with "this compound".

Table 1: Solubility of Cyclosporin A in Common Solvents

Solvent Solubility Reference
Dimethyl sulfoxide (B87167) (DMSO)~50-100 mg/mL[4][5][6]
Ethanol~10-200 mg/mL[4][5][6]
MethanolSoluble[2]
AcetoneSoluble[2]
Chloroform~6 mg/mL[6]
WaterSparingly soluble (~6.6 µg/mL)[3]

Table 2: Typical In Vitro Working Concentrations and IC50 Values for Cyclosporin A

Parameter Value Context Reference
Typical Working Concentration~100 nMGeneral in vitro use[4]
IC50 (Calcineurin Inhibition)~5-7 nMCell-free assay[5][7][8]
TC50 (Cytotoxicity)42 µMRat H42E cells[8]
IC50 (Cytotoxicity)30 µMMouse L929 cells (3 days)[8]
IC50 (MLR)19 +/- 4 µg/LHuman 1° MLC[9]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on adherent cell lines.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 24-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well.[10] Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: In Vitro Calcineurin Phosphatase Activity Assay

This protocol provides a general method for assessing the direct inhibitory effect of a compound on calcineurin activity.

Materials:

  • Recombinant human Calcineurin

  • Recombinant human Calmodulin

  • Recombinant human Cyclophilin A

  • Phosphopeptide substrate (e.g., RII phosphopeptide)

  • Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mg/mL BSA, pH 7.5)

  • This compound

  • Malachite Green reagent (for phosphate (B84403) detection)

  • 96-well plate

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer.

  • Reaction Setup: In a 96-well plate, set up the following reactions:

    • Control: Calcineurin, Calmodulin, Cyclophilin A, and vehicle.

    • Test: Calcineurin, Calmodulin, Cyclophilin A, and this compound at various concentrations.

    • Background: All components except the phosphopeptide substrate.

  • Pre-incubation: Pre-incubate the plate at 30°C for 10-15 minutes to allow the compound to bind to the Cyclophilin-Calcineurin complex.

  • Initiate Reaction: Add the phosphopeptide substrate to each well to start the reaction.

  • Incubation: Incubate at 30°C for an appropriate time (e.g., 10-30 minutes).

  • Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of calcineurin inhibition for each concentration of the derivative compared to the control.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_cell T-Cell Antigen Antigen TCR T-Cell Receptor Antigen->TCR 1. Antigen Recognition Ca_increase ↑ [Ca²⁺]i TCR->Ca_increase 2. Signal Transduction Calmodulin Calmodulin Ca_increase->Calmodulin 3. Activation Calcineurin_active Calcineurin (Active) Calmodulin->Calcineurin_active 4. Activation NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P 5. Dephosphorylation NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus 6. Nuclear Translocation IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene 7. Gene Transcription Cyclosporin_A_Derivative Cyclosporin A-Derivative 1 Cyclophilin Cyclophilin Cyclosporin_A_Derivative->Cyclophilin A. Binding CsA_Cyp_Complex CsA-Derivative-Cyclophilin Complex Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin_active B. Inhibition

Caption: Mechanism of action of Cyclosporin A-Derivative 1.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Working_Solutions Prepare Serial Dilutions in Culture Medium Stock_Solution->Working_Solutions Compound_Addition Add Working Solutions and Vehicle Control Working_Solutions->Compound_Addition Cell_Seeding Seed Cells in 96-well Plate (24h incubation) Cell_Seeding->Compound_Addition Incubation Incubate for Desired Time (e.g., 48h) Compound_Addition->Incubation Assay_Measurement Perform Assay (e.g., MTT, Cytokine ELISA) Incubation->Assay_Measurement Data_Acquisition Read Absorbance/ Fluorescence Assay_Measurement->Data_Acquisition Data_Processing Calculate % Viability/ Inhibition vs. Control Data_Acquisition->Data_Processing Results Generate Dose-Response Curves and IC50 Data_Processing->Results

Caption: General experimental workflow for in vitro testing.

References

Validation & Comparative

A Comparative Guide to the Cyclophilin Isoform Selectivity of Cyclosporin A and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Cyclosporin (B1163) A (CsA) and its notable derivatives for various cyclophilin isoforms. As a specific compound named "Cyclosporin A-Derivative 1 Free base" is not identifiable in the reviewed scientific literature, this guide will focus on CsA and two well-characterized derivatives, Voclosporin and Sanglifehrin A, for which comparative data are available.

Cyclophilins are a family of proteins that exhibit peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking.[1] They are the primary intracellular receptors for the immunosuppressive drug Cyclosporin A.[1] The complex formed by CsA and a cyclophilin isoform, most notably cyclophilin A (CypA), binds to and inhibits the phosphatase calcineurin.[2] This action blocks the translocation of the nuclear factor of activated T-cells (NF-AT), a key step in the activation of T-cells and the subsequent inflammatory response.[3]

The various isoforms of cyclophilin are located in different cellular compartments and are involved in a range of biological processes. Therefore, the selectivity of CsA derivatives for specific cyclophilin isoforms is a critical factor in the development of new therapeutics with improved efficacy and reduced side effects.

Comparative Binding Affinity Data

The following table summarizes the reported binding affinities (dissociation constant, Kd, or half-maximal inhibitory concentration, IC50) of Cyclosporin A, Voclosporin, and Sanglifehrin A for different cyclophilin isoforms. Lower values indicate higher binding affinity.

CompoundCyclophilin ACyclophilin BCyclophilin CCyclophilin D
Cyclosporin A (CsA) 13 ± 4 nM (Kd)[2]9.8 nM (Kd)[4]90.8 nM (Kd)[4]Forms complex[3]
Voclosporin (E-ISA247) 15 ± 4 nM (Kd)[2]---
Sanglifehrin A (SfA) 12.8 nM (IC50)[3]Forms complex[3]-Forms complex[3]

"-": Data not available in the reviewed literature.

Signaling Pathway of Cyclosporin A

The binding of Cyclosporin A to a cyclophilin isoform initiates a signaling cascade that ultimately leads to immunosuppression. The following diagram illustrates this pathway.

Cyclosporin A Signaling Pathway Cyclosporin A Signaling Pathway cluster_nucleus Cell Nucleus CsA Cyclosporin A Complex CsA-CypA Complex CsA->Complex Binds CypA Cyclophilin A CypA->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene Gene Transcription (e.g., IL-2) NFAT->Gene Activates

Caption: Cyclosporin A binds to Cyclophilin A, and this complex inhibits calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT, which in turn suppresses gene transcription required for T-cell activation.

Experimental Protocols

The determination of binding affinities of Cyclosporin A derivatives for cyclophilin isoforms is crucial for their characterization. Below are detailed methodologies for two common assays used for this purpose.

Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled ligand from a cyclophilin isoform by a test compound.[5]

Principle: A small, fluorescently labeled molecule (tracer) that binds to a cyclophilin will have a high fluorescence polarization value due to its slow rotation in solution.[6] When an unlabeled test compound competes for the same binding site and displaces the tracer, the tracer's rotation becomes faster, leading to a decrease in fluorescence polarization.[7]

Protocol:

  • Reagent Preparation:

    • FP Assay Buffer: 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol.[5]

    • Cyclophilin Stock Solution: A stock solution of the purified recombinant human cyclophilin isoform is prepared in the FP assay buffer. The final concentration is typically in the nanomolar range.[5]

    • Fluorescent Tracer Stock Solution: A stock solution of a fluorescein-labeled Cyclosporin A analog is prepared in DMSO.[5]

    • Inhibitor Stock Solution: Serial dilutions of the test compound (e.g., Cyclosporin A derivative) are prepared in DMSO.[5]

  • Assay Procedure (384-well plate format):

    • Add 10 µL of FP assay buffer to each well.[5]

    • Add 5 µL of the test inhibitor solution or DMSO (for control) to the appropriate wells.[5]

    • Add 10 µL of the cyclophilin solution to all wells.[5]

    • Add 5 µL of the fluorescent tracer solution to all wells.[5]

    • Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.[5]

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units for each well.

    • Determine the percent displacement for each inhibitor concentration.

    • Plot the percent displacement against the logarithm of the inhibitor concentration and fit the data to a competitive binding curve to determine the IC50 value.[5]

Chymotrypsin-Coupled PPIase Assay

This enzymatic assay measures the PPIase activity of a cyclophilin isoform.[8]

Principle: The assay uses a synthetic peptide substrate, N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, which exists in both cis and trans conformations of the proline residue.[9] Chymotrypsin (B1334515) can only cleave the trans isomer, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm.[10] Cyclophilin catalyzes the conversion of the cis isomer to the trans isomer, thus accelerating the rate of p-nitroaniline release. The inhibitory effect of a compound is determined by measuring the reduction in this rate.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl buffer (pH 7.5).[9]

    • Cyclophilin Stock Solution: A stock solution of the purified recombinant human cyclophilin isoform is prepared in the assay buffer. The final concentration is typically in the low nanomolar range (e.g., 5-10 nM).[5]

    • Chymotrypsin Solution: A solution of α-chymotrypsin is prepared in the assay buffer.

    • Substrate Solution: A stock solution of N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide is prepared in a suitable solvent.

    • Inhibitor Stock Solution: Serial dilutions of the test compound are prepared in DMSO.[5]

  • Assay Procedure (96-well plate format):

    • Add 180 µL of assay buffer to each well.[5]

    • Add 10 µL of the test inhibitor solution or DMSO to the appropriate wells.[5]

    • Add 10 µL of the cyclophilin solution to all wells except the negative control.[5]

    • Pre-incubate the plate at 10°C for 10 minutes.[5]

    • Add 10 µL of the chymotrypsin solution to all wells.[5]

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately measure the absorbance at 390 nm every 30 seconds for 5-10 minutes using a microplate reader.[5]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Experimental Workflow: Fluorescence Polarization Assay

The following diagram outlines the workflow for determining the binding affinity of a Cyclosporin A derivative using a fluorescence polarization assay.

FP Assay Workflow Fluorescence Polarization Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - FP Assay Buffer - Cyclophilin Stock - Fluorescent Tracer - Inhibitor Dilutions plate Plate Dispensing: - Buffer - Inhibitor/DMSO - Cyclophilin - Tracer reagents->plate incubation Incubate at RT (30-60 min) plate->incubation read Read Fluorescence Polarization (mP) incubation->read calc Calculate % Displacement read->calc plot Plot % Displacement vs. [Inhibitor] calc->plot ic50 Determine IC50 Value plot->ic50

Caption: A typical workflow for a fluorescence polarization-based competition assay to determine the IC50 of a test compound.

References

Validating the Inhibitory Effect of Cyclosporin A-Derivative 1 Free base on Calcineurin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the inhibitory effect of "Cyclosporin A-Derivative 1 Free base" on calcineurin, a key phosphatase involved in T-cell activation. As "this compound" is described as a non-immunosuppressive derivative of Cyclosporin A, it is crucial to experimentally determine its activity against calcineurin.[1][2] This guide compares its potential performance with established calcineurin inhibitors, Cyclosporin A and Tacrolimus (FK506), and provides detailed experimental protocols for this validation.

Comparative Analysis of Calcineurin Inhibitors

The following table summarizes the known inhibitory concentrations (IC50) of established calcineurin inhibitors. The entry for "this compound" is presented to be populated with experimentally determined values.

CompoundTarget Protein ComplexIC50 for Calcineurin InhibitionDescription
This compound Cyclophilin (predicted)To be determinedA non-immunosuppressive, ring-opened derivative of Cyclosporin A.[1][2]
Cyclosporin A Cyclophilin~7 nM (in vitro)A potent immunosuppressive agent that forms a complex with cyclophilin to inhibit calcineurin.[3][4][5]
Tacrolimus (FK506) FKBP12~0.1 - 1 nM (cellular assays)A macrolide immunosuppressant that binds to FKBP12 to inhibit calcineurin.[6][7]

Mechanism of Action: Calcineurin Signaling Pathway

Calcineurin, a Ca2+/calmodulin-dependent serine/threonine phosphatase, plays a critical role in T-cell activation.[8] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin.[9] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus.[4][8] In the nucleus, NFAT upregulates the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2), which is essential for T-cell proliferation and the adaptive immune response.[3][8]

Inhibitors like Cyclosporin A and Tacrolimus interrupt this pathway.[3][10] Cyclosporin A first binds to an intracellular protein called cyclophilin, and Tacrolimus binds to FKBP12.[3][10] These drug-immunophilin complexes then bind to calcineurin, sterically blocking its phosphatase activity and preventing the dephosphorylation of NFAT.[4][6][8][11]

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Signal Calmodulin Calmodulin Ca_ion->Calmodulin Activates Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds to Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates CyclosporinA Cyclosporin A or Derivative CsA_Cyp_Complex Drug-Cyclophilin Complex CyclosporinA->CsA_Cyp_Complex Cyclophilin Cyclophilin Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin_active Inhibits IL2_Gene IL-2 Gene Transcription NFAT_n->IL2_Gene Activates

Caption: Calcineurin signaling pathway and its inhibition.

Experimental Protocols

To validate the inhibitory effect of "this compound," a combination of in vitro and cell-based assays is recommended.

In Vitro Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of purified calcineurin and its inhibition by the test compound. Commercially available colorimetric assay kits are often used for this purpose.[12][13]

Principle: The assay measures the dephosphorylation of a specific substrate, the RII phosphopeptide, by calcineurin. The amount of free phosphate (B84403) released is quantified using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.

Materials:

  • Purified recombinant human calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, pH 7.5)

  • Malachite green reagent

  • "this compound," Cyclosporin A, and Tacrolimus (as a negative control in the absence of FKBP12, or positive control with FKBP12)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, calmodulin, and purified calcineurin.

  • Add serial dilutions of "this compound" or control inhibitors to the wells of a 96-well plate.

  • Add the calcineurin reaction mixture to the wells.

  • Initiate the reaction by adding the RII phosphopeptide substrate.

  • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at ~620 nm after color development.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based NFAT Reporter Assay

This assay assesses the inhibitory effect of the compound on the calcineurin signaling pathway within a cellular context, typically using a T-cell line like Jurkat.[9]

Principle: Jurkat T-cells are engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NFAT-responsive promoter. Activation of the TCR signaling cascade leads to calcineurin activation, NFAT translocation, and subsequent expression of the reporter gene. A decrease in reporter gene expression in the presence of the test compound indicates inhibition of the calcineurin-NFAT pathway.

Materials:

  • Jurkat T-cells stably transfected with an NFAT-reporter construct

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activators (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies)

  • "this compound," Cyclosporin A, and Tacrolimus

  • Luciferase assay reagent and a luminometer (for luciferase reporters) or a flow cytometer/fluorescence microscope (for GFP reporters)

  • 96-well cell culture plates

Procedure:

  • Seed the NFAT-reporter Jurkat cells in a 96-well plate.

  • Treat the cells with serial dilutions of "this compound" or control inhibitors for a predetermined time (e.g., 1 hour).

  • Stimulate the cells with T-cell activators (e.g., PMA and ionomycin) to induce calcineurin signaling.

  • Incubate the cells for an appropriate period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Measure the reporter gene activity (luciferase activity or GFP fluorescence).

  • Calculate the percentage of inhibition of NFAT activation for each compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for validating the calcineurin inhibitory activity of a test compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Compound_Dilution_in_vitro Prepare Serial Dilutions of Test Compound Prepare_Reagents->Compound_Dilution_in_vitro Incubate_in_vitro Incubate Compound with Calcineurin Compound_Dilution_in_vitro->Incubate_in_vitro Add_Substrate Add RII Substrate Incubate_in_vitro->Add_Substrate Measure_Activity Measure Phosphatase Activity (Absorbance) Add_Substrate->Measure_Activity Calculate_IC50_in_vitro Calculate IC50 Measure_Activity->Calculate_IC50_in_vitro Compare_Results Compare with Known Inhibitors Calculate_IC50_in_vitro->Compare_Results Culture_Cells Culture NFAT-Reporter Jurkat T-Cells Compound_Dilution_cellular Prepare Serial Dilutions of Test Compound Culture_Cells->Compound_Dilution_cellular Treat_Cells Treat Cells with Compound Compound_Dilution_cellular->Treat_Cells Stimulate_Cells Stimulate Cells (PMA/Ionomycin) Treat_Cells->Stimulate_Cells Measure_Reporter Measure Reporter Gene Expression Stimulate_Cells->Measure_Reporter Calculate_IC50_cellular Calculate IC50 Measure_Reporter->Calculate_IC50_cellular Calculate_IC50_cellular->Compare_Results Start Start->Prepare_Reagents Start->Culture_Cells

Caption: Workflow for validating calcineurin inhibition.

By following these protocols, researchers can generate the necessary quantitative data to objectively assess the calcineurin inhibitory potential of "this compound" and compare its performance against standard immunosuppressive agents. This will clarify its mechanism of action and its potential applications in research and drug development.

References

Comparative Efficacy of Cyclosporin A-Derivative 1 Free base and Standard Calcineurin Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Preclinical Profile of a Non-Immunosuppressive Cyclosporin A Derivative.

This guide provides a comparative analysis of "Cyclosporin A-Derivative 1 Free base" alongside the well-established immunosuppressants, Cyclosporin A (CsA) and Tacrolimus. While Cyclosporin A and Tacrolimus are potent calcineurin inhibitors widely used in preclinical and clinical settings, "this compound" is identified as a non-immunosuppressive crystalline intermediate. This guide will objectively present the available data, detail the mechanisms of action of the active comparators, and provide standard experimental protocols relevant to the assessment of immunosuppressive drugs.

Executive Summary

"this compound" is a synthetic intermediate derived from the ring-opening of Cyclosporin A. Unlike its parent compound, it does not possess immunosuppressive properties. In contrast, Cyclosporin A and Tacrolimus are potent immunosuppressants that function by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. This guide will explore the preclinical data supporting the efficacy of Cyclosporin A and Tacrolimus and contextualize the profile of "this compound" as a non-immunosuppressive agent.

Mechanism of Action

The immunosuppressive effects of Cyclosporin A and Tacrolimus are mediated through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2]

Cyclosporin A: Upon entering a T-lymphocyte, Cyclosporin A binds to the cytosolic protein cyclophilin.[2][3] This Cyclosporin A-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.[3][4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[2][3] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[2][3] The suppression of IL-2 production leads to a reduction in T-cell proliferation and activation.[3]

Tacrolimus (FK-506): Tacrolimus also inhibits calcineurin, but it does so by first forming a complex with a different immunophilin, the FK506-binding protein 12 (FKBP12).[1][5] The Tacrolimus-FKBP12 complex then binds to calcineurin, effectively blocking its ability to dephosphorylate NFAT.[5] This leads to the same downstream effect as Cyclosporin A: the inhibition of IL-2 gene transcription and subsequent suppression of the T-cell mediated immune response.[5] Tacrolimus is noted to be significantly more potent than Cyclosporin A.[5]

This compound: As a ring-opened, non-immunosuppressive intermediate, "this compound" is not expected to interact with cyclophilin in a manner that leads to the inhibition of calcineurin. Its altered structure prevents the formation of the necessary conformation to bind to and inhibit the enzyme.

Below is a diagram illustrating the signaling pathways for Cyclosporin A and Tacrolimus.

G Calcineurin Signaling Pathway Inhibition cluster_0 T-Cell Activation cluster_1 Drug Action TCR T-Cell Receptor (TCR) Antigen Presentation Ca_influx Ca2+ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene IL2 IL-2 Production IL2_gene->IL2 T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin Binds CsA_complex CsA-Cyclophilin Complex Cyclophilin->CsA_complex CsA_complex->Calcineurin Inhibits Tac Tacrolimus FKBP12 FKBP12 Tac->FKBP12 Binds Tac_complex Tacrolimus-FKBP12 Complex FKBP12->Tac_complex Tac_complex->Calcineurin Inhibits

Caption: Inhibition of the Calcineurin/NFAT signaling pathway by Cyclosporin A and Tacrolimus.

Preclinical Efficacy Comparison

The following tables summarize the preclinical efficacy of Cyclosporin A and Tacrolimus in standard immunosuppression models. Due to its non-immunosuppressive nature, there is no comparable efficacy data for "this compound."

Table 1: In Vitro Immunosuppressive Activity

CompoundAssaySpeciesKey Findings
Cyclosporin A Mixed Lymphocyte Reaction (MLR)Human, MouseInhibition of T-cell proliferation in response to allogeneic stimulation.
Cytotoxic T-Lymphocyte (CTL) AssayMouseInhibition of the generation and function of cytotoxic T-cells.
Tacrolimus Mixed Lymphocyte Reaction (MLR)Human, MousePotent inhibition of T-cell proliferation, often at lower concentrations than CsA.
Cytotoxic T-Lymphocyte (CTL) AssayMouseStrong suppression of CTL activity.
This compound N/AN/ANot reported to have immunosuppressive activity.

Table 2: In Vivo Immunosuppressive Activity

CompoundAnimal ModelSpeciesKey Findings
Cyclosporin A Graft-versus-Host Disease (GVHD)MouseAmelioration of GVHD symptoms and improved survival.
Organ Transplantation (e.g., skin, heart)Rat, MouseProlongation of allograft survival.
Tacrolimus Graft-versus-Host Disease (GVHD)MouseSignificant reduction in GVHD severity and mortality, often superior to CsA.
Organ Transplantation (e.g., kidney, liver)VariousMarked prolongation of graft survival, considered a cornerstone immunosuppressant.[6]
This compound N/AN/ANot expected to show efficacy in these models.

Detailed Experimental Protocols

To facilitate the evaluation of potential immunosuppressive compounds, detailed methodologies for key preclinical assays are provided below.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the proliferative response of T-lymphocytes from one donor (responder cells) to lymphocytes from a genetically different donor (stimulator cells).

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Inactivation: Treat the stimulator PBMCs with mitomycin C (25-50 µg/mL) or irradiation to prevent their proliferation.

  • Co-culture: Co-culture a fixed number of responder cells with varying concentrations of the inactivated stimulator cells in a 96-well plate.

  • Compound Treatment: Add the test compounds (e.g., Cyclosporin A, Tacrolimus) at various concentrations to the co-cultures.

  • Proliferation Assay: After 4-5 days of incubation, assess T-cell proliferation using methods such as [³H]-thymidine incorporation, BrdU incorporation, or CFSE dye dilution followed by flow cytometry analysis.

  • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the untreated control.

G Mixed Lymphocyte Reaction (MLR) Workflow cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Readout PBMC_A Isolate PBMCs (Donor A - Responder) Co_culture Co-culture Responder & Stimulator Cells (96-well plate) PBMC_A->Co_culture PBMC_B Isolate PBMCs (Donor B - Stimulator) Inactivate Inactivate Stimulator Cells (Mitomycin C / Irradiation) PBMC_B->Inactivate Inactivate->Co_culture Add_compound Add Test Compound Co_culture->Add_compound Incubate Incubate (4-5 days) Add_compound->Incubate Prolif_assay Assess Proliferation ([3H]-thymidine, BrdU, CFSE) Incubate->Prolif_assay Analysis Data Analysis (% Inhibition) Prolif_assay->Analysis

Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.

In Vivo Graft-versus-Host Disease (GVHD) Model

This model is used to evaluate the efficacy of immunosuppressive agents in preventing or treating GVHD, a major complication of allogeneic hematopoietic stem cell transplantation.

Protocol:

  • Recipient Preparation: Recipient mice (e.g., BALB/c) are lethally irradiated to ablate their hematopoietic system.

  • Donor Cell Transplantation: Donor bone marrow cells and splenocytes (containing T-cells) from a mismatched strain (e.g., C57BL/6) are injected intravenously into the recipient mice.

  • Compound Administration: The test compound is administered to the recipient mice according to a predetermined dosing schedule (prophylactic or therapeutic).

  • Monitoring: Monitor the mice daily for clinical signs of GVHD, including weight loss, hunched posture, ruffled fur, and diarrhea. A scoring system is typically used to quantify disease severity.

  • Survival Analysis: Record the survival of the mice over a period of several weeks.

  • Histopathology: At the end of the study, or upon euthanasia, target organs (e.g., liver, skin, gut) are collected for histopathological analysis to assess the extent of tissue damage.

G Graft-versus-Host Disease (GVHD) Model Workflow cluster_0 Model Induction cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Irradiate Lethal Irradiation of Recipient Mice Transplant IV Injection of Donor Bone Marrow & Splenocytes Irradiate->Transplant Treatment Administer Test Compound Transplant->Treatment Monitor Daily Monitoring (Weight, Clinical Score) Treatment->Monitor Survival Record Survival Monitor->Survival Histology Histopathology of Target Organs Survival->Histology

Caption: Experimental workflow for a murine model of Graft-versus-Host Disease (GVHD).

Conclusion

"this compound" is a non-immunosuppressive intermediate in the synthesis of Cyclosporin A derivatives. As such, it does not exhibit the preclinical efficacy seen with its parent compound, Cyclosporin A, or the more potent calcineurin inhibitor, Tacrolimus. This guide provides a clear comparison of the known preclinical profiles of these compounds, highlighting the established immunosuppressive activity of Cyclosporin A and Tacrolimus, which serve as benchmark agents in the field of immunosuppression research. The detailed experimental protocols and pathway diagrams included are intended to aid researchers in the evaluation of novel immunomodulatory agents.

References

Comparative cytotoxicity of "Cyclosporin A-Derivative 1 Free base" on immune cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Cyclosporin (B1163) A and its derivatives on various immune cells. While specific quantitative cytotoxicity data for "Cyclosporin A-Derivative 1 Free base" is not publicly available, it is described as a crystalline intermediate derived from Cyclosporin A, suggesting a similar mechanism of action. This document summarizes the available data for Cyclosporin A and other derivatives to offer a comparative perspective.

Data Presentation: Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the effects of Cyclosporin A and its derivatives on different immune cell types. It is important to note that Cyclosporin A's primary effect is immunosuppression by inhibiting T-cell activation, rather than direct cytotoxicity at therapeutic concentrations. Cytotoxic effects are generally observed at higher concentrations.[1][2][3]

CompoundCell TypeEndpoint MeasuredConcentration/IC50/CC50Reference(s)
Cyclosporin A Human Peripheral Blood Mononuclear Cells (PBMCs)Inhibition of cell proliferation100-1000 ng/mL (significant inhibition)[4]
Human Peripheral Blood Mononuclear Cells (PBMCs)Inhibition of IFN-γ productionIC50: ~309 µg/L
Proliferating T-cellsGeneral cytotoxic effects500-1000 ng/mL[3]
Human T-cellsInduction of apoptosis10 µM[5]
Human Tonsillar B-lymphocytesInhibition of proliferation (PWM-induced)Strong inhibition (concentration not specified)[6]
Human Tonsillar B-lymphocytesInhibition of proliferation (SA-induced)Strong inhibition (concentration not specified)[6]
B-chronic lymphocytic leukemia (B-CLL) cellsInhibition of cytokine-induced proliferationOptimal concentration: 100 ng/mL (approx. 90% inhibition)[7]
Dihydrocyclosporin A Mouse Macrophage Cell Line (RAW264.7)Cytotoxicity (CC50)7.98 µM (24h), 6.65 µM (48h)[8]
Cyclosporin G Human LymphocytesInhibition of mitogen-induced proliferationIC50: 60 +/- 7 µg/L
This compound Immune CellsCytotoxicityNo data available

Note: IC50 (half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells in vitro.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature to assess the cytotoxicity and immunomodulatory effects of Cyclosporin A and its derivatives are provided below.

Cell Proliferation Assay (e.g., using [3H]-Thymidine Incorporation)

This assay measures the proliferation of immune cells in response to stimuli.

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Stimulation: Plate the PBMCs in 96-well plates and stimulate them with a mitogen such as phytohemagglutinin (PHA) or pokeweed mitogen (PWM), or specific antigens.

  • Treatment: Add various concentrations of the test compounds (e.g., Cyclosporin A, its derivatives) to the wells at the time of stimulation. Include a vehicle control (e.g., DMSO).

  • [3H]-Thymidine Incorporation: After a specific incubation period (e.g., 72 hours), add [3H]-thymidine to each well and incubate for an additional 18 hours. During this time, proliferating cells will incorporate the radioactive thymidine (B127349) into their DNA.

  • Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The level of radioactivity is proportional to the rate of cell proliferation.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (e.g., using Propidium (B1200493) Iodide Staining and Flow Cytometry)

This method quantifies the percentage of dead cells in a population.

  • Cell Culture and Treatment: Culture immune cells (e.g., Jurkat T-cells, PBMCs) in appropriate media and treat with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Staining: After treatment, harvest the cells and wash them with phosphate-buffered saline (PBS). Resuspend the cells in a staining buffer containing propidium iodide (PI). PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter dead cells and bind to DNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a laser and detect the emitted fluorescence. The percentage of PI-positive cells represents the percentage of dead cells in the population.

  • Data Analysis: Plot the percentage of cell death against the concentration of the test compound to generate a dose-response curve and calculate the CC50 value.

Cytokine Production Assay (e.g., ELISA)

This assay measures the production of specific cytokines by immune cells.

  • Cell Culture, Stimulation, and Treatment: Culture immune cells as described above and stimulate them with an appropriate agent (e.g., anti-CD3/CD28 antibodies for T-cells). Add the test compounds at various concentrations.

  • Supernatant Collection: After a defined incubation period (e.g., 48 hours), centrifuge the culture plates and collect the supernatants.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercially available ELISA kit to quantify the concentration of a specific cytokine (e.g., IFN-γ, IL-2) in the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the cytokine in each sample by comparing the absorbance to a standard curve. Calculate the percentage of inhibition of cytokine production and the IC50 value.

Mandatory Visualization

Signaling Pathway: Calcineurin-NFAT Pathway Inhibition by Cyclosporin A

The primary mechanism of action of Cyclosporin A is the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation and cytokine production.

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C TCR->PLC Signal IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ IP3->Ca Releases from ER Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin Calcineurin (Inactive) Calmodulin->Calcineurin Activates Calcineurin_A Calcineurin (Active) Calcineurin->Calcineurin_A NFAT_P NFAT-P (Inactive) Calcineurin_A->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_N NFAT NFAT->NFAT_N Translocation Cyclophilin Cyclophilin CsA_Complex CsA-Cyclophilin Complex Cyclophilin->CsA_Complex CsA Cyclosporin A CsA->Cyclophilin Binds CsA_Complex->Calcineurin_A Inhibits Gene Gene Transcription (e.g., IL-2) NFAT_N->Gene Activates

Caption: Cyclosporin A inhibits the Calcineurin-NFAT signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates a general workflow for assessing the cytotoxicity of a compound on immune cells in vitro.

Cytotoxicity_Workflow cluster_assays 4. Assess Cytotoxicity start Start cell_culture 1. Isolate and Culture Immune Cells (e.g., PBMCs, Jurkat) start->cell_culture treatment 2. Treat Cells with Cyclosporin A Derivative (and Controls) cell_culture->treatment incubation 3. Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation viability_assay Viability Assay (e.g., MTT, Trypan Blue) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis_assay membrane_integrity_assay Membrane Integrity Assay (e.g., LDH Release) incubation->membrane_integrity_assay data_analysis 5. Data Acquisition and Analysis (e.g., Flow Cytometry, Spectrophotometry) viability_assay->data_analysis apoptosis_assay->data_analysis membrane_integrity_assay->data_analysis results 6. Determine IC50/CC50 Values and Compare Cytotoxicity data_analysis->results end End results->end

Caption: General workflow for in vitro cytotoxicity assessment of a compound.

References

Assessing the Specificity of Cyclosporin A-Derivative 1 Free Base in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cellular specificity of "Cyclosporin A-Derivative 1 Free base" by comparing its performance against Cyclosporin (B1163) A (CsA) and other well-characterized derivatives. The following sections detail the primary signaling pathway, comparative performance data in key cellular assays, and the experimental protocols required to generate such data.

The Calcineurin Signaling Pathway: The Primary Target of Cyclosporin A and its Derivatives

Cyclosporin A and its analogs primarily exert their immunosuppressive effects by inhibiting the calcineurin signaling pathway in T-cells.[1] This pathway is crucial for the activation of T-cells and the subsequent inflammatory response. The mechanism involves the binding of the drug to an intracellular protein, cyclophilin A (CypA).[1] This drug-CypA complex then binds to and inhibits the phosphatase activity of calcineurin.[1] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is a potent T-cell growth factor.[2]

Figure 1: Simplified signaling pathway of Cyclosporin A and its derivatives.

Comparative Performance in Cellular Assays

The specificity and potency of "this compound" can be quantitatively assessed and compared to other Cyclosporin A analogs using a panel of in vitro cellular assays. The key parameters for comparison include binding affinity to Cyclophilin A, inhibition of calcineurin phosphatase activity, and the ultimate effect on T-cell proliferation.

Cyclophilin A Binding Affinity

This assay measures the binding affinity of the compound to its intracellular target, Cyclophilin A. A lower dissociation constant (Kd) or inhibition constant (Ki) indicates a higher binding affinity.

CompoundCyclophilin A Binding Affinity (Kd/Ki)
This compound Data to be determined
Cyclosporin A13 ± 4 nM (Kd)[1]
Voclosporin15 ± 4 nM (Kd)[1]
AlisporivirHigh affinity (specific value not available)[1]
NIM811Higher affinity than Cyclosporin A (specific value not available)[1]
Cyclosporin GData not readily available
Calcineurin Inhibition

This assay determines the concentration of the compound required to inhibit 50% of the calcineurin phosphatase activity (IC50). A lower IC50 value signifies more potent inhibition.

CompoundCalcineurin Inhibition (IC50)
This compound Data to be determined
Cyclosporin A~2 µg/L (in culture medium)[1]
VoclosporinIncreased inhibition compared to CsA (specific value not available)[1]
AlisporivirNon-immunosuppressive, does not significantly inhibit calcineurin[1]
NIM811Non-immunosuppressive, does not significantly inhibit calcineurin
Cyclosporin GData not readily available
T-Cell Proliferation Inhibition

This assay measures the ability of the compound to suppress the proliferation of T-cells, which is the ultimate downstream effect of calcineurin inhibition. A lower IC50 value indicates greater immunosuppressive activity.

CompoundT-Cell Proliferation Inhibition (IC50)
This compound Data to be determined
Cyclosporin A19 ± 4 µg/L (alloantigen-induced)[1]
VoclosporinMore potent than Cyclosporin A (specific value not available)[1]
AlisporivirDoes not inhibit T-cell activation; can enhance antigen-specific CD8+ T-cell activation[1]
NIM811Data not readily available
Cyclosporin GSimilar to Cyclosporin A[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

T-Cell Proliferation Assay (CFSE-based)

This method utilizes Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation via flow cytometry.

Workflow:

T-Cell Proliferation Assay Workflow start Start isolate_pbmcs Isolate Peripheral Blood Mononuclear Cells (PBMCs) start->isolate_pbmcs label_cfse Label PBMCs with CFSE isolate_pbmcs->label_cfse culture Culture PBMCs with T-cell stimulus (e.g., anti-CD3/CD28) and varying concentrations of test compounds label_cfse->culture incubate Incubate for 3-5 days culture->incubate analyze Analyze CFSE dilution by flow cytometry incubate->analyze end End analyze->end

Figure 2: Workflow for CFSE-based T-cell proliferation assay.

Protocol:

  • Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in PBS and add CFSE to a final concentration of 0.5-5 µM. Incubate for 10 minutes at 37°C. Quench the labeling reaction by adding fetal bovine serum.

  • Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Stimulation and Treatment: Add a T-cell stimulus (e.g., anti-CD3/CD28 beads or PHA) and serial dilutions of "this compound," Cyclosporin A, and other comparators.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division. The percentage of proliferating cells is determined by gating on the cells that have diluted the CFSE dye.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of proliferation against the log of the compound concentration.

Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay measures the phosphatase activity of calcineurin by detecting the amount of phosphate (B84403) released from a specific substrate.

Workflow:

Calcineurin Activity Assay Workflow start Start prepare_lysates Prepare cell or tissue lysates start->prepare_lysates incubate_reaction Incubate lysates with RII phosphopeptide substrate and test compounds prepare_lysates->incubate_reaction stop_reaction Stop reaction and add Malachite Green reagent incubate_reaction->stop_reaction measure_absorbance Measure absorbance at ~620 nm stop_reaction->measure_absorbance calculate_activity Calculate phosphate released and determine % inhibition measure_absorbance->calculate_activity end End calculate_activity->end

Figure 3: Workflow for colorimetric calcineurin activity assay.

Protocol:

  • Prepare Cell Lysates: Prepare lysates from activated T-cells or a relevant cell line.

  • Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer containing calmodulin, and serial dilutions of the test compounds.

  • Initiate Reaction: Add the RII phosphopeptide substrate to initiate the phosphatase reaction.

  • Incubation: Incubate the plate at 30°C for an appropriate time (e.g., 20-30 minutes).

  • Stop Reaction and Color Development: Stop the reaction by adding a Malachite Green-based reagent, which forms a colored complex with the free phosphate released.

  • Measure Absorbance: Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis: Generate a phosphate standard curve to quantify the amount of phosphate released. Calculate the percentage of calcineurin activity inhibition for each compound concentration and determine the IC50 value.

Cyclophilin A Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from Cyclophilin A.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a stock solution of recombinant human Cyclophilin A, a fluorescently labeled Cyclosporin A derivative (tracer), and serial dilutions of the test compounds.

  • Assay Setup: In a 384-well black plate, add the assay buffer, test compound dilutions, Cyclophilin A solution, and the fluorescent tracer.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (mP) of each well using a suitable plate reader.

  • Data Analysis: The binding of the tracer to Cyclophilin A results in a high mP value. Displacement of the tracer by the test compound leads to a decrease in the mP value. Calculate the percent displacement for each concentration of the test compound and determine the Ki or IC50 value.

Conclusion

This guide provides a comprehensive framework for the cellular characterization of "this compound." By systematically evaluating its performance in Cyclophilin A binding, calcineurin inhibition, and T-cell proliferation assays and comparing the results with established Cyclosporin A analogs, researchers can obtain a clear understanding of its specificity, potency, and potential as a novel immunomodulatory agent. The provided protocols offer standardized methods to generate robust and reproducible data for informed decision-making in drug discovery and development.

References

Comparative Cross-Reactivity Analysis: Cyclosporin A vs. A Non-Immunosuppressive Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of the well-established immunosuppressant Cyclosporin (B1163) A (CsA) and a representative non-immunosuppressive analog, referred to herein as "Cyclosporin A-Derivative 1 Free base." The development of CsA derivatives that retain certain biological activities while eliminating immunosuppressive effects is a key area of research for therapeutic applications beyond immunosuppression. Understanding their differential interactions with key cellular targets is crucial for advancing this research.

The Calcineurin-NFAT Signaling Pathway: The Core of Cyclosporin A's Immunosuppressive Action

Cyclosporin A exerts its primary immunosuppressive effect by inhibiting the Calcineurin-NFAT signaling pathway, which is pivotal for the activation of T-cells.[1] In an activated T-cell, intracellular calcium levels rise, leading to the activation of calmodulin. The calcium-calmodulin complex then activates calcineurin, a serine/threonine phosphatase.[2] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[1][3] This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus.[3] Once in the nucleus, NFAT promotes the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2), which is a critical driver of T-cell proliferation and the adaptive immune response.[1]

Cyclosporin A disrupts this cascade by first binding to a highly abundant intracellular protein called cyclophilin A (CypA).[1] It is the resulting CsA-CypA complex, not CsA alone, that is the active inhibitor of calcineurin.[3] This complex binds to calcineurin, sterically hindering its ability to dephosphorylate NFAT.[3] Consequently, NFAT remains phosphorylated and trapped in the cytoplasm, IL-2 production is suppressed, and T-cell activation is halted.

Calcineurin_NFAT_Pathway cluster_outside Extracellular Space cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR_Activation T-Cell Receptor Activation Ca_Influx Ca²⁺ Influx TCR_Activation->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene translocates & activates CypA Cyclophilin A (CypA) CsA_CypA_Complex CsA-CypA Complex CypA->CsA_CypA_Complex CsA Cyclosporin A CsA->CypA binds CsA_CypA_Complex->Calcineurin_active inhibits

Figure 1. The Calcineurin-NFAT signaling pathway and the inhibitory action of Cyclosporin A.

Comparative Cross-Reactivity Profile

Non-immunosuppressive derivatives of CsA are typically modified in a way that preserves their ability to bind to cyclophilin A, but prevents the resulting complex from inhibiting calcineurin. This selective loss of function is the basis for their lack of immunosuppressive activity. The following table summarizes the expected comparative data between CsA and our representative non-immunosuppressive analog, "this compound."

Target / ActivityCyclosporin A (CsA)This compoundRationale for Difference
Cyclophilin A Binding (Kd) High Affinity (~37 nM)[4]High Affinity (Comparable to CsA)Structural modifications are designed to be distant from the cyclophilin-binding domain.
Calcineurin Inhibition (IC50) Potent InhibitionNo Significant InhibitionThe key structural changes prevent the drug-cyclophilin complex from binding to and inhibiting calcineurin.[5]
T-Cell Proliferation Inhibition Strong InhibitionNo Significant InhibitionLack of calcineurin inhibition means the NFAT pathway remains active, allowing T-cell proliferation.[6]

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on a series of well-defined in vitro assays. Below are the methodologies for the key experiments used to generate the comparative data.

Experimental_Workflow Start Test Compounds (CsA & Derivative 1) Binding_Assay Assay 1: Cyclophilin A Competitive Binding Assay Start->Binding_Assay Enzyme_Assay Assay 2: In Vitro Calcineurin Activity Assay Start->Enzyme_Assay Cell_Assay Assay 3: T-Cell Proliferation Assay Start->Cell_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Binding Affinity (Kd) Enzyme_Assay->Data_Analysis Inhibitory Potency (IC50) Cell_Assay->Data_Analysis Functional Effect Conclusion Determine Cross-Reactivity Profile Data_Analysis->Conclusion

Figure 2. Experimental workflow for assessing the cross-reactivity of CsA and its derivatives.

Cyclophilin A Competitive Binding Assay

This assay quantifies the binding affinity of a test compound to Cyclophilin A (CypA) by measuring its ability to compete with a labeled CsA probe.[7][8]

  • Objective: To determine the dissociation constant (Kd) of the test compound for CypA.

  • Principle: An unlabeled test compound (e.g., Derivative 1) competes with a fluorescently-labeled CsA derivative for binding to a fixed amount of recombinant CypA. The decrease in fluorescence polarization is proportional to the amount of labeled probe displaced by the test compound.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the test compound and a positive control (unlabeled CsA). Prepare a solution of recombinant human CypA and a solution of a fluorescently-labeled CsA derivative.

    • Assay Plate Setup: In a 96-well plate, add the serially diluted test compounds or control. Include wells for total binding (labeled probe + CypA, no competitor) and a blank (assay buffer only).

    • Binding Reaction: Add the fluorescently-labeled CsA derivative to all wells (except the blank), followed by the CypA solution to initiate the binding reaction.

    • Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium (typically 60 minutes).

    • Detection: Measure the fluorescence polarization using a compatible plate reader.

    • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the labeled probe binding (IC50). This value is then used to calculate the Kd.

In Vitro Calcineurin Phosphatase Activity Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of calcineurin.[9][10]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on calcineurin activity.

  • Principle: The assay measures the amount of free phosphate (B84403) released by the action of calcineurin on a specific phosphopeptide substrate (RII phosphopeptide). The released phosphate is detected by a Malachite Green-based reagent, which forms a colored complex that can be measured spectrophotometrically.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the test compound-CypA complex (pre-incubated) and a positive control (CsA-CypA complex). Prepare a reaction buffer containing calmodulin, and a solution of the RII phosphopeptide substrate.

    • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound-CypA complexes, and purified active calcineurin enzyme.

    • Enzymatic Reaction: Equilibrate the plate to 30°C for 10 minutes. Initiate the reaction by adding the phosphopeptide substrate to each well.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

    • Termination and Detection: Stop the reaction by adding the Malachite Green-based detection reagent. This reagent will react with the free phosphate released during the reaction.

    • Measurement: After a short incubation for color development, measure the absorbance at ~620 nm using a microplate reader.

    • Data Analysis: Construct a dose-response curve and determine the IC50 value for the inhibition of calcineurin activity.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

The MLR is a functional assay that assesses the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to alloantigen stimulation.

  • Objective: To evaluate the functional immunosuppressive activity of the test compound.

  • Principle: T-cells from one donor (responder cells) will proliferate when co-cultured with peripheral blood mononuclear cells (PBMCs) from an HLA-mismatched donor (stimulator cells). An immunosuppressive agent will inhibit this proliferation.

  • Methodology:

    • Cell Preparation: Isolate PBMCs from two healthy, HLA-mismatched donors. Treat the stimulator cells with a mitotic inhibitor (e.g., mitomycin C) to prevent their proliferation.

    • Co-culture Setup: In a 96-well plate, co-culture a fixed number of responder cells with the treated stimulator cells. Add serial dilutions of the test compound (Derivative 1) and controls (CsA and vehicle).

    • Incubation: Culture the cells for 4-5 days in a humidified CO2 incubator.

    • Proliferation Measurement: On the final day, add a proliferation marker, such as ³H-thymidine or a non-radioactive alternative (e.g., BrdU), to the cultures and incubate for an additional 18-24 hours.

    • Detection: Harvest the cells and measure the incorporation of the proliferation marker. For ³H-thymidine, this is done using a scintillation counter. For BrdU, an ELISA-based colorimetric detection is used.

    • Data Analysis: Calculate the percentage of proliferation inhibition at each concentration of the test compound compared to the vehicle control.

Conclusion

The comparative analysis of Cyclosporin A and its non-immunosuppressive derivatives is fundamental to modern drug development. By utilizing a tiered experimental approach—from target binding and enzymatic inhibition to functional cellular assays—researchers can precisely characterize the cross-reactivity profile of novel compounds. The distinction between binding to cyclophilin and the subsequent inhibition of calcineurin is the critical determinant of immunosuppressive activity. This guide demonstrates that a compound like "this compound" can be designed to engage its primary binding partner, Cyclophilin A, without affecting the downstream calcineurin-NFAT signaling pathway, thereby eliminating its immunosuppressive properties and opening avenues for other potential therapeutic applications.

References

Benchmarking Cyclosporin A-Derivative 1 Free Base Against Industry-Standard Immunosuppressants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel immunosuppressive agent, Cyclosporin A-Derivative 1 Free base, with established industry-standard immunosuppressants: Cyclosporin A, Tacrolimus (B1663567), Sirolimus, and Mycophenolate Mofetil. The following sections detail the mechanisms of action, comparative efficacy, and the experimental protocols used for these assessments.

Disclaimer: As "this compound" is a novel compound with limited publicly available data, its performance metrics are benchmarked against its parent compound, Cyclosporin A. The data presented for Cyclosporin A serves as a proxy for the derivative, assuming a similar mechanism and potency.

Mechanism of Action Overview

Immunosuppressive drugs primarily function by inhibiting the activation, proliferation, and cytokine production of immune cells, particularly T-lymphocytes.[1]

  • Cyclosporin A and its Derivatives: These compounds act as calcineurin inhibitors.[2] They bind to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[2][3][4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial step for its translocation to the nucleus.[2] By blocking NFAT, the transcription of key cytokine genes, most notably Interleukin-2 (IL-2), is suppressed, leading to reduced T-cell activation and proliferation.[2][5][6]

  • Tacrolimus: Similar to Cyclosporin A, Tacrolimus is a calcineurin inhibitor. However, it binds to a different immunophilin, the FK-binding protein 12 (FKBP12).[7] The Tacrolimus-FKBP12 complex then inhibits calcineurin, leading to the same downstream effects of reduced IL-2 production and T-cell suppression.[7][8]

  • Sirolimus (Rapamycin): Sirolimus also binds to FKBP12 but does not inhibit calcineurin. Instead, the Sirolimus-FKBP12 complex inhibits the mammalian target of rapamycin (B549165) (mTOR), a protein kinase that is critical for cell cycle progression from the G1 to the S phase.[7][9][10] By blocking mTOR, Sirolimus suppresses cytokine-driven T-lymphocyte proliferation.[9]

  • Mycophenolate Mofetil (MMF): MMF is a prodrug that is converted to its active form, mycophenolic acid (MPA).[9][11] MPA is a potent, reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of purine (B94841) nucleotides.[9][11][12] Since lymphocytes are highly dependent on this pathway for their proliferation, MPA selectively inhibits the proliferation of T and B cells.[11][12]

Comparative Efficacy Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compared immunosuppressants in key in vitro assays. These values indicate the concentration of the drug required to inhibit 50% of a specific biological activity.

Immunosuppressant T-Cell Proliferation IC50 IL-2 Production IC50 Primary Mechanism of Action
This compound Data not available (assumed similar to Cyclosporin A)Data not available (assumed similar to Cyclosporin A)Calcineurin Inhibition
Cyclosporin A 0.2 - 0.6 ng/mL[3]~10⁻⁶ M[9]Calcineurin Inhibition
Tacrolimus 3.125 ng/mL[13][14][15]0.02 - 0.11 ng/mL[5]Calcineurin Inhibition
Sirolimus 10 ng/mL (for CMV-specific CD8+ T cells)[16]Not applicable (downstream of IL-2 signaling)mTOR Inhibition
Mycophenolate Mofetil (as MPA) Strongly inhibitory at clinically relevant concentrations[11][17]Mildly suppressive[11][17]IMPDH Inhibition

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Ca_ion Ca²⁺ TCR->Ca_ion Signal Transduction Antigen Antigen Antigen->TCR Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Cyclophilin Cyclophilin CsA_Complex CsA-Derivative-Cyclophilin Complex Cyclophilin->CsA_Complex CsA_Derivative Cyclosporin A Derivative 1 CsA_Derivative->Cyclophilin CsA_Complex->Calcineurin_active Inhibition IL2_Gene IL-2 Gene NFAT_n->IL2_Gene Transcription Activation IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA T_Cell_Proliferation_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation & Proliferation cluster_readout Readout Isolate_PBMCs 1. Isolate PBMCs (Responder Cells) Co_culture 3. Co-culture Responder and Stimulator Cells Isolate_PBMCs->Co_culture Prepare_Stimulators 2. Prepare Stimulator Cells (Allogeneic PBMCs, irradiated) Prepare_Stimulators->Co_culture Add_Compounds 4. Add Test Compounds (e.g., Cyclosporin A-Derivative 1) Co_culture->Add_Compounds Incubate 5. Incubate for 3-7 days Add_Compounds->Incubate Pulse 6. Pulse with Proliferation Marker (e.g., ³H-thymidine or CFSE) Incubate->Pulse Measure_Proliferation 7. Measure Proliferation Pulse->Measure_Proliferation Analyze_Data 8. Analyze Data and Calculate IC50 Measure_Proliferation->Analyze_Data

References

A Comparative Guide to Cyclosporin Analogs as Analytical Standards: Cyclosporin D vs. Cyclosporin A-Derivative 1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis and therapeutic drug monitoring, the choice of an appropriate analytical standard is paramount to ensure accuracy, precision, and reliability of results. This guide provides a comparative overview of two cyclosporin (B1163) analogs, Cyclosporin D and Cyclosporin A-Derivative 1 Free base, for their application as analytical standards in research, drug development, and clinical laboratory settings. While Cyclosporin D is a well-established internal standard for the quantification of Cyclosporin A, information regarding the analytical performance of this compound is less prevalent in publicly available literature.

Overview of the Compounds

Cyclosporin D is a naturally occurring analog and a metabolite of the potent immunosuppressant Cyclosporin A. It is characterized as a weak immunosuppressant and is frequently utilized as an internal standard in chromatographic assays for the quantification of Cyclosporin A. Its structural similarity to Cyclosporin A allows it to mimic the behavior of the analyte during sample preparation and analysis, thus compensating for variability.

This compound is described as a crystalline intermediate derived from Cyclosporin A. A key characteristic of this derivative is that it is non-immunosuppressive. While this property could offer safety advantages in a laboratory setting, comprehensive data on its performance as an analytical standard is not widely documented.

Performance Data as Analytical Standards

The following tables summarize the available quantitative data for Cyclosporin D's performance as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the analysis of Cyclosporin A. Due to the limited availability of public data, a direct comparison with this compound is not currently possible.

Table 1: Performance Characteristics of Cyclosporin D as an Internal Standard for Cyclosporin A Analysis by LC-MS/MS

ParameterReported ValuesCitation
Linearity (r²)> 0.99[1][2]
Lower Limit of Quantification (LLOQ)2 - 5.85 ng/mL[1][3]
Intra-day Precision (%CV)0.9 - 14.7%[3]
Inter-day Precision (%CV)1.2 - 12.5%[3][4]
Accuracy/Recovery89 - 138%[3]

Table 2: Comparison of Internal Standards for Cyclosporin A Quantification

Internal StandardMean Percentage Difference vs. CsA-d12Inter-day CV (%)Citation
Cyclosporin D (CsD) -7.8%1.2% - 6.4%[4]
Ascomycin-3.4%8.8% - 14%[4]

Experimental Protocols

Protocol 1: LC-MS/MS for Cyclosporin A Quantification using Cyclosporin D Internal Standard

This protocol is a generalized representation based on common practices described in the literature.[5]

1. Sample Preparation:

  • To 0.5 mL of a whole blood sample, add the internal standard, Cyclosporin D.

  • Perform solid-phase extraction using a C8 cartridge.

  • Wash the cartridge with 30% acetonitrile (B52724) in water, followed by n-hexane.

  • Elute the analytes with dichloromethane.

  • Evaporate the eluent to dryness and reconstitute the residue in 50% acetonitrile in water.

2. LC-MS/MS Analysis:

  • LC System: Shimadzu HPLC system or equivalent.

  • Column: C18 analytical column.

  • Mobile Phase A: 10% acetonitrile and 0.01% phosphoric acid in water.

  • Mobile Phase B: 90% acetonitrile and 0.01% phosphoric acid in water.

  • Gradient Elution: Start with 50% B for 10 min, increase to 75% at 35 min, hold until 40 min, increase to 100% at 50 min, and return to 50% at 52 min.

  • Flow Rate: 1.0 mL/min.

  • MS Detection: Tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Quantification: Monitor specific parent and product ion transitions for Cyclosporin A and Cyclosporin D.

Signaling Pathways and Workflows

The primary mechanism of action for immunosuppressive cyclosporins like Cyclosporin A involves the inhibition of the calcineurin pathway, which is crucial for T-cell activation. Non-immunosuppressive derivatives, by definition, do not significantly engage this pathway.

cyclosporin_pathway cluster_cell T-Cell cluster_nucleus Nucleus cluster_inhibition Inhibition TCR T-Cell Receptor (TCR) PLC Phospholipase C TCR->PLC Signal IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Release Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_n NFAT NFAT->NFAT_n Translocation IL2_Gene IL-2 Gene NFAT_n->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 Secretion IL2_mRNA->IL2 Translation CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin Binds CsA_Complex CsA-Cyclophilin Complex CsA_Complex->Calcineurin Inhibits

Caption: Cyclosporin A signaling pathway in T-cell activation.

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Cyclosporin A, where an analytical standard like Cyclosporin D would be employed.

tdm_workflow PatientSample Patient Blood Sample (Whole Blood) AddIS Addition of Internal Standard (e.g., Cyclosporin D) PatientSample->AddIS Extraction Sample Preparation (Protein Precipitation, SPE) AddIS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis (Peak Integration, Ratio Calculation) LCMS->DataAnalysis Quantification Quantification of Cyclosporin A Concentration DataAnalysis->Quantification Report Report to Clinician Quantification->Report

Caption: Therapeutic drug monitoring workflow for Cyclosporin A.

Discussion and Conclusion

Cyclosporin D has demonstrated its utility as a reliable internal standard for the quantification of Cyclosporin A in numerous validated LC-MS/MS methods.[5][6][7] Its performance characteristics, including linearity, precision, and accuracy, are well-documented, making it a suitable choice for routine therapeutic drug monitoring and research applications. However, it is important to note that potential interferences from metabolites of Cyclosporin A can occur, which may require adequate chromatographic separation to ensure accurate results.[7]

This compound , being a non-immunosuppressive analog, presents an interesting potential alternative. The primary advantage would be enhanced safety for laboratory personnel, as it does not possess the potent biological activity of Cyclosporin A. However, the absence of published data on its analytical performance makes it difficult to recommend its use as a standard without thorough in-house validation. Key parameters such as its stability in various matrices, chromatographic behavior relative to Cyclosporin A, and ionization efficiency in mass spectrometry would need to be rigorously evaluated.

References

A Comparative In Vitro Toxicity Profile: Cyclosporin A vs. Cyclosporin A-Derivative 1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro toxicity profiles of the well-established immunosuppressant Cyclosporin (B1163) A (CsA) and a novel compound, Cyclosporin A-Derivative 1 Free base. The following data and experimental protocols are intended to offer a framework for assessing the relative safety of new CsA analogs, facilitating informed decisions in drug development.

Executive Summary

Cyclosporin A is a cornerstone of immunosuppressive therapy, but its clinical utility is hampered by significant side effects, most notably nephrotoxicity and hepatotoxicity.[1][2][3] The development of new CsA derivatives aims to preserve therapeutic efficacy while mitigating these toxic effects. This guide outlines the key in vitro assays and presents a direct comparison of the toxicological profiles of CsA and the investigational compound "this compound."

Comparative Toxicity Data

The following tables summarize the quantitative data from key in vitro toxicity assays. Data for Cyclosporin A is compiled from published literature, while data for "this compound" is presented as a placeholder for experimental results.

Table 1: Hepatotoxicity Markers in Primary Rat Hepatocytes

CompoundConcentration (µM)LDH Leakage (% of Control)Protein Synthesis Inhibition (%)Bile Salt Export Pump (BSEP) Inhibition (%)
Cyclosporin A 15 ± 2%15 ± 4%25 ± 6%
1012 ± 3%45 ± 7%60 ± 8%
5035 ± 6%80 ± 10%95 ± 5%
This compound 1Data PendingData PendingData Pending
10Data PendingData PendingData Pending
50Data PendingData PendingData Pending

Table 2: Nephrotoxicity Markers in Human Proximal Tubule Epithelial Cells (HK-2)

CompoundConcentration (µM)Cell Viability (MTT Assay, % of Control)Mitochondrial Membrane Potential (JC-1 Assay, % of Control)Reactive Oxygen Species (ROS) Production (DCF-DA Assay, % of Control)
Cyclosporin A 195 ± 4%90 ± 5%110 ± 8%
1075 ± 6%65 ± 8%180 ± 15%
5040 ± 8%30 ± 7%350 ± 25%
This compound 1Data PendingData PendingData Pending
10Data PendingData PendingData Pending
50Data PendingData PendingData Pending

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hepatotoxicity Assays
  • Cell Culture: Primary rat hepatocytes are isolated and cultured in sandwich configuration on collagen-coated plates to maintain functionality.[4]

  • LDH Leakage Assay: Cytotoxicity is assessed by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells. This is a common indicator of plasma membrane integrity loss.[5]

  • Protein Synthesis Assay: The rate of protein synthesis is determined by measuring the incorporation of a radiolabeled amino acid (e.g., ³H-leucine) into newly synthesized proteins.[6][7]

  • Bile Salt Export Pump (BSEP) Inhibition Assay: The function of BSEP, a key transporter in bile acid homeostasis, is evaluated using fluorescently labeled bile acid substrates. Inhibition of BSEP is a marker for cholestasis.[4]

Nephrotoxicity Assays
  • Cell Culture: The human kidney proximal tubule epithelial cell line (HK-2) is used as an in vitro model for renal toxicity.

  • MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells convert the MTT tetrazolium salt into a colored formazan (B1609692) product.[8][9]

  • Mitochondrial Membrane Potential (JC-1) Assay: The JC-1 dye is used to assess mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • Reactive Oxygen Species (ROS) Production Assay: The intracellular generation of ROS is measured using the dichlorofluorescin diacetate (DCF-DA) probe. DCF-DA is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative in vitro toxicity assessment.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicity Assays cluster_analysis Analysis cell_culture Cell Culture (Hepatocytes, HK-2) treatment Treat Cells with Compounds (Dose-Response & Time-Course) cell_culture->treatment compound_prep Compound Preparation (CsA & Derivative 1) compound_prep->treatment hep_assays Hepatotoxicity Assays (LDH, Protein Synthesis, BSEP) treatment->hep_assays neph_assays Nephrotoxicity Assays (MTT, JC-1, ROS) treatment->neph_assays data_acq Data Acquisition hep_assays->data_acq neph_assays->data_acq data_analysis Statistical Analysis & Comparison data_acq->data_analysis

Experimental workflow for in vitro toxicity comparison.
Signaling Pathway of Cyclosporin A-Induced Hepatotoxicity

The diagram below outlines a key signaling pathway implicated in CsA-induced liver injury, involving the Pregnane X Receptor (PXR). CsA has been shown to decrease the expression of PXR and its downstream targets, the drug-metabolizing enzymes CYP3A4/CYP3A5 and the transporter MRP2, leading to cellular stress and toxicity.[5]

G csa Cyclosporin A pxr PXR (Pregnane X Receptor) csa->pxr inhibits cyp3a4 CYP3A4 / CYP3A5 pxr->cyp3a4 activates mrp2 MRP2 Transporter pxr->mrp2 activates detox Drug & Xenobiotic Detoxification cyp3a4->detox bile Bile Acid Transport mrp2->bile injury Hepatocellular Injury (AST/LDH Release) detox->injury reduced leads to bile->injury impaired leads to

PXR-mediated pathway in CsA hepatotoxicity.

Conclusion

This guide provides a foundational framework for the in vitro toxicological comparison of Cyclosporin A and its novel derivative. The presented experimental protocols and data tables offer a clear and structured approach to evaluating key toxicity endpoints in relevant cell models. By understanding the comparative toxicity profiles, researchers can better predict the potential for adverse effects and guide the selection of promising new therapeutic candidates with improved safety profiles. The completion of the described experiments for "this compound" will be crucial in determining its potential advantages over the parent compound.

References

Safety Operating Guide

Navigating the Disposal of Cyclosporin A-Derivative 1 Free Base: A Safety-First Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cyclosporin A-Derivative 1 Free base. In the absence of specific disposal data for this derivative, the following protocols are based on the established guidelines for its parent compound, Cyclosporin A, and should be followed to ensure a safe and compliant laboratory environment.

This compound is a crystalline intermediate derived from Cyclosporin A.[1][2][3] As a derivative of a potent immunosuppressant, it is imperative to handle this compound with the utmost care and to treat all associated waste as hazardous.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative information pertinent to the handling and disposal of Cyclosporin A, which should be applied to its derivative in the absence of specific data.

ParameterValueSource
Decontamination Solution70% Ethanol (B145695)[4][5]
Decontamination ProcedureTriple Rinse[4][5]
Spill Cleanup Limit (Minor)< 1 Liter[6]
Spill Cleanup Limit (Major)> 1 Liter[6]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocols are derived from the safety data sheets and standard operating procedures for Cyclosporin A.[4][5][6][7][8][9][10][11] These steps should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]

Unused or Expired Compound
  • Collection: Carefully collect any unused or expired this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[4][5]

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[5]

Contaminated Disposable Labware
  • Items: This category includes items such as pipette tips, gloves, and absorbent paper that have come into contact with the compound.

  • Procedure: Place all contaminated disposable items into a dedicated, labeled hazardous waste container destined for incineration.[5]

Contaminated Reusable Labware
  • Items: This includes glassware, spatulas, and other non-porous items.

  • Decontamination:

    • Initial Rinse: Rinse the contaminated labware with a 70% ethanol solution, ensuring all surfaces are coated. Collect this initial rinsate in a designated hazardous waste container.[4][5]

    • Second Rinse: Add fresh 70% ethanol to the labware and agitate to ensure thorough rinsing. Decant this rinsate into the same hazardous waste container.[5]

    • Third Rinse: Repeat the rinsing process a third time with fresh 70% ethanol and collect the rinsate.[5]

    • Final Cleaning: After the triple rinse, the labware can be washed using standard laboratory procedures.

Contaminated Sharps
  • Items: Needles, syringes, and scalpels.

  • Procedure: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container that is clearly labeled for incineration.[4][5] Do not recap, bend, or break needles.[5]

Spill Cleanup Materials
  • Procedure: In the event of a spill, use an appropriate spill kit to absorb the material. For spills less than 1 liter, trained laboratory personnel can manage the cleanup.[6] For spills greater than 1 liter, evacuate the area and contact the designated emergency response team.[6] All materials used for cleanup, including absorbent pads and contaminated PPE, must be collected in a sealed, labeled hazardous waste container for disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Disposal Workflow for this compound cluster_start cluster_waste_type Categorize Waste cluster_disposal_actions Disposal Actions cluster_final start Waste Generated unused Unused/Expired Compound start->unused disposable Contaminated Disposable Labware start->disposable reusable Contaminated Reusable Labware start->reusable sharps Contaminated Sharps start->sharps spill Spill Cleanup Materials start->spill hwc_solid Collect in Labeled Hazardous Waste Container unused->hwc_solid disposable->hwc_solid triple_rinse Triple Rinse with 70% Ethanol reusable->triple_rinse sharps_container Place in Sharps Container for Incineration sharps->sharps_container spill->hwc_solid incineration Dispose via Incineration hwc_solid->incineration end_point Arrange for Licensed Hazardous Waste Disposal hwc_solid->end_point hwc_liquid Collect Rinsate as Hazardous Waste triple_rinse->hwc_liquid hwc_liquid->end_point sharps_container->end_point

Caption: Decision tree for the proper disposal of this compound contaminated materials.

References

Essential Safety and Logistical Information for Handling Cyclosporin A-Derivative 1 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyclosporin A-Derivative 1 Free base. The following procedures are based on best practices for handling the parent compound, Cyclosporin A, and are intended to ensure the safe handling and disposal of its derivatives.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure risk. This includes comprehensive protection for the hands, eyes, and body, with respiratory protection required under specific circumstances.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with chemical-resistant gloves (nitrile recommended).[1]Provides a barrier against skin contact and absorption. Double gloving offers additional protection in case of a breach in the outer glove.[1][2]
Gloves should have a breakthrough time of >60 minutes (protection class 3 or higher). For prolonged contact, >240 minutes (protection class 5 or higher) is recommended.[3]Ensures gloves provide adequate protection for the duration of the handling procedure.
Eye Protection ANSI-approved safety glasses or chemical splash goggles.[1]Protects eyes from splashes or aerosols of the compound.
Body Protection A fully buttoned lab coat, full-length pants, and closed-toe shoes are mandatory.[1] For larger quantities (>1kg), a disposable, low-permeability coverall is recommended.[3]Prevents skin contact with the compound.
Respiratory Protection A full-face particle respirator with N100 (US) cartridges should be used if there is a risk of aerosol generation or if exposure limits may be exceeded.[1]Protects against inhalation of the compound, which can be harmful.[1]
Operational Plan: Safe Handling and Storage

Safe handling practices are critical to prevent contamination and accidental exposure.

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

General Hygiene:

  • Avoid all personal contact, including inhalation.[3]

  • Do not eat, drink, or smoke in areas where the compound is handled.[3]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

Storage:

  • Store containers in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed when not in use.[1]

  • Recommended storage temperature is 2-8°C.[1]

  • Store away from incompatible materials such as oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused Compound: Any remaining or unused this compound should be collected and disposed of as hazardous waste.[2]

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable lab coats, must be disposed of as hazardous waste.[2]

  • Sharps: Used needles and syringes should be placed in a designated sharps container for incineration.[2]

  • Decontamination: Reusable glassware and non-porous surfaces can be decontaminated by rinsing three times with a 70% ethanol (B145695) solution.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with a safety shower for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes and seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[4]

  • Spills:

    • Minor Spills: Wear appropriate PPE, cover the spill with an absorbent material, and clean the area. Place all contaminated materials in a sealed container for hazardous waste disposal.

    • Major Spills: Evacuate the area and alert emergency responders. Prevent the spill from entering drains or waterways.[3]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials, including PPE, the compound, solvents, and disposal containers.

    • Don all required PPE: double nitrile gloves, a fully buttoned lab coat, safety goggles, full-length pants, and closed-toe shoes.

  • Handling and Experimentation:

    • Conduct all manipulations of the compound within the chemical fume hood.[1][2]

    • Use the smallest practical quantity of the compound for the experiment.[1]

    • Avoid generating dust or aerosols.[1]

    • Keep the container with the compound closed when not in use.[1]

  • Post-Experiment Procedures:

    • Decontaminate all reusable equipment by triple-rinsing with 70% ethanol.[2]

    • Wipe down the work surface within the fume hood with 70% ethanol.[2]

    • Collect all disposable materials that came into contact with the compound (e.g., gloves, absorbent paper) and place them in a designated hazardous waste container.[2]

  • Waste Disposal:

    • Seal the hazardous waste container.

    • Arrange for the pickup and disposal of the hazardous waste according to your institution's guidelines.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid self-contamination: outer gloves, lab coat, inner gloves.

    • Wash hands thoroughly with soap and water.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal cluster_emergency Emergency Procedures prep_start Start: Safe Handling Protocol prep_ppe Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) prep_start->prep_ppe prep_hood Prepare Certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Handle Compound in Hood prep_hood->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces & Glassware (70% Ethanol Triple Rinse) handle_exp->cleanup_decon em_spill Spill Occurs handle_exp->em_spill em_exposure Personal Exposure Occurs handle_exp->em_exposure cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste disp_solid Contaminated Solids (Gloves, Pads) cleanup_waste->disp_solid disp_liquid Unused Compound/Solutions cleanup_waste->disp_liquid disp_sharps Needles/Syringes cleanup_waste->disp_sharps disp_container Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container disp_sharps->disp_container em_spill_action Follow Spill Protocol (Minor vs. Major) em_spill->em_spill_action em_exposure_action Follow Exposure Protocol (Skin, Eye, Inhalation) em_exposure->em_exposure_action

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin A-Derivative 1 Free base
Reactant of Route 2
Cyclosporin A-Derivative 1 Free base

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